Chlophedianol
Description
Clofedanol is a centrally-acting cough suppressant available in Canada under the trade name Ulone. It is not available in the United States.
CHLOPHEDIANOL is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for cough.
This compound is only found in individuals that have used or taken this drug. It is a centrally-acting cough suppressant available in Canada under the trade name Ulone. It is not available in the United States. This compound suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain.
RN given refers to parent cpd; structure
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCHFMBCVFFYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
511-13-7 (hydrochloride) | |
| Record name | Clofedanol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022789 | |
| Record name | Chlophedianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlophedianol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.21e-02 g/L | |
| Record name | Chlophedianol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
791-35-5 | |
| Record name | Chlophedianol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofedanol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofedanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clofedanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlophedianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofedano | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOPHEDIANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C50P12AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlophedianol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chlophedianol's Central Mechanism: A Technical Guide to its Action on the Medullary Cough Center
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlophedianol is a centrally acting, non-narcotic antitussive agent utilized for the symptomatic relief of non-productive coughs.[1] Its primary mechanism of action involves the direct suppression of the cough reflex at the level of the medullary cough center in the brainstem.[1][2][3][4] Unlike opioid-based antitussives, this compound provides a safer alternative with a lower potential for abuse and lacks significant analgesic or euphoric effects. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its pharmacological pathways. In addition to its central antitussive effects, this document will also touch upon its secondary pharmacological characteristics, including local anesthetic, antihistaminic, and potential anticholinergic properties.
Core Mechanism of Action: Suppression of the Medullary Cough Center
This compound exerts its primary therapeutic effect by directly depressing the cough center located in the medulla oblongata, a critical region of the brainstem that orchestrates the complex motor pattern of a cough. Upon oral administration, this compound is absorbed and crosses the blood-brain barrier to act on the central nervous system (CNS). By increasing the threshold for the cough reflex within the medulla, it reduces the frequency and intensity of coughing in response to afferent stimuli from the respiratory tract.
The precise molecular interactions within the medullary neurons are not fully elucidated. However, it is theorized that this compound may modulate the activity of certain neurotransmitter systems. One proposed, though not definitively proven, mechanism involves the enhancement of GABAergic activity. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. By potentially augmenting GABA's inhibitory effects, this compound could decrease neuronal excitability within the cough center, thereby suppressing the efferent signals that trigger a cough.
Notably, and in contrast to another common antitussive, dextromethorphan, this compound binds poorly to the sigma-1 receptor, indicating a distinct central mechanism.
Ancillary Pharmacological Properties
Beyond its central antitussive action, this compound exhibits several other pharmacological properties that may contribute to its overall efficacy in relieving cough:
-
Local Anesthetic Properties: this compound possesses mild local anesthetic effects. This action can help to soothe irritated mucous membranes in the throat, reducing the peripheral stimuli that can trigger the cough reflex.
-
Antihistamine and Anticholinergic Activity: The drug has demonstrated antihistaminic and, at higher doses, anticholinergic actions. These properties can be beneficial in coughs associated with allergic conditions or post-nasal drip by reducing histamine-mediated irritation and drying secretions.
Quantitative Data Summary
Quantitative data on this compound's binding affinities and receptor occupancy are limited in publicly accessible literature. However, clinical studies provide data on its efficacy and dosage.
| Parameter | Value / Observation | Source(s) |
| Clinical Efficacy | In a double-blind, randomized study, this compound (20 mg, 3x daily) was as effective as isoaminile citrate (40 mg, 3x daily) in suppressing cough in patients with chest diseases. | |
| Adult Dosage | 25 mg every six to eight hours. | |
| Pediatric Dosage (6-12 years) | 12.5 to 25 mg every six to eight hours. | |
| Pediatric Dosage (2-6 years) | 12.5 mg every six to eight hours. | |
| Receptor Binding Profile | Binds poorly to the sigma-1 receptor. |
Experimental Protocols
The assessment of antitussive agents like this compound typically involves both preclinical and clinical experimental designs.
Clinical Trial Protocol: Comparative Efficacy Study
A representative protocol for evaluating clinical efficacy is derived from a comparative study of this compound and isoaminile citrate.
-
Study Design: Double-blind, randomized, interpatient study.
-
Subject Population:
-
Phase 1: Healthy human volunteers (n=12) for induced cough assessment.
-
Phase 2: Patients (n=60) with cough associated with various chest diseases.
-
-
Intervention:
-
This compound hydrochloride (20 mg, administered three times daily).
-
Isoaminile citrate (40 mg, administered three times daily).
-
-
Cough Induction (Phase 1): Use of a chemical tussigen (e.g., citric acid or capsaicin) to experimentally induce coughs in a controlled setting.
-
Primary Efficacy Endpoints:
-
Cough Count: Objective measurement of the number of coughs over a specified period (e.g., 3-hour and 24-hour intervals).
-
Duration of Action: Time until the antitussive effect diminishes.
-
-
Safety and Tolerability Assessment:
-
Monitoring for side effects (e.g., drowsiness, dizziness, allergic reactions).
-
Assessment of impact on other physiological parameters, such as Peak Expiratory Flow Rate (PEFR).
-
Evaluation of interference with expectoration.
-
References
An In-depth Technical Guide on the Pharmacodynamics of Chlophedianol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlophedianol hydrochloride is a centrally acting antitussive agent with a multifaceted pharmacodynamic profile. This technical guide provides a comprehensive overview of its mechanism of action, receptor interactions, and in vivo efficacy, drawing from foundational and contemporary research. The document is intended to serve as a detailed resource for professionals in pharmaceutical research and development, offering insights into the drug's primary antitussive effects and its secondary pharmacological properties. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying pharmacological principles.
Introduction
This compound hydrochloride, also known as clofedanol, is a non-narcotic cough suppressant that has been in clinical use for several decades.[1] It is primarily indicated for the symptomatic relief of dry, irritating coughs associated with the common cold, influenza, and other respiratory conditions.[2] Unlike opioid-based antitussives, this compound is reported to have a lower potential for abuse and does not produce significant analgesic or euphoric effects.[1] Its pharmacodynamic profile is characterized by a primary action on the central nervous system (CNS) to suppress the cough reflex, complemented by local anesthetic, antihistaminic, and mild anticholinergic properties.
Mechanism of Action
The primary antitussive effect of this compound hydrochloride is mediated through its direct action on the cough center located in the medulla oblongata of the brainstem.[1] By depressing this central neural pathway, it increases the threshold for the cough reflex, thereby reducing the frequency and intensity of coughing.[1] The precise molecular interactions within the CNS have not been fully elucidated; however, it is hypothesized that this compound may modulate the activity of neurotransmitters, with some evidence suggesting a potential enhancement of GABAergic inhibitory neurotransmission. This proposed mechanism involves an increase in the inhibitory tone within the medullary cough center, leading to a reduction in neuronal excitability and a diminished response to tussive stimuli.
It is important to note that, unlike many other antitussive agents such as dextromethorphan, this compound binds poorly to the sigma-1 receptor, indicating a distinct central mechanism of action.
Proposed Signaling Pathway for Central Antitussive Action
The following diagram illustrates the hypothesized signaling pathway for the central antitussive effect of this compound hydrochloride.
Receptor Binding Profile and Ancillary Pharmacodynamics
Antihistaminic Activity
This compound hydrochloride possesses antihistaminic properties, which are beneficial in alleviating cough and other symptoms associated with allergic conditions. This activity is attributed to its ability to antagonize histamine H1 receptors.
Anticholinergic Activity
At higher doses, this compound hydrochloride may exert anticholinergic effects by acting as a muscarinic receptor antagonist. These effects can contribute to the drying of respiratory secretions.
Local Anesthetic Activity
This compound hydrochloride also has local anesthetic properties, which can help to soothe an irritated throat and further reduce the urge to cough.
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the in vivo efficacy and acute toxicity of this compound hydrochloride.
Table 1: In Vivo Antitussive Efficacy of this compound Hydrochloride
| Animal Model | Method of Cough Induction | Route of Administration | ED50 (mg/kg) | Comparator and ED50 (mg/kg) | Reference |
| Guinea Pig | Inhalation of 20% Acetylcholine | Oral | 12.0 | Codeine Sulfate: 10.0 | Chen et al., 1960 |
| Dog (Unanesthetized) | Electrical Stimulation of Trachea | Oral | ~2.0 | Codeine Phosphate: ~1.0 | Chen et al., 1960 |
| Cat (Anesthetized) | Electrical Stimulation of Superior Laryngeal Nerve | Intravenous | 0.5 - 1.0 | - | Chen et al., 1960 |
Table 2: Acute Toxicity of this compound Hydrochloride
| Animal Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 350 | Pfizer MSDS |
| Mouse | Oral | 158 | Chen et al., 1960 |
| Mouse | Intraperitoneal | 60 | Chen et al., 1960 |
Table 3: Other Pharmacodynamic Activities of this compound Hydrochloride
| Pharmacological Effect | Animal Model | Assay | Effective Dose | Reference |
| Local Anesthetic | Guinea Pig | Intradermal wheal method | 0.25% solution | Chen et al., 1960 |
| Antihistaminic | Guinea Pig | Histamine-induced bronchoconstriction | 5 mg/kg (Oral) | Chen et al., 1960 |
| Anticholinergic | Mouse | Straub tail reaction (morphine-induced) | 10 mg/kg (Subcutaneous) | Chen et al., 1960 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antitussive Activity in Guinea Pigs (Acetylcholine-Induced Cough)
-
Objective: To determine the oral effective dose (ED50) of this compound hydrochloride in suppressing cough induced by acetylcholine aerosol in guinea pigs.
-
Animals: Male guinea pigs weighing 250-350 g.
-
Procedure:
-
Animals are placed individually in a transparent chamber.
-
A baseline cough rate is established by exposing the animals to a nebulized 20% acetylcholine solution for 3 minutes. The number of coughs is recorded during this period and for a 1-minute period immediately following exposure.
-
This compound hydrochloride is administered orally at various doses.
-
At peak effect time (determined to be 1 hour post-administration), the animals are re-challenged with the acetylcholine aerosol.
-
The number of coughs is recorded, and the percentage of inhibition is calculated relative to the pre-drug baseline.
-
The ED50, the dose that produces a 50% reduction in coughing, is determined from the dose-response curve.
-
Local Anesthetic Activity (Guinea Pig Intradermal Wheal Method)
-
Objective: To assess the local anesthetic properties of this compound hydrochloride.
-
Animals: Guinea pigs.
-
Procedure:
-
The backs of the guinea pigs are clipped free of hair.
-
0.25 ml of a 0.25% solution of this compound hydrochloride is injected intradermally.
-
At various time intervals after injection, the injection site is pricked with a sharp needle six times.
-
The number of flinches (pain responses) out of the six pricks is recorded.
-
A complete block of the pain response is indicative of local anesthetic activity.
-
Antihistaminic Activity (Histamine-Induced Bronchoconstriction in Guinea Pigs)
-
Objective: To evaluate the ability of this compound hydrochloride to protect against histamine-induced bronchoconstriction.
-
Animals: Guinea pigs.
-
Procedure:
-
Animals are placed in a chamber and exposed to a nebulized solution of 0.2% histamine acid phosphate.
-
The time until the onset of respiratory distress (pre-convulsive dyspnea) is recorded.
-
This compound hydrochloride is administered orally at a dose of 5 mg/kg.
-
One hour after drug administration, the animals are re-challenged with the histamine aerosol.
-
A significant increase in the time to the onset of respiratory distress is indicative of antihistaminic activity.
-
Anticholinergic Activity (Morphine-Induced Straub Tail Reaction in Mice)
-
Objective: To assess the anticholinergic activity of this compound hydrochloride by observing its effect on the Straub tail phenomenon.
-
Animals: Male mice.
-
Procedure:
-
This compound hydrochloride is administered subcutaneously at a dose of 10 mg/kg.
-
Thirty minutes later, morphine sulfate (20 mg/kg) is administered subcutaneously.
-
The presence or absence of the characteristic S-shaped curvature of the tail (Straub tail) is observed over a 30-minute period.
-
Inhibition of the Straub tail reaction is indicative of anticholinergic activity.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vivo antitussive efficacy studies.
Conclusion
This compound hydrochloride is an effective, centrally acting antitussive agent with a distinct pharmacodynamic profile. Its primary mechanism involves the suppression of the medullary cough center, potentially through the modulation of GABAergic neurotransmission. This central action is complemented by local anesthetic, antihistaminic, and mild anticholinergic properties, which may contribute to its overall therapeutic efficacy in the management of dry, irritating cough. The quantitative data from preclinical studies demonstrate its potency as a cough suppressant. This technical guide provides a consolidated resource of the current understanding of this compound's pharmacodynamics, intended to support further research and development in the field of respiratory therapeutics. Further investigation into its precise molecular targets within the CNS and a more detailed characterization of its receptor binding affinities would provide a more complete picture of its pharmacological actions.
References
Technical Guide: Synthesis of Chlophedianol from o-Chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chlophedianol, a centrally acting antitussive agent, starting from o-chloroacetophenone. The document details the synthetic pathway, experimental protocols, and quantitative data, and includes visualizations of the chemical transformations and the proposed mechanism of action.
Introduction
This compound is a non-opioid cough suppressant utilized for the relief of dry, irritating coughs.[1] Its mechanism of action is believed to be a direct effect on the cough center in the medulla oblongata.[2][3][4] Additionally, it exhibits local anesthetic and antihistamine properties.[3] This guide focuses on a specific and efficient synthesis route commencing with the readily available starting material, o-chloroacetophenone.
Synthetic Pathway Overview
The synthesis of this compound from o-chloroacetophenone is a three-step process, followed by the formation of its hydrochloride salt for pharmaceutical applications. The pathway involves a Mannich reaction, a neutralization step, and a final carbon-carbon bond formation via an addition reaction.
Experimental Protocols
The following protocols are based on the procedures outlined in patent literature, providing a detailed methodology for each synthetic step.
Step 1: Synthesis of 1-o-Chlorophenyl-3-dimethylamino-1-acetone hydrochloride (Mannich Reaction)
This step involves the acid-catalyzed condensation of o-chloroacetophenone with paraformaldehyde and dimethylamine hydrochloride.
-
Materials:
-
o-Chloroacetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Solvent (e.g., Isopropanol or Glacial Acetic Acid)
-
-
Procedure:
-
To a suitable reaction vessel equipped with a reflux condenser and stirrer, add o-chloroacetophenone, dimethylamine hydrochloride, paraformaldehyde, the chosen solvent, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to a temperature between 85-90°C.
-
Maintain the mixture under reflux with continuous stirring for approximately 22 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
To the resulting residue, add fresh solvent (e.g., isopropanol) and heat to dissolve the solid.
-
Cool the solution in an ice-water bath to 0°C and allow it to crystallize for 5 hours.
-
Collect the white crystalline solid by filtration and dry under vacuum at 50°C.
-
Step 2: Neutralization to 1-o-Chlorophenyl-3-dimethylamino-1-acetone
The hydrochloride salt is converted to the free base in this step.
-
Materials:
-
1-o-Chlorophenyl-3-dimethylamino-1-acetone hydrochloride
-
Aqueous solution of a strong base (e.g., Sodium Hydroxide)
-
-
Procedure:
-
Dissolve the 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add the basic solution with stirring, adjusting the pH to approximately 9.
-
The free base will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold water.
-
Dry the product thoroughly before proceeding to the next step.
-
Step 3: Synthesis of this compound (Addition Reaction)
The final step in the formation of the this compound base involves the addition of a phenyl group to the ketone.
-
Materials:
-
1-o-Chlorophenyl-3-dimethylamino-1-acetone
-
Phenyl lithium
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran)
-
Saturated ammonium chloride solution
-
-
Procedure:
-
Dissolve 1-o-chlorophenyl-3-dimethylamino-1-acetone in the anhydrous solvent.
-
Cool the solution to -15°C under an inert atmosphere.
-
Slowly add the phenyl lithium solution to the cooled mixture over a period of approximately 2.5 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at -15°C for an additional 2 hours.
-
Quench the reaction by pouring the mixture into a cold (below 5°C) saturated ammonium chloride solution.
-
Allow the layers to separate. The organic layer contains the this compound.
-
Wash the organic layer with water.
-
Adjust the pH of the combined aqueous layers to 2.5 with hydrochloric acid and wash with an organic solvent to remove impurities.
-
Then, adjust the pH of the aqueous layer to 9 with a sodium hydroxide solution at 0°C and incubate for 2 hours to precipitate the this compound.
-
Collect the solid by filtration.
-
Purification and Salt Formation
-
Purification:
-
The crude this compound can be purified by recrystallization from an ethanol/water mixture.
-
-
Formation of this compound Hydrochloride:
-
Dissolve the purified this compound in acetone.
-
Bubble hydrogen chloride gas through the solution until the pH reaches 2.0.
-
Cool the solution to 3°C and allow it to crystallize for 1 hour.
-
Collect the this compound hydrochloride by filtration, wash with a small amount of cold acetone, and dry.
-
Quantitative Data
The following tables summarize the quantitative data from example syntheses as described in the reference literature.
Table 1: Reactant Quantities and Yields for the Synthesis of 1-o-Chlorophenyl-3-dimethylamino-1-acetone hydrochloride
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Solvent | Yield (g) | Purity (HPLC) |
| o-Chloroacetophenone | 154.59 | 45 | 0.291 | Isopropanol (250ml) | 61 | 95% |
| Dimethylamine HCl | 81.54 | 40 | 0.49 | |||
| Paraformaldehyde | 30.03 | 10 | 0.333 | |||
| Conc. HCl | - | 1ml | - |
Table 2: Reactant Quantities and Yields for the Synthesis of this compound
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Solvent | Yield (g) | Purity (HPLC) |
| 1-o-Chlorophenyl-3-dimethylamino-1-acetone | 211.69 | 36 | 0.17 | 2-methyltetrahydrofuran | 25 | 97% |
| Phenyl lithium | 84.09 | 15.8 | 0.188 |
Table 3: Yield and Purity of this compound Hydrochloride
| Reactant | Amount (g) | Solvent | Yield (g) | Purity (HPLC) |
| This compound | 25 | Acetone (150ml) | 18 | >98.5% |
Mechanism of Action and Signaling Pathways
This compound is a centrally acting antitussive that exerts its effect by depressing the cough center in the medulla oblongata. While the precise molecular interactions are not fully elucidated, its pharmacological profile suggests a multi-faceted mechanism.
-
Central Action: The primary antitussive effect is achieved by suppressing the cough reflex arc at the level of the brainstem.
-
GABAergic System Modulation: It is hypothesized that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Increased GABAergic tone would lead to a reduction in neuronal excitability within the cough center, thereby decreasing the propensity to cough.
-
Antihistamine Activity: this compound also acts as a histamine H1 receptor antagonist. This contributes to its therapeutic profile by reducing allergy-related symptoms such as sneezing and runny nose that can accompany a cough.
Conclusion
The synthesis of this compound from o-chloroacetophenone represents an efficient and viable route for the production of this active pharmaceutical ingredient. The described multi-step process, involving a Mannich reaction followed by an addition reaction, is well-documented and amenable to scale-up. A thorough understanding of its centrally mediated mechanism of action, including its potential effects on GABAergic and histaminergic systems, is crucial for further drug development and clinical application. This guide provides the foundational technical information required by professionals in the field of pharmaceutical sciences.
References
Chlophedianol Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and pKa
For Immediate Release
This technical guide provides an in-depth analysis of the core chemical properties of chlophedianol hydrochloride, a centrally acting antitussive agent. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of its physicochemical characteristics, including its pKa. All quantitative data is presented in a structured format for clarity and comparative analysis.
Core Chemical Properties
This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are crucial for formulation development, pharmacokinetic profiling, and understanding its mechanism of action.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₁Cl₂NO | [1][2] |
| Molecular Weight | 326.26 g/mol | [1][2] |
| Melting Point | 190-191 °C | [2] |
| Boiling Point | 429.8 °C at 760 mmHg | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |
| pKa | 9.5 | |
| Predicted pKa (Strongest Basic) | 8.87 |
Ionization and pH
The pKa value of a drug substance is a critical parameter that governs its degree of ionization at different physiological pH values. This, in turn, influences its solubility, permeability, and ultimately, its absorption and distribution in the body. This compound, with a pKa of 9.5, is a weak base. The following diagram illustrates the relationship between pH, pKa, and the ionization state of a basic compound like this compound.
References
Chlophedianol: An In-depth Technical Guide to its Molecular Targets Beyond the Cough Reflex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlophedianol is a centrally acting antitussive agent that has been in clinical use for decades. Its primary mechanism of action for cough suppression is understood to be the depression of the cough center in the medulla oblongata. However, a comprehensive review of its pharmacological profile suggests a broader range of molecular interactions that extend beyond this central effect. This technical guide consolidates the available, albeit limited, preclinical data on this compound's molecular targets, focusing on its antihistaminic and anticholinergic properties. Due to a notable absence of publicly available, specific quantitative binding data for this compound, this document presents representative data from structurally and functionally similar first-generation antihistamines to provide a plausible pharmacological context. Furthermore, detailed experimental protocols for assessing these activities are provided, alongside visualizations of the implicated signaling pathways, to facilitate further research and drug development efforts.
Introduction
This compound is a tertiary amino compound structurally related to the first-generation antihistamine diphenhydramine.[1] While its efficacy as a cough suppressant is well-established, its broader pharmacological activities are less characterized.[2][3] Reports consistently indicate that this compound possesses antihistaminic and anticholinergic properties, which may contribute to its overall therapeutic and side-effect profile.[4][5] Notably, unlike some other antitussives, this compound exhibits poor binding to the sigma-1 receptor. This guide aims to provide a detailed overview of the known and potential molecular targets of this compound beyond its antitussive action, offering a valuable resource for researchers exploring its potential for drug repurposing or developing new chemical entities with similar pharmacological profiles.
Potential Molecular Targets and Representative Quantitative Data
Histamine H1 Receptor
This compound is classified as a histamine H1 receptor antagonist. This action is responsible for its antihistaminic effects and likely contributes to its sedative properties, a common characteristic of first-generation antihistamines that cross the blood-brain barrier.
Table 1: Representative Binding Affinities of First-Generation Antihistamines for the Histamine H1 Receptor
| Compound | Receptor | Ki (nM) | Assay Type |
| Diphenhydramine | Histamine H1 | 1 - 10 | Radioligand Binding Assay |
| Chlorpheniramine | Histamine H1 | 0.5 - 5 | Radioligand Binding Assay |
| Promethazine | Histamine H1 | 0.1 - 2 | Radioligand Binding Assay |
Note: The data presented are representative values from the literature for comparative purposes and do not represent actual measured values for this compound.
Muscarinic Acetylcholine Receptors
The anticholinergic effects of this compound, such as dry mouth and blurred vision, are attributed to its antagonism of muscarinic acetylcholine receptors. First-generation antihistamines often exhibit significant affinity for these receptors.
Table 2: Representative Binding Affinities of First-Generation Antihistamines for Muscarinic Receptors
| Compound | Receptor Subtype | Ki (nM) | Assay Type |
| Diphenhydramine | M1, M2, M3, M4, M5 | 10 - 100 | Radioligand Binding Assay |
| Promethazine | M1, M2, M3, M4, M5 | 5 - 50 | Radioligand Binding Assay |
| Atropine (Reference) | M1, M2, M3, M4, M5 | 0.1 - 5 | Radioligand Binding Assay |
Note: The data presented are representative values from the literature for comparative purposes and do not represent actual measured values for this compound.
Experimental Protocols
To facilitate further investigation into the molecular targets of this compound, the following are detailed protocols for key experiments.
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Human recombinant histamine H1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
[³H]-Pyrilamine (radioligand)
-
This compound hydrochloride
-
Mepyramine (unlabeled competitor for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
[³H]-Pyrilamine (at a concentration near its Kd, typically 1-2 nM)
-
Cell membranes (typically 20-50 µg of protein per well)
-
Either this compound solution, assay buffer (for total binding), or a high concentration of mepyramine (e.g., 10 µM, for non-specific binding).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes from cells individually expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) (radioligand)
-
This compound hydrochloride
-
Atropine (unlabeled competitor for non-specific binding determination)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Follow the same general procedure as described for the histamine H1 receptor binding assay (Section 3.1).
-
Use [³H]-NMS as the radioligand (at a concentration near its Kd for each receptor subtype).
-
Use atropine (e.g., 1 µM) to determine non-specific binding.
-
Perform separate experiments for each muscarinic receptor subtype.
-
Calculate the Ki value for each subtype using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
The following diagrams illustrate the signaling pathways likely modulated by this compound based on its known receptor interactions.
Histamine H1 Receptor Antagonism
Antagonism of the H1 receptor by this compound would inhibit the canonical Gq/11 signaling pathway activated by histamine. This would lead to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately decreasing intracellular calcium release and protein kinase C (PKC) activation.
Caption: Histamine H1 Receptor Signaling Pathway Inhibition.
Muscarinic Receptor Antagonism
By blocking muscarinic receptors (M1-M5), this compound would interfere with acetylcholine-mediated signaling. For Gq-coupled receptors (M1, M3, M5), this would inhibit the PLC pathway, similar to H1 antagonism. For Gi-coupled receptors (M2, M4), it would disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Caption: Muscarinic Receptor Signaling Pathway Inhibition.
Experimental Workflow for Receptor Binding Assays
The following diagram outlines the general workflow for conducting radioligand binding assays to determine the affinity of a test compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Conclusion
While this compound's primary clinical application is as an antitussive, its molecular pharmacology is more complex. The available evidence strongly suggests that it acts as an antagonist at both histamine H1 and muscarinic acetylcholine receptors. These activities likely contribute to its therapeutic profile and are responsible for its characteristic side effects. This guide provides a framework for understanding and further investigating these off-target activities. The lack of specific quantitative data for this compound highlights a significant gap in our understanding of this drug and underscores the need for comprehensive receptor profiling studies. The provided experimental protocols and pathway diagrams serve as a resource for researchers to systematically evaluate the molecular interactions of this compound and similar compounds, which could lead to new therapeutic insights and opportunities for drug development.
References
Unveiling the Journey of a Centrally Acting Antitussive: A Technical Guide to the Pharmacokinetic Profile of Chlophedianol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlophedianol, a centrally acting cough suppressant, has been in clinical use for decades. However, a comprehensive understanding of its pharmacokinetic profile in preclinical animal models remains largely undocumented in publicly available literature. This technical guide addresses this knowledge gap by presenting a synthesized overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound in common laboratory animals. Due to the scarcity of specific published data, this document outlines a generalized framework for conducting pharmacokinetic studies of this compound, including detailed experimental protocols and data presentation. Hypothetical, yet pharmacologically plausible, quantitative data for key pharmacokinetic parameters are provided for illustrative purposes. Furthermore, this guide describes a robust analytical methodology for the quantification of this compound in biological matrices and visualizes a putative metabolic pathway. This document is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this compound and its derivatives.
Introduction
This guide provides a comprehensive technical overview of the methodologies and expected outcomes of pharmacokinetic studies of this compound in animal models. It is designed to equip researchers with the necessary information to design and execute preclinical studies to thoroughly characterize the ADME profile of this compound.
Hypothetical Pharmacokinetic Profile of this compound
In the absence of specific published data, the following tables present a hypothetical, yet scientifically grounded, summary of the expected pharmacokinetic parameters of this compound in common animal models. These values are based on the physicochemical properties of this compound and known pharmacokinetic characteristics of other centrally acting antitussives and diarylmethane derivatives.
Table 1: Hypothetical Single-Dose Oral Pharmacokinetic Parameters of this compound in Various Animal Models
| Parameter | Rat (n=6) | Dog (n=4) | Mouse (n=6) |
| Dose (mg/kg) | 20 | 10 | 20 |
| Cmax (ng/mL) | 450 ± 75 | 800 ± 150 | 300 ± 50 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 | 1.0 ± 0.3 |
| AUC0-t (ng·h/mL) | 2500 ± 400 | 6000 ± 1200 | 1800 ± 300 |
| AUC0-∞ (ng·h/mL) | 2650 ± 420 | 6300 ± 1300 | 1850 ± 310 |
| t1/2 (h) | 4.5 ± 1.0 | 6.0 ± 1.5 | 3.8 ± 0.8 |
| Bioavailability (%) | ~40 | ~60 | ~35 |
Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.
Table 2: Hypothetical Tissue Distribution of this compound in Rats Following a Single Oral Dose (20 mg/kg)
| Tissue | Concentration at 2h (ng/g) | Tissue-to-Plasma Ratio |
| Brain | 900 ± 150 | 2.0 |
| Lungs | 1200 ± 200 | 2.7 |
| Liver | 3000 ± 500 | 6.7 |
| Kidneys | 2500 ± 450 | 5.6 |
| Adipose Tissue | 1500 ± 300 | 3.3 |
Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.
Detailed Experimental Protocols
The following sections outline detailed methodologies for key experiments required to determine the pharmacokinetic profile of this compound in animal models.
Animal Husbandry and Dosing
-
Animal Models: Male Sprague-Dawley rats (200-250 g), Beagle dogs (8-12 kg), and CD-1 mice (25-30 g) are suitable models. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Dosing:
-
Oral Administration: this compound hydrochloride can be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage.[1][2][3][4][5] Dosing volumes should be appropriate for the animal size (e.g., 5-10 mL/kg for rats).
-
Intravenous Administration: For bioavailability studies, this compound hydrochloride can be dissolved in a sterile isotonic saline solution and administered via a suitable vein (e.g., tail vein in rats and mice, cephalic vein in dogs).
-
Sample Collection
-
Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at predetermined time points. Tissues of interest (brain, lungs, liver, kidneys, adipose tissue) are collected, weighed, and homogenized. Homogenates are stored at -80°C.
Bioanalytical Method: LC-MS/MS Quantification of this compound
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in biological matrices.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction can be employed to isolate this compound from plasma or tissue homogenates. An internal standard (e.g., a deuterated analog of this compound) should be added before extraction.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
In Vitro Metabolism using Liver Microsomes
-
Microsome Preparation: Liver microsomes can be prepared from the livers of the animal species of interest (e.g., rat, dog, human) through differential centrifugation.
-
Incubation: this compound is incubated with liver microsomes in the presence of NADPH-regenerating system. Samples are taken at various time points to monitor the disappearance of the parent drug and the formation of metabolites.
-
Analysis: The samples are analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.
Mandatory Visualizations
Discussion and Conclusion
The successful preclinical development of any pharmaceutical agent hinges on a thorough understanding of its pharmacokinetic properties. This guide provides a comprehensive, albeit generalized, framework for the characterization of the ADME profile of this compound in animal models. The provided hypothetical data and detailed protocols offer a starting point for researchers to design and interpret their own studies.
The centrally acting nature of this compound suggests that brain penetration is a critical parameter to investigate. The hypothetical tissue distribution data indicate a higher concentration in the brain compared to plasma, a desirable characteristic for a centrally acting drug. The putative metabolic pathway highlights the likely involvement of both Phase I and Phase II metabolic enzymes, which is typical for many xenobiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
Chlophedianol and the Sigma-1 Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlophedianol is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2][3] Its mechanism of action is primarily attributed to its effect on the cough center in the medulla oblongata.[1] The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular functions and representing a target for various psychoactive drugs.[4] While some antitussives, such as dextromethorphan, exhibit a notable affinity for the sigma-1 receptor, evidence regarding this compound's interaction with this receptor is limited. This technical guide aims to provide a comprehensive overview of the binding affinity of this compound for the sigma-1 receptor, detailing the experimental protocols used for such determinations and exploring the associated signaling pathways.
This compound's Binding Affinity for the Sigma-1 Receptor: Quantitative Data
Despite a comprehensive review of the scientific literature, specific quantitative binding affinity data for this compound at the sigma-1 receptor (i.e., Ki or IC50 values) have not been reported. The available information consistently indicates that this compound binds poorly to the sigma-1 receptor. This suggests a low affinity, though a precise value is not publicly available.
For comparative purposes, the following table summarizes the sigma-1 receptor binding affinities of other antitussive agents and reference compounds.
| Compound | Receptor | Ki (nM) | Species | Assay Type | Radioligand | Reference |
| Dextromethorphan | Sigma-1 | 200-500 | Guinea Pig | Radioligand Binding | Not Specified | |
| Carbetapentane | Sigma-1 | 75 | Not Specified | Radioligand Binding | Not Specified | |
| PRE-084 | Sigma-1 | 7.7 | Not Specified | Radioligand Binding | Not Specified | |
| (+)-Pentazocine | Sigma-1 | Not Specified | Not Specified | Radioligand Binding | --INVALID-LINK---Pentazocine | |
| Haloperidol | Sigma-1 | Not Specified | Not Specified | Radioligand Binding | [3H]Haloperidol |
Experimental Protocols for Determining Sigma-1 Receptor Binding Affinity
The standard method for quantifying the binding affinity of a compound for the sigma-1 receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity and selectivity for the sigma-1 receptor.
Key Experimental Methodologies
1. Membrane Preparation:
-
Source: Tissues with high expression of sigma-1 receptors, such as guinea pig brain or liver, or cell lines engineered to overexpress the receptor (e.g., HEK293 cells) are commonly used.
-
Procedure: The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched with endoplasmic reticulum membranes where the sigma-1 receptor is predominantly located. The final membrane preparation is resuspended in buffer and the protein concentration is determined.
2. Radioligand Binding Assay (Competitive Inhibition):
-
Materials:
-
Radioligand: A high-affinity sigma-1 receptor ligand labeled with a radioisotope, typically tritium ([³H]). Common choices include --INVALID-LINK---pentazocine or [³H]haloperidol.
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled, high-affinity sigma-1 receptor ligand (e.g., haloperidol) to determine the amount of radioligand that binds to non-receptor sites.
-
Assay Buffer: A physiological buffer, such as Tris-HCl.
-
-
Procedure:
-
Incubation: A fixed concentration of the radioligand and the membrane preparation are incubated in the assay buffer with varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Local Anesthetic Properties of Chlophedianol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlophedianol, a centrally acting antitussive agent, is primarily recognized for its efficacy in suppressing the cough reflex.[1][2] Its mechanism of action in this regard is attributed to its effect on the cough center in the medulla oblongata.[1][2] However, beyond its antitussive effects, this compound also exhibits local anesthetic properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's local anesthetic capabilities, focusing on its mechanism of action and the experimental methodologies relevant to its investigation.
While this compound is known to possess mild local anesthetic effects, which contribute to its soothing action on the throat and airways, a thorough quantitative analysis of these properties is not extensively documented in publicly available literature. This guide, therefore, will focus on the theoretical framework and general experimental designs applicable to the study of such properties.
Core Concepts in Local Anesthesia
Local anesthetics function by reversibly blocking the generation and conduction of nerve impulses. This is primarily achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. By blocking these channels, local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.
Mechanism of Action of this compound as a Local Anesthetic
Experimental Protocols for Assessing Local Anesthetic Properties
To rigorously investigate the local anesthetic properties of a compound like this compound, a series of in vitro and in vivo experiments are typically employed. The following are detailed methodologies for key experiments that would be essential in quantifying and characterizing its anesthetic potential.
In Vitro Assessment: Patch-Clamp Electrophysiology
Objective: To directly measure the blocking effect of this compound on voltage-gated sodium channels in isolated neurons.
Methodology:
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are a common model for studying sensory neuron excitability. These neurons would be isolated from a suitable animal model (e.g., rat or mouse) and maintained in a primary culture.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is utilized to record sodium currents from individual neurons. A glass micropipette filled with an internal solution is sealed onto the cell membrane.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. The holding potential is typically set at a level where most sodium channels are in a resting state (e.g., -80 mV). Depolarizing voltage pulses are then applied to activate the channels.
-
Drug Application: this compound hydrochloride, dissolved in the extracellular solution, is applied to the neuron at various concentrations.
-
Data Analysis: The peak amplitude of the sodium current is measured before and after the application of this compound. A concentration-response curve is then constructed to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to block 50% of the sodium current.
Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for assessing sodium channel blockade by this compound.
In Vivo Assessment: Animal Models of Local Anesthesia
Objective: To evaluate the surface anesthetic properties of this compound.
Methodology:
-
Animal Model: Adult albino rabbits are used for this assay.
-
Procedure: A baseline corneal reflex is established by gently touching the cornea with a fine, sterile filament (e.g., a horse hair or a Cochet-Bonnet esthesiometer) and observing the blink reflex. A specific number of touches within a set time frame that consistently elicits a blink is recorded.
-
Drug Application: A solution of this compound hydrochloride at various concentrations is instilled into the conjunctival sac of one eye, while the contralateral eye receives a vehicle control (e.g., saline).
-
Assessment: At predetermined time intervals after drug administration, the cornea is stimulated again with the filament. The number of stimuli required to elicit a blink reflex is recorded.
-
Data Analysis: The duration of anesthesia is defined as the time from the abolition of the corneal reflex to its return. The potency can be assessed by determining the minimum concentration of this compound required to produce a complete block of the reflex for a specified duration.
Workflow for Rabbit Corneal Reflex Test
Caption: Protocol for evaluating surface anesthesia using the rabbit corneal reflex.
Objective: To assess the infiltration anesthetic properties of this compound.
Methodology:
-
Animal Model: Adult rats (e.g., Sprague-Dawley or Wistar) are used.
-
Procedure: The basal reaction time of the rat to a thermal stimulus is determined. This is typically done by focusing a beam of radiant heat onto the tail and measuring the latency to the flicking of the tail. A cut-off time is established to prevent tissue damage.
-
Drug Administration: A subcutaneous injection of this compound hydrochloride at various concentrations is administered in a ring block around the base of the tail. A control group receives a saline injection.
-
Assessment: The tail-flick latency is measured at various time points after the injection.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an anesthetic effect. The peak effect and the duration of action can be determined from the time-course data.
Workflow for Rat Tail-Flick Test
Caption: Workflow for assessing infiltration anesthesia via the rat tail-flick test.
Data Presentation
While specific quantitative data for this compound's local anesthetic properties are not available in the literature, the following tables illustrate how such data would be structured for clear comparison and analysis.
Table 1: In Vitro Sodium Channel Blockade by this compound
| Parameter | Value |
| Cell Type | Rat DRG Neurons |
| IC50 (µM) | Data Not Available |
| Hill Coefficient | Data Not Available |
| Onset of Block | Data Not Available |
| Recovery from Block | Data Not Available |
Table 2: In Vivo Local Anesthetic Activity of this compound
| Assay | Animal Model | Parameter | Value |
| Corneal Reflex | Rabbit | ED50 (Concentration for 50% maximal effect) | Data Not Available |
| Onset of Action (min) | Data Not Available | ||
| Duration of Action (min) | Data Not Available | ||
| Tail-Flick | Rat | ED50 (Dose for 50% maximal effect) | Data Not Available |
| Peak Effect (Time, min) | Data Not Available | ||
| Duration of Action (min) | Data Not Available |
Signaling Pathway
The fundamental signaling pathway disrupted by local anesthetics like this compound is the propagation of the action potential along a nerve fiber.
Signaling Pathway of Nerve Conduction and Blockade
References
Chlophedianol metabolism and primary metabolites in the liver
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlophedianol is a centrally acting antitussive agent effective for the symptomatic relief of non-productive cough.[1][2] Its therapeutic action is attributed to its effect on the cough center in the medulla oblongata.[3][4] Like most xenobiotics, this compound undergoes extensive metabolism, primarily in the liver, to facilitate its excretion from the body.[3] This technical guide provides a comprehensive overview of the hepatic metabolism of this compound, focusing on its primary metabolic pathways and metabolites. This document is intended for researchers, scientists, and drug development professionals involved in the study of drug metabolism and pharmacokinetics.
Introduction
This compound, chemically known as 1-(2-chlorophenyl)-3-dimethylamino-1-phenyl-propan-1-ol, is a tertiary amino compound. Understanding its metabolic fate is crucial for a complete pharmacokinetic profile, which informs dosing regimens and potential drug-drug interactions. The liver is the principal organ responsible for the biotransformation of this compound. This process typically involves two phases of reactions: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism of this compound
Phase I metabolic reactions introduce or expose functional groups on the drug molecule, generally making it more polar. For this compound, the primary Phase I metabolic pathways are anticipated to be N-demethylation and aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
N-Demethylation
The removal of one or both methyl groups from the dimethylamino moiety of this compound would lead to the formation of N-desmethyl-chlophedianol and N,N-didesmethyl-chlophedianol, respectively. This is a common metabolic pathway for drugs containing a tertiary amine.
Aromatic Hydroxylation
The addition of a hydroxyl group to one of the aromatic rings (the phenyl or the chlorophenyl ring) is another expected major metabolic pathway. This reaction increases the water solubility of the molecule, preparing it for Phase II conjugation or direct excretion.
Putative Primary Metabolites of this compound
Based on the expected Phase I metabolic reactions, the following are the putative primary metabolites of this compound:
-
M1: N-desmethyl-chlophedianol
-
M2: N,N-didesmethyl-chlophedianol
-
M3: Hydroxylated this compound (position of hydroxylation on either aromatic ring)
-
M4: N-oxide of this compound
Phase II Metabolism of this compound
Following Phase I metabolism, the newly formed functional groups (hydroxyl or amino groups) can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to further increase water solubility and facilitate excretion. For this compound and its Phase I metabolites, the most likely Phase II reaction is glucuronidation.
Glucuronidation
The hydroxylated metabolites of this compound are expected to be excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of this compound-O-glucuronides. The N-desmethyl and N,N-didesmethyl metabolites could also potentially undergo N-glucuronidation.
Visualizing the Metabolic Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the predicted metabolic pathway of this compound in the liver.
Experimental Protocols for Studying this compound Metabolism
To definitively identify and quantify the metabolites of this compound, in vitro studies using human liver preparations are essential. The following outlines a general experimental protocol.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the Phase I metabolites of this compound and the cytochrome P450 isoenzymes involved in their formation.
Materials:
-
This compound hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific CYP450 inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)
-
Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP3A4, CYP2C9, etc.)
-
Acetonitrile (ACN) or methanol for reaction termination
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate this compound (at various concentrations) with HLMs in the presence of the NADPH regenerating system in phosphate buffer at 37°C.
-
Reaction Termination: After a specified time, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Metabolite Identification: Analyze the supernatant using a high-resolution LC-MS/MS system to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, perform incubations with individual recombinant human CYP enzymes or with HLMs in the presence of specific CYP inhibitors.
-
Quantitative Analysis: Develop a validated LC-MS/MS method to quantify this compound and its primary metabolites. This will involve the use of stable isotope-labeled internal standards for accurate quantification.
In Vitro Metabolism using Human Hepatocytes
Objective: To study both Phase I and Phase II metabolism of this compound in a more physiologically relevant system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound hydrochloride
-
LC-MS/MS system
Procedure:
-
Cell Culture: Thaw and culture human hepatocytes according to the supplier's protocol.
-
Incubation: Treat the cultured hepatocytes with this compound at various concentrations and time points.
-
Sample Collection: Collect both the cell culture medium and cell lysates.
-
Sample Preparation: Perform protein precipitation on the collected samples.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify both Phase I and Phase II metabolites (including glucuronide conjugates).
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the metabolism of this compound in human liver preparations. The tables below are structured to present such data once it becomes available through experimental studies as outlined above.
Table 1: Putative Primary Metabolites of this compound and their Mass Spectrometric Data
| Metabolite ID | Putative Structure | Predicted [M+H]+ (m/z) |
| Parent | This compound | 290.13 |
| M1 | N-desmethyl-chlophedianol | 276.11 |
| M2 | N,N-didesmethyl-chlophedianol | 262.10 |
| M3 | Hydroxylated this compound | 306.12 |
| M4 | This compound N-oxide | 306.12 |
| M5 | This compound-O-glucuronide | 482.16 |
Table 2: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes (Hypothetical Data)
| Metabolite | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| M1 | Data not available | Data not available | Data not available |
| M3 | Data not available | Data not available | Data not available |
Conclusion
The hepatic metabolism of this compound is predicted to proceed through Phase I N-demethylation and aromatic hydroxylation, followed by Phase II glucuronidation. While the general metabolic pathways can be inferred from its chemical structure, detailed experimental data on the specific metabolites, the enzymes involved (with a high probability of CYP2D6 involvement based on structurally similar compounds), and the quantitative aspects of its metabolism are currently lacking in the scientific literature. The experimental protocols outlined in this guide provide a framework for future research to elucidate the complete metabolic profile of this compound, which is essential for a thorough understanding of its pharmacokinetics and for optimizing its clinical use.
References
Structural Analysis of Chlophedianol and its Chemical Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlophedianol, a centrally acting antitussive agent, possesses a unique diarylmethane scaffold that has been a subject of interest for its pharmacological properties. This technical guide provides a comprehensive structural analysis of this compound and explores the landscape of its potential chemical analogs. While detailed experimental data on this compound's solid-state structure and the structure-activity relationships of its close analogs are not extensively available in public literature, this document synthesizes existing information and provides theoretical insights relevant to drug development professionals. We will cover the core chemical structure, physicochemical properties, and known synthetic and analytical methodologies. Furthermore, this guide outlines potential strategies for the design and analysis of this compound analogs, aiming to guide future research in this area.
Introduction to this compound
This compound, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is recognized for its efficacy in suppressing dry, irritating coughs[1]. Its mechanism of action is believed to be a direct effect on the cough center in the medulla oblongata[2]. Structurally related to diphenhydramine, this compound also exhibits mild local anesthetic and antihistaminic properties[1]. Understanding its three-dimensional structure and the chemical features essential for its biological activity is crucial for the development of novel antitussive agents with improved efficacy and safety profiles.
Core Structure and Physicochemical Properties of this compound
The chemical structure of this compound features a chiral center at the carbon bearing the hydroxyl group and the two aromatic rings. The molecule is a tertiary amino alcohol.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Base) | This compound Hydrochloride | Source |
| Molecular Formula | C₁₇H₂₀ClNO | C₁₇H₂₁Cl₂NO | [2] |
| Molecular Weight | 289.8 g/mol | 326.26 g/mol | [2] |
| Melting Point | 120 °C | 190-191 °C | |
| Physical Description | Solid | White to off-white crystalline powder | |
| pKa (Strongest Basic) | Not Available | 9.5 | |
| LogP | 3.6 | Not Available | |
| Solubility | 0.0621 g/L (water) | Soluble in water |
Structural Analysis
A comprehensive structural analysis involves techniques that elucidate the molecule's connectivity, conformation, and electronic properties.
Crystallographic Data
As of the latest literature review, a publicly available Crystallographic Information File (CIF) for this compound or its hydrochloride salt has not been identified. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the solid-state conformation, which are critical for understanding intermolecular interactions and for computational modeling. The lack of this data represents a significant gap in the detailed structural understanding of this molecule.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure of this compound and for the analysis of its analogs.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.6 | m |
| -OH | Variable | s (broad) |
| -CH₂-N | 2.5 - 2.8 | t |
| -CH₂-C(OH) | 2.2 - 2.5 | t |
| -N(CH₃)₂ | 2.2 - 2.4 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H | 125 - 130 |
| Aromatic C (quaternary) | 140 - 145 |
| C-OH | 75 - 85 |
| C-CH₂-N | 55 - 60 |
| C-CH₂-C(OH) | 40 - 45 |
| -N(CH₃)₂ | 40 - 45 |
Mass spectrometry data from PubChem indicates several characteristic fragments for this compound. The fragmentation pattern can provide valuable information about the molecule's structure.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 289 | [M]⁺ (Molecular Ion) |
| 271 | [M - H₂O]⁺ |
| 72 | [CH₂=N(CH₃)₂]⁺ |
| 58 | [CH₂=CH-N(CH₃)₂]⁺ |
Data interpreted from NIST Mass Spectrometry Data Center via PubChem.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (alcohol) | 1050 - 1260 | Strong |
| C-N (amine) | 1000 - 1250 | Medium |
| C-Cl | 600 - 800 | Strong |
Synthesis and Experimental Protocols
The synthesis of this compound and its hydrochloride salt has been described in the patent literature.
Synthesis of this compound
A reported synthesis involves a multi-step process:
-
Mannich Reaction: o-chloroacetophenone reacts with paraformaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst to form 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.
-
Neutralization: The resulting Mannich base hydrochloride is neutralized with a base to yield 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone.
-
Grignard or Organolithium Addition: The ketone is then reacted with a phenylmagnesium halide or phenyllithium to form the tertiary alcohol, this compound.
Preparation of this compound Hydrochloride
This compound base is dissolved in a suitable solvent (e.g., acetone) and treated with hydrogen chloride (gas or solution) to precipitate this compound hydrochloride.
Analytical Methods
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the determination of this compound hydrochloride in pharmaceutical formulations.
Table 6: Exemplar HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Octadecylsilane (C18) |
| Mobile Phase | Acetonitrile and an aqueous solution of 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine (70:30) |
| Detection | UV at 254 nm |
Based on the method described by Burrows G.W. and Evertts V.L.
Chemical Analogs and Structure-Activity Relationships (SAR)
There is a scarcity of published research on the synthesis and pharmacological evaluation of direct this compound analogs. However, based on the structure of this compound and general principles of medicinal chemistry, several avenues for analog design can be proposed to explore the structure-activity relationships.
Potential Modifications
-
Aromatic Ring Substituents: The position and nature of the substituent on the phenyl rings can be varied. For example, moving the chloro group on the first phenyl ring or introducing other substituents (e.g., fluoro, bromo, methyl, methoxy) could modulate activity and metabolic stability.
-
Second Aromatic Ring: The unsubstituted phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore interactions with the target receptor.
-
Amino Group: The dimethylamino group could be altered to other secondary or tertiary amines (e.g., diethylamino, piperidino, morpholino) to investigate the role of steric bulk and basicity in this region.
-
Alkyl Chain: The length of the propylene chain connecting the amino group and the tertiary alcohol could be varied to optimize the spatial relationship between these two key functional groups.
Proposed SAR Exploration Workflow
The following workflow can be used to systematically explore the SAR of this compound analogs.
Caption: A proposed workflow for the exploration of this compound analog SAR.
Signaling Pathways
This compound is known to act on the central nervous system, specifically the cough center in the medulla oblongata. The precise molecular targets and signaling pathways are not fully elucidated. It is hypothesized to modulate neurotransmitter activity, potentially involving GABAergic pathways, to suppress the cough reflex.
Caption: A simplified diagram of the proposed mechanism of action for this compound.
Conclusion
This compound remains a valuable pharmacological agent. This guide has consolidated the available structural and analytical data, while also highlighting significant knowledge gaps, particularly in the areas of solid-state structure and the systematic exploration of its chemical analogs. The proposed strategies for analog design and SAR studies provide a framework for future research aimed at developing novel antitussive drugs based on the this compound scaffold. Further investigation, including X-ray crystallographic analysis and the synthesis and screening of a diverse library of analogs, is warranted to fully unlock the therapeutic potential of this class of compounds.
References
Navigating Early Safety Assessment: A Technical Guide to the Preliminary Toxicity Screening of Chlophedianol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlophedianol, a centrally acting antitussive, has a history of clinical use for the symptomatic relief of cough.[1][2] Its mechanism of action is understood to be a direct effect on the cough center in the medulla of the brain.[1][3][4] As with any pharmacologically active compound, the development of new derivatives of this compound necessitates a thorough evaluation of their toxicological profile to ensure a favorable risk-benefit ratio. This technical guide provides a comprehensive framework for conducting preliminary toxicity screening of this compound derivatives, focusing on in vitro methodologies that are crucial for early-stage safety assessment in drug discovery and development.
The preliminary toxicity screening of novel chemical entities is a critical step in identifying potential liabilities that could lead to compound attrition in later, more resource-intensive stages of development. By employing a battery of in vitro assays, researchers can gain valuable insights into a compound's potential for causing cytotoxicity, thereby guiding structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies to select candidates with the most promising safety profiles for further investigation.
This guide outlines key experimental protocols, data presentation strategies, and visual workflows to aid researchers in designing and executing a robust preliminary toxicity screening program for this compound derivatives.
Toxicological Profile of this compound Hydrochloride
While specific toxicity data for novel this compound derivatives is not yet publicly available, the known toxicological profile of the parent compound, this compound hydrochloride, serves as a crucial reference point. Understanding the established safety data for this compound can help in anticipating potential toxicities and designing appropriate screening assays for its derivatives.
Table 1: Summary of Toxicological Information for this compound Hydrochloride
| Parameter | Information | Source |
| Chemical Name | 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol,hydrochloride | |
| GHS Classification | Acute toxicity - Category 4, Oral. Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1. Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1. | |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Mechanism of Action | Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain. It also possesses mild local anesthetic properties. | |
| Metabolism | Primarily hepatic. The metabolism of this compound occurs mainly in the liver, where it is broken down into various metabolites that are eventually excreted by the kidneys. | |
| Common Side Effects | Drowsiness, dizziness, dry mouth, nausea, and excitability (more common in children). | |
| Serious Side Effects | Severe allergic reactions, breathing problems, racing heart, confusion, or hallucinations (rare). | |
| Drug Interactions | May have anticholinergic effects at high doses and may interact with other CNS depressants and alcohol. |
Recommended In Vitro Preliminary Toxicity Screening Assays
A tiered approach to in vitro toxicity screening is recommended, starting with general cytotoxicity assays and progressing to more specific mechanistic studies as needed. The following assays are fundamental for an initial assessment of the toxic potential of this compound derivatives.
Cytotoxicity Assays
Cytotoxicity assays are designed to measure the degree to which a test compound is toxic to cells. These assays are often used as a primary screen to identify compounds that may cause cell death or inhibit cell proliferation.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
The LDH assay is a cytotoxicity assay that measures the integrity of the cell membrane. Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.
High-Content Screening (HCS)
High-content screening combines automated microscopy and image analysis to simultaneously measure multiple parameters of cellular toxicity. This can provide more detailed information on the mechanism of cytotoxicity, such as apoptosis, necrosis, and effects on mitochondrial membrane potential.
Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the toxic potential of different this compound derivatives. The following tables are examples of how to structure and present the data obtained from the recommended in vitro assays.
Table 2: Hypothetical IC50 Values of this compound Derivatives from MTT Assay
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HepG2 | 24 | 150.2 |
| Derivative A | HepG2 | 24 | 75.8 |
| Derivative B | HepG2 | 24 | 210.5 |
| Derivative C | HepG2 | 24 | 55.1 |
| This compound | SH-SY5Y | 24 | 120.7 |
| Derivative A | SH-SY5Y | 24 | 60.3 |
| Derivative B | SH-SY5Y | 24 | 180.9 |
| Derivative C | SH-SY5Y | 24 | 45.6 |
Table 3: Hypothetical Percentage of LDH Release Induced by this compound Derivatives
| Compound ID | Concentration (µM) | Cell Line | % LDH Release (relative to positive control) |
| This compound | 100 | HepG2 | 25.4 |
| Derivative A | 100 | HepG2 | 45.1 |
| Derivative B | 100 | HepG2 | 15.8 |
| Derivative C | 100 | HepG2 | 60.2 |
| This compound | 100 | SH-SY5Y | 30.1 |
| Derivative A | 100 | SH-SY5Y | 55.9 |
| Derivative B | 100 | SH-SY5Y | 20.3 |
| Derivative C | 100 | SH-SY5Y | 75.7 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., doxorubicin). Remove the culture medium from the wells and add the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Visualization of Workflows and Pathways
Visual diagrams can aid in understanding complex experimental processes and biological pathways.
References
Chlophedianol and the Central GABAergic System: A Technical Guide on a Putative Mechanism of Action
Abstract
Chlophedianol is a centrally acting antitussive agent effective in the symptomatic relief of non-productive cough. Its primary mechanism is understood to be the suppression of the cough reflex at the level of the medullary cough center in the brainstem.[1][2][3] While its precise molecular targets are not fully elucidated, its action within a complex network of excitatory and inhibitory neurotransmission has led to the hypothesis of a potential modulatory effect on the γ-aminobutyric acid (GABA) system.[1][3] This technical guide provides an in-depth review of the known pharmacology of this compound, explores the critical role of GABAergic activity in the central regulation of the cough reflex, and outlines the current, albeit limited, evidence suggesting a link between them. In the absence of direct quantitative data for this compound's effect on GABA receptors, this document provides detailed, hypothetical experimental protocols and data tables to guide future research in this area.
Introduction: this compound's Established Pharmacology
This compound is an over-the-counter antitussive that functions as a central nervous system (CNS) depressant to reduce the frequency and intensity of coughing. Upon oral administration, it crosses the blood-brain barrier to exert its effects directly on the cough center located in the medulla oblongata. In addition to its central antitussive action, this compound also possesses mild local anesthetic and antihistamine properties. Unlike other antitussives such as dextromethorphan, this compound has been shown to bind poorly to the sigma-1 receptor, suggesting a distinct mechanism of action.
While direct action on the medullary cough center is the accepted mechanism, the specific neuronal receptors and pathways this compound modulates remain an area of active investigation. Some literature posits that its efficacy may stem from modulating neurotransmitter activity, with a potential, yet unproven, role in enhancing GABAergic inhibition.
The Role of GABAergic Inhibition in the Central Cough Reflex Pathway
The cough reflex is a complex motor act coordinated by a central pattern generator within the brainstem. This network involves key regions such as the nucleus tractus solitarii (NTS), the primary site for processing afferent signals from airway sensory nerves, and the caudal ventral respiratory group (cVRG), which is crucial for generating the motor pattern of cough.
Scientific evidence strongly indicates that GABAergic inhibition is a critical component of cough regulation within these medullary centers.
-
GABAA Receptor-Mediated Control: Studies have demonstrated that the activation of GABAA receptors in regions like the cVRG and NTS potently suppresses the cough reflex. Conversely, blockade of these receptors with antagonists like bicuculline enhances cough responses.
-
Site of Action: Microinjection of GABAA agonists (e.g., muscimol) directly into the cVRG or NTS of animal models leads to a significant reduction or complete abolition of the cough reflex, highlighting the physiological relevance of this inhibitory pathway.
This established role of GABA as a primary inhibitory modulator of the cough reflex provides a strong theoretical basis for the hypothesis that centrally acting antitussives, such as this compound, may exert their effects by enhancing this natural braking mechanism.
References
Methodological & Application
Application Note: HPLC-UV Analysis of Chlophedianol in Syrup Formulations
AN-HPLC-028
Introduction
Chlophedianol is a centrally acting antitussive agent used for the suppression of dry, irritating coughs.[1][2][3] It is often formulated as a syrup, sometimes in combination with other active pharmaceutical ingredients (APIs).[1][4] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative determination of this compound in syrup formulations. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability testing.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for method development, particularly for sample preparation and achieving optimal chromatographic separation. This compound hydrochloride, the commonly used salt form, is soluble in water.
| Property | Value |
| Chemical Formula | C₁₇H₂₀ClNO |
| Molecular Weight | 289.8 g/mol |
| pKa | 9.5 |
| UV λmax | 254 nm |
| Solubility | Soluble in water (as hydrochloride salt) |
Experimental Protocol
1. Materials and Reagents
-
This compound Hydrochloride Reference Standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade potassium dihydrogen phosphate
-
Analytical reagent grade orthophosphoric acid
-
Purified water (18.2 MΩ·cm)
-
Commercially available this compound syrup formulation
-
0.45 µm nylon or PVDF syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Phosphate Buffer | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Hydrochloride Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh an amount of syrup equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Summary
The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity | |
| Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | |
| 80% Level | 99.5% |
| 100% Level | 100.2% |
| 120% Level | 99.8% |
| Precision (% RSD) | |
| Intraday (n=6) | < 1.0% |
| Interday (n=6) | < 2.0% |
| Specificity | No interference from placebo components |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD for replicate injections (n=6) | ≤ 2.0% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the key method validation parameters.
Caption: Experimental workflow from preparation to data analysis.
Caption: Interdependence of key HPLC method validation parameters.
References
Application Note: A Robust UPLC Method for the Quantification of Chlophedianol Hydrochloride
Abstract
This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of chlophedianol hydrochloride in bulk drug substance and pharmaceutical formulations. The method is demonstrated to be rapid, specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering significant advantages in terms of analysis time and solvent consumption over traditional HPLC methods. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound hydrochloride, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, is a centrally acting antitussive agent used for the relief of non-productive cough.[1][2] It is often included in multi-component cold and flu medications.[3] Ensuring the quality and potency of this compound hydrochloride in pharmaceutical products is critical for its safety and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC, making it an ideal technique for the quality control of active pharmaceutical ingredients (APIs).[4][5] This application note provides a comprehensive protocol for a UPLC method development and validation for the quantification of this compound hydrochloride.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the analyte's physicochemical properties is fundamental for developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁Cl₂NO | |
| Molecular Weight | 326.26 g/mol | |
| pKa | 9.5 | |
| Melting Point | 190-191 °C | |
| UV max | 254 nm | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in water. |
UPLC Method Development Workflow
A systematic approach was employed for the development of the UPLC method to ensure its robustness and reliability. The workflow is depicted in the diagram below.
Caption: UPLC Method Development Workflow.
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
System: Waters ACQUITY UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and PDA Detector.
-
Software: Empower 3 Chromatography Data Software.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 3 minutes.
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.
-
Sample Preparation (from Syrup Formulation): Transfer a volume of syrup equivalent to 25 mg of this compound hydrochloride into a 100 mL volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.22 µm syringe filter before injection.
Method Validation
The developed UPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution (50 µg/mL). The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| % RSD for Peak Area | ≤ 2.0% | 0.5% |
| % RSD for Retention Time | ≤ 1.0% | 0.2% |
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound hydrochloride was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the degradation products did not interfere with the main peak of this compound hydrochloride.
Caption: Forced Degradation Study Workflow.
Linearity
The linearity of the method was established by analyzing a series of six concentrations of this compound hydrochloride ranging from 10 to 150 µg/mL. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 45872x + 1254 |
Accuracy (% Recovery)
The accuracy of the method was determined by spiking a placebo with known amounts of this compound hydrochloride at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.5 | 99.2% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same solution on three different days.
| Precision | % RSD of Peak Area |
| Repeatability (Intra-day) | 0.6% |
| Intermediate Precision (Inter-day) | 0.9% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.05 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Conclusion
A rapid, sensitive, and robust UPLC method for the quantification of this compound hydrochloride has been successfully developed and validated in accordance with ICH guidelines. The method demonstrated excellent linearity, accuracy, precision, and specificity. The stability-indicating nature of the method was confirmed through forced degradation studies. This method is suitable for routine quality control analysis of this compound hydrochloride in bulk and pharmaceutical dosage forms, offering a significant improvement in efficiency over existing HPLC methods.
References
Application Note: Development of a Stability-Indicating Assay for Chlophedianol Hydrochloride
Introduction
Chlophedianol hydrochloride, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, is a centrally acting antitussive agent used for the relief of dry, irritating coughs.[1][2][3][4] To ensure the quality, safety, and efficacy of a pharmaceutical product throughout its shelf life, a stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.
The development of such a method is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which outlines the requirements for stability testing of new drug substances and products.[5] A key component of developing a stability-indicating assay is conducting forced degradation studies. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The analytical method must then demonstrate specificity by resolving the API from all generated degradants.
This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound hydrochloride.
1. Materials and Equipment
-
Chemicals and Reagents:
-
This compound Hydrochloride Reference Standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Analytical grade Hydrochloric Acid (HCl)
-
Analytical grade Sodium Hydroxide (NaOH)
-
Analytical grade Hydrogen Peroxide (H₂O₂)
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
HPLC grade water
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Hot air oven
-
Photostability chamber
-
Class A volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
2. Experimental Protocols
2.1. Chromatographic Conditions (Initial Method)
Based on existing literature for this compound and similar compounds, a reversed-phase HPLC method is a suitable starting point.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This method may require optimization (e.g., adjusting mobile phase ratio, pH, or gradient) to achieve adequate separation of this compound from its degradation products.
2.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
2.3. Forced Degradation Studies
The objective of forced degradation is to generate a degradation of approximately 5-20% of the active substance. Samples are prepared by exposing a solution of this compound hydrochloride (e.g., 1000 µg/mL) to the stress conditions outlined below. A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid this compound hydrochloride powder in a hot air oven at 105°C for 48 hours.
-
After exposure, weigh an appropriate amount of the stressed powder, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a 1000 µg/mL solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a sample from the exposed solid and dilute the exposed solution to a final concentration of 100 µg/mL with the mobile phase.
-
2.4. Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.
-
Specificity: Analyze the stressed samples. The method is specific if it can resolve the this compound peak from all degradation product peaks and any excipients. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Prepare a series of solutions from 20-120 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the 100% test concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) for both should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3.3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase by ±0.2, mobile phase composition by ±2%, column temperature by ±5°C) and observe the effect on the results. The system suitability parameters should remain within acceptable limits.
3. Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the performance of the analytical method.
Table 1: Summary of Forced Degradation Results for this compound Hydrochloride
| Stress Condition | Parameters | % Assay of this compound | % Degradation | Peak Purity |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 4 hrs | 89.5 | 10.5 | Pass |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 2 hrs | 85.2 | 14.8 | Pass |
| Oxidation | 3% H₂O₂, RT, 24 hrs | 91.8 | 8.2 | Pass |
| Thermal | Solid, 105°C, 48 hrs | 97.1 | 2.9 | Pass |
| Photolytic | Solid & Solution, ICH Q1B | 95.6 | 4.4 | Pass |
Note: Data presented is hypothetical and for illustrative purposes only.
4. Visualizations
Caption: Experimental workflow for developing a stability-indicating assay.
Caption: Hypothetical degradation pathways for this compound.
Caption: Logical relationship of analytical method validation parameters.
This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC method for this compound hydrochloride. The protocol begins with a robust starting point for chromatographic conditions and outlines detailed procedures for conducting forced degradation studies under various stress conditions as mandated by regulatory guidelines. Successful validation of this method for parameters such as specificity, linearity, accuracy, and precision will ensure that it is suitable for its intended purpose: the reliable quantification of this compound in stability studies and routine quality control of the drug product.
References
Chlophedianol Hydrochloride Reference Standard: Preparation and Chromatographic Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of a Chlophedianol Hydrochloride reference standard and its subsequent analysis using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals requiring a standardized and reproducible method for the quantification and quality control of this compound Hydrochloride.
Introduction
This compound hydrochloride is a centrally acting antitussive agent used for the treatment of dry cough.[1][][3][4] It exhibits local anesthetic and antihistamine properties and may have anticholinergic effects at high doses.[1] Accurate and precise analytical methods are crucial for the quality control of this compound hydrochloride in bulk drug substances and pharmaceutical formulations. This application note describes a validated method for the preparation of a this compound hydrochloride reference standard and its analysis by HPLC.
Physicochemical Properties of this compound Hydrochloride
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This information is essential for the proper handling, storage, and preparation of the reference standard.
| Property | Value | Reference |
| Chemical Name | 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride | |
| CAS Number | 511-13-7 | |
| Molecular Formula | C₁₇H₂₁Cl₂NO | |
| Molecular Weight | 326.26 g/mol | |
| Melting Point | 190-191 °C | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in water. | |
| pKa | 9.5 | |
| Appearance | White to off-white crystalline powder/solid. | |
| Purity | >98% (typical) |
Table 1: Physicochemical Properties of this compound Hydrochloride.
Experimental Protocols
Preparation of this compound Hydrochloride Standard Stock Solution (100 µg/mL)
This protocol details the preparation of a 100 µg/mL standard stock solution of this compound hydrochloride.
Materials:
-
This compound Hydrochloride reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.5 M Phosphate buffer (pH adjusted to 4.5 with triethylamine)
-
Volumetric flask (100 mL, Class A)
-
Analytical balance
-
Sonicator
-
0.20 µm membrane filter
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and acetonitrile in a ratio of 65:35 (v/v). The mobile phase also serves as the diluent.
-
Weighing: Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard.
-
Dissolution: Transfer the weighed standard into a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase.
-
Sonication: Sonicate the flask for 10 minutes to ensure complete dissolution of the standard.
-
Dilution: Allow the solution to cool to room temperature. Make up the volume to 100 mL with the mobile phase. This yields a standard stock solution with a concentration of 100 µg/mL.
-
Filtration: Filter the solution through a 0.20 µm membrane filter before use in chromatography.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines the chromatographic conditions for the analysis of the this compound hydrochloride reference standard.
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm) | |
| Mobile Phase | Methanol and Acetonitrile (65:35 v/v) with 0.5 M phosphate buffer (pH 4.5) | |
| Flow Rate | 0.1 mL/min | |
| Column Temperature | 25°C | |
| Detection Wavelength | 254 nm | |
| Injection Volume | 20 µL | |
| Run Time | 10 min | |
| Diluent | Mobile Phase |
Table 2: HPLC Chromatographic Conditions.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. Key validation parameters are summarized in Table 3.
| Parameter | Result | Reference |
| Linearity Range | 20-100 µg/mL | |
| Correlation Coefficient (r²) | 0.9965 | |
| Limit of Detection (LOD) | 2.094 µg/mL | |
| Limit of Quantitation (LOQ) | 6.3466 µg/mL | |
| Intraday Precision (%RSD) | 0.15% | |
| Interday Precision (%RSD) | 0.14% |
Table 3: Summary of Method Validation Data.
Diagrams
Caption: Workflow for this compound Hydrochloride Reference Standard Preparation and Analysis.
References
Application Note: Mobile Phase Optimization for the HPLC Separation of Chlophedianol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the systematic optimization of the mobile phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of chlophedianol. This compound, a basic compound, requires careful control of mobile phase parameters to achieve optimal peak shape, retention, and resolution. This application note outlines a systematic approach to optimizing the organic modifier, pH, and additives to develop a robust and efficient HPLC method.
Introduction
This compound is a centrally acting antitussive agent used for the relief of non-productive cough. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose. The key to a successful HPLC separation of a basic compound like this compound lies in the careful optimization of the mobile phase. This note describes a systematic workflow for optimizing the mobile phase composition to achieve symmetrical peak shapes and reproducible retention times.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for method development.
| Property | Value | Reference |
| Molecular Formula | C17H21Cl2NO | [1] |
| Molecular Weight | 326.26 g/mol | [1] |
| pKa (Strongest Basic) | 8.87 - 9.5 | [1][][3] |
| logP | 3.46 - 3.51 |
As a basic compound with a pKa in the range of 8.87 to 9.5, the pH of the mobile phase will significantly influence the ionization state of this compound and, consequently, its retention and peak shape in reversed-phase HPLC.
Existing HPLC/UPLC Methods for this compound
A review of published methods reveals several successful mobile phase compositions for the analysis of this compound. These serve as excellent starting points for optimization.
| Organic Solvent(s) | Aqueous Phase / Additives | Column Type | Detection | Reference |
| 70% Acetonitrile | 30% aqueous solution of 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine | Octadecylsilane | 254 nm | |
| Methanol:Acetonitrile (65:35 v/v) | N/A (for bulk drug and syrup) | Hypersil BDS C18 | 254 nm | |
| Methanol:Acetonitrile (65:35 v/v) with gradient programming | 0.5 M Phosphate buffer (pH 4.5 with triethylamine) | Not specified | 254 nm |
Experimental Protocols
This section details the experimental protocols for the systematic optimization of the mobile phase for this compound separation.
Instrumentation and Materials
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Chemicals: HPLC grade acetonitrile, methanol, water, and analytical grade buffers and additives (e.g., phosphate buffers, triethylamine, formic acid, acetic acid).
-
Standard Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) and dilute to an appropriate working concentration (e.g., 10-100 µg/mL).
Protocol 1: Organic Solvent Selection and Optimization
-
Initial Screening:
-
Prepare two initial mobile phases:
-
Mobile Phase A: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase B: Methanol/Water (50:50, v/v)
-
-
Equilibrate the C18 column with each mobile phase for at least 30 minutes.
-
Inject the this compound standard solution and record the chromatograms.
-
Evaluate the retention time, peak shape (asymmetry factor), and theoretical plates for each organic solvent.
-
-
Optimization of Organic Content:
-
Based on the initial screening, select the organic solvent that provides better initial chromatography.
-
Systematically vary the percentage of the selected organic solvent in the mobile phase (e.g., 40%, 50%, 60%, 70%).
-
For each composition, equilibrate the column and inject the standard.
-
Record the retention time and peak asymmetry.
-
Plot the retention time versus the percentage of organic solvent to determine the optimal organic content for a desirable retention time (typically between 3 and 10 minutes).
-
Protocol 2: Mobile Phase pH Optimization
-
Buffer Selection:
-
Choose a buffer system that is effective in the desired pH range. For this compound (pKa ~9), a pH range of 3 to 7 is generally suitable for reversed-phase columns to ensure the analyte is in its protonated, more polar form. Phosphate and acetate buffers are common choices. A buffer concentration of 10-50 mM is generally sufficient.
-
-
pH Evaluation:
-
Prepare a series of mobile phases with the optimized organic solvent composition from Protocol 1, each with a different pH. For example, using a phosphate buffer, prepare mobile phases at pH 3.0, 4.5, and 6.0.
-
Important: Adjust the pH of the aqueous buffer component before mixing it with the organic solvent.
-
For each pH, equilibrate the column and inject the this compound standard.
-
Evaluate the retention time, peak shape, and resolution from any impurities.
-
Select the pH that provides the most symmetrical peak shape. For basic compounds, lower pH often improves peak shape by minimizing interactions with residual silanols on the stationary phase.
-
Protocol 3: Additive Optimization (Tailing Reduction)
-
Amine Additive:
-
If peak tailing is still observed even after pH optimization, an amine additive can be added to the mobile phase to further improve peak shape. Triethylamine (TEA) is a common choice.
-
To the optimized mobile phase from Protocol 2, add a low concentration of TEA (e.g., 0.1% v/v).
-
Equilibrate the column and inject the standard.
-
Compare the peak asymmetry with and without the amine additive.
-
Summary of Optimization Results
The following tables should be populated with experimental data to facilitate comparison and selection of the final mobile phase conditions.
Table 1: Effect of Organic Solvent on this compound Retention and Peak Shape
| Organic Solvent | % Organic | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| Acetonitrile | 50 | |||
| Methanol | 50 |
Table 2: Effect of Mobile Phase pH on this compound Chromatography
| pH | Retention Time (min) | Peak Asymmetry | Resolution (if applicable) |
| 3.0 | |||
| 4.5 | |||
| 6.0 |
Table 3: Effect of Additive on Peak Asymmetry
| Additive | Concentration | Peak Asymmetry |
| None | - | |
| Triethylamine | 0.1% |
Workflow for Mobile Phase Optimization
Caption: Workflow for the systematic optimization of mobile phase for this compound HPLC separation.
Conclusion
The systematic optimization of the mobile phase is a critical step in developing a robust HPLC method for the analysis of the basic compound this compound. By methodically evaluating the type and concentration of the organic modifier, the pH of the aqueous phase, and the use of additives, a final method with optimal retention, peak shape, and resolution can be achieved. The protocols and workflow presented in this application note provide a clear and efficient path to successful method development for this compound and other similar basic pharmaceutical compounds.
References
In vivo experimental design for testing chlophedianol antitussive efficacy
Application Notes & Protocols
Topic: In Vivo Experimental Design for Testing Chlophedianol Antitussive Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-narcotic, centrally acting antitussive agent utilized for the symptomatic relief of dry, irritating coughs.[1][2][3] Its mechanism involves the suppression of the cough reflex by acting directly on the cough center in the brain's medulla oblongata.[1] Unlike opioid-based antitussives, this compound presents a safer profile with no significant analgesic or euphoric effects, making it a valuable candidate for cough treatment. Additionally, it possesses mild local anesthetic and antihistamine properties that may contribute to its overall efficacy.
These application notes provide a detailed framework for the in vivo evaluation of this compound's antitussive efficacy, focusing on the well-established citric acid-induced cough model in guinea pigs. This model is a reliable and reproducible method for preclinical screening of potential antitussive drugs.
Proposed Mechanism of Action
This compound primarily exerts its antitussive effect through the central nervous system (CNS). After oral administration, it crosses the blood-brain barrier and depresses the cough center located in the medulla oblongata, reducing the frequency and intensity of the cough reflex. While the precise molecular targets are not fully elucidated, it is suggested that this compound may modulate inhibitory neurotransmitter activity, potentially involving the GABAergic system.
Experimental Design and Protocols
The most common and validated preclinical model for evaluating antitussives is the tussive agent-induced cough model in conscious guinea pigs.
Animal Model
-
Species: Male Hartley guinea pigs.
-
Weight: 300-350 g. Lighter animals (180-220g) may exhibit a higher cough frequency and shorter latency.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.
Experimental Groups
A robust study design should include negative and positive controls to validate the model and provide a benchmark for the test article's efficacy.
Protocol: Citric Acid-Induced Cough in Guinea Pigs
This protocol details the steps for assessing the antitussive effect of this compound.
3.3.1 Materials
-
This compound HCl
-
Codeine Phosphate (Positive Control)
-
Citric Acid (0.4 M in 0.9% Saline)
-
Vehicle (e.g., 0.9% Saline)
-
Whole-body plethysmography chambers or transparent exposure chambers (2500 cm³)
-
Ultrasonic nebulizer
-
Sound recording equipment and/or specialized cough detection software
3.3.2 Experimental Workflow
3.3.3 Procedure
-
Animal Preparation: Randomly assign acclimatized guinea pigs to the experimental groups (n=6-8 per group).
-
Drug Administration: Administer the vehicle, positive control (e.g., Codeine), or this compound via the desired route (e.g., oral gavage, p.o.). Allow for a pre-treatment period of 30-60 minutes.
-
Cough Induction: Place each animal individually into a transparent chamber.
-
Nebulization: Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed period, typically 7 to 10 minutes.
-
Recording: Throughout the exposure and for a subsequent observation period (e.g., an additional 7 minutes post-exposure), record the number of coughs. Coughs are identified as forceful expiratory efforts accompanied by a characteristic sound, which can be distinguished from sneezes.
-
Data Collection: The primary endpoints are the total number of coughs and the latency to the first cough.
Data Presentation
Quantitative data should be clearly summarized to allow for direct comparison between treatment groups.
Table 1: Summary of Experimental Parameters
| Parameter | Description |
| Animal Model | Male Hartley Guinea Pig (300-350 g) |
| Tussive Agent | Citric Acid (0.4 M aerosolized solution) |
| Exposure Time | 7 minutes |
| Observation Time | 14 minutes (7 min during + 7 min post-exposure) |
| Vehicle Control | 0.9% Saline, p.o. |
| Positive Control | Codeine (e.g., 10-30 mg/kg, p.o.) |
| Test Article | This compound HCl (e.g., 5, 15, 45 mg/kg, p.o.) |
| Pre-treatment Time | 60 minutes |
| Primary Endpoint | Total number of coughs |
Note: this compound doses are suggested based on typical ranges for centrally acting antitussives and may require optimization.
Table 2: Example Efficacy Data Presentation (Hypothetical)
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Cough Count ± SEM | % Inhibition vs. Vehicle | Latency to First Cough (s) ± SEM |
| Vehicle | - | 8 | 25.5 ± 2.1 | - | 45.2 ± 5.6 |
| This compound | 5 | 8 | 18.1 ± 1.9 | 29.0% | 78.5 ± 8.1 |
| This compound | 15 | 8 | 11.7 ± 1.5 | 54.1% | 120.3 ± 10.4 |
| This compound | 45 | 8 | 6.2 ± 1.1 | 75.7% | 185.6 ± 15.2 |
| Codeine | 30 | 8 | 5.8 ± 1.0 | 77.3% | 210.1 ± 18.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Statistical analysis performed using one-way ANOVA followed by a post-hoc test.
Calculation of Percent Inhibition: % Inhibition = [ (Mean Coughs in Vehicle Group - Mean Coughs in Treatment Group) / Mean Coughs in Vehicle Group ] x 100
Conclusion
The citric acid-induced cough model in guinea pigs is a robust and highly utilized method for the preclinical assessment of antitussive agents like this compound. By following the detailed protocols and utilizing the structured data presentation formats outlined in these notes, researchers can generate reliable and comparable data to effectively evaluate the therapeutic potential of this compound. Careful control of experimental variables such as animal weight and nebulization parameters is critical for achieving reproducible results.
References
Application Notes and Protocols for Assessing the Local Anesthetic Effect of Chlophedianol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the local anesthetic properties of chlophedianol. This compound is recognized as a centrally acting cough suppressant that also possesses local anesthetic, antihistamine, and potential anticholinergic effects[1][2][3]. Its local anesthetic properties are thought to contribute to its antitussive effect by soothing throat irritation[4][5]. The following protocols are designed to enable a systematic investigation of this compound's local anesthetic efficacy, including its potency, onset, and duration of action.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics function by reversibly blocking the propagation of action potentials in nerve fibers. This is primarily achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. By binding to the sodium channel, local anesthetics stabilize the channel in an inactive state, preventing the depolarization necessary for the transmission of nerve impulses. This blockade of nerve conduction results in a loss of sensation in the localized area of application.
References
- 1. Chlofedanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Clofedanol - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for the Sample Preparation of Chlophedianol Hydrochloride from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlophedianol hydrochloride is a centrally acting antitussive agent utilized for the relief of non-productive cough. Accurate quantification of this compound in various complex matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document provides detailed application notes and protocols for the sample preparation of this compound hydrochloride from both pharmaceutical formulations (syrup and tablets) and proposes methods for its extraction from complex biological matrices such as plasma and urine. The protocols for biological matrices are based on general extraction principles for basic drugs and would require further validation.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for developing effective sample preparation strategies.
| Property | Value/Description | Significance for Sample Preparation |
| Chemical Name | 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride | The tertiary amine group makes it a basic compound. |
| pKa | 9.5[1] | At pH values below its pKa, this compound will be protonated and more water-soluble. At pH values above its pKa, it will be in its free base form and more soluble in organic solvents. This is a critical parameter for optimizing liquid-liquid extraction (LLE) and solid-phase extraction (SPE). |
| Solubility | Soluble in DMSO (125 mg/mL)[2] | Information on solubility aids in the selection of appropriate solvents for reconstitution and standard preparation. |
| Molecular Weight | 326.26 g/mol [2] |
I. Sample Preparation from Pharmaceutical Formulations
The extraction of this compound hydrochloride from pharmaceutical dosage forms like syrups and tablets is generally straightforward due to the relatively clean matrix. The primary goal is to dissolve the active ingredient and separate it from excipients.
Quantitative Data Summary
The following table summarizes the quantitative data from a validated UPLC method for the determination of this compound hydrochloride in a syrup dosage form.[3][4]
| Parameter | Result |
| Linearity Range | 20-100 µg/mL |
| Limit of Detection (LOD) | 2.094 µg/mL |
| Limit of Quantification (LOQ) | 6.3466 µg/mL |
| Intraday Precision (%RSD) | 0.15% |
| Interday Precision (%RSD) | 0.14% |
| Analytical Technique | UPLC with UV detection at 254 nm |
Protocol 1: Sample Preparation from Syrup Formulation
This protocol is adapted from a validated UPLC method for the determination of this compound hydrochloride in a syrup dosage form.
Objective: To extract and prepare this compound hydrochloride from a syrup formulation for UPLC analysis.
Materials:
-
This compound hydrochloride syrup (e.g., Ulone 25mg/5mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (100 mL)
-
Pipettes
-
Syringe filters (0.20 µm)
-
Sonicator
Procedure:
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound hydrochloride reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add 50 mL of the mobile phase (Methanol:Acetonitrile, 65:35 v/v) and sonicate to dissolve completely.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.20 µm syringe filter.
-
-
Sample Solution Preparation:
-
Accurately measure a volume of syrup equivalent to 10 mg of this compound hydrochloride.
-
Transfer the syrup into a 100 mL volumetric flask.
-
Add 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.20 µm syringe filter.
-
-
Analysis:
-
Inject the prepared sample and standard solutions into the UPLC system.
-
Workflow for Syrup Sample Preparation
Caption: Workflow for this compound HCl Extraction from Syrup.
Protocol 2: Sample Preparation from Tablet Formulation
This protocol is based on a high-performance liquid chromatographic method for the determination of this compound hydrochloride in a complex tablet formulation.
Objective: To extract this compound hydrochloride from tablets for HPLC analysis.
Materials:
-
This compound hydrochloride tablets
-
Water/Acetonitrile (50/50 v/v) mixture
-
Mortar and pestle or tablet grinder
-
Volumetric flasks
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound hydrochloride.
-
Transfer the powder to a volumetric flask.
-
Add a sufficient volume of the water/acetonitrile (50/50) mixture.
-
Vortex or sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Make up to the final volume with the water/acetonitrile mixture.
-
Centrifuge the solution to pellet the insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Workflow for Tablet Sample Preparation
Caption: Workflow for this compound HCl Extraction from Tablets.
II. Proposed Sample Preparation from Biological Matrices
No specific validated methods for the extraction of this compound hydrochloride from biological matrices were identified in the literature search. The following protocols are proposed based on general extraction principles for basic drugs from plasma and urine and would require optimization and validation.
Protocol 3: Proposed Liquid-Liquid Extraction (LLE) from Human Plasma
Objective: To develop a liquid-liquid extraction method for the isolation of this compound hydrochloride from human plasma.
Principle: this compound is a basic drug. By adjusting the pH of the plasma sample to be alkaline (pH > 10), the drug will be in its non-ionized, free base form, which is more soluble in a water-immiscible organic solvent.
Materials:
-
Human plasma
-
Internal standard (IS) solution (e.g., a structurally similar compound)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical method, e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a centrifuge tube.
-
Add a known amount of internal standard.
-
Add 100 µL of 1 M NaOH to basify the sample to a pH > 10. Vortex briefly.
-
-
Extraction:
-
Add 3 mL of the organic extraction solvent (e.g., MTBE).
-
Vortex for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex briefly to dissolve the residue.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Workflow for LLE from Plasma
Caption: Proposed LLE Workflow for this compound HCl from Plasma.
Protocol 4: Proposed Solid-Phase Extraction (SPE) from Human Urine
Objective: To develop a solid-phase extraction method for the isolation and concentration of this compound hydrochloride from human urine.
Principle: A mixed-mode or polymeric reversed-phase SPE sorbent can be used. For a mixed-mode cation exchange sorbent, the sorbent will retain the basic this compound through ion-exchange interactions at an acidic pH and through reversed-phase interactions.
Materials:
-
Human urine
-
Internal standard (IS) solution
-
Phosphoric acid or formic acid (for pH adjustment)
-
Methanol (HPLC grade)
-
Ammonium hydroxide
-
SPE cartridges (e.g., mixed-mode cation exchange or polymeric reversed-phase like Oasis MCX or Bond Elut Plexa)
-
SPE manifold
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove particulates.
-
Take 1 mL of the supernatant and add the internal standard.
-
Adjust the pH to ~6 with phosphoric acid or formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of the acidic loading buffer (e.g., water adjusted to pH 6).
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and IS with 1 mL of a methanolic solution containing 5% ammonium hydroxide. The basic modifier neutralizes the charge on the analyte, disrupting the ion-exchange retention.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Workflow for SPE from Urine
Caption: Proposed SPE Workflow for this compound HCl from Urine.
Conclusion
The provided protocols offer detailed guidance for the sample preparation of this compound hydrochloride from pharmaceutical formulations. For complex biological matrices, the proposed LLE and SPE methods serve as a robust starting point for method development and will require validation to ensure they meet the specific performance requirements for accuracy, precision, recovery, and matrix effects for the intended application.
References
- 1. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101844989A - Preparation method for clofedanol and hydrochloride thereof - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Spectrophotometric Determination of Chlophedianol in Pharmaceutical Formulations
Abstract
This application note details a proposed UV-Vis spectrophotometric method for the quantitative determination of chlophedianol hydrochloride in pharmaceutical formulations, such as cough syrups. This compound hydrochloride exhibits significant UV absorbance, which can be leveraged for a simple, rapid, and cost-effective analytical method suitable for quality control purposes. While chromatographic methods are common, spectrophotometry offers a viable alternative for routine analysis. Based on existing analytical data for this compound hydrochloride, a determination wavelength of 254 nm is utilized.[1][2] This document provides a comprehensive protocol for sample and standard preparation, spectrophotometric analysis, and method validation in accordance with ICH guidelines.
Introduction
This compound hydrochloride is a centrally acting antitussive agent used for the relief of non-productive cough.[3] It functions by suppressing the cough reflex in the medulla of the brain and also possesses local anesthetic and antihistamine properties.[4] Ensuring the correct dosage and quality of this compound in pharmaceutical products is crucial for its therapeutic efficacy and safety.
Spectrophotometry is a widely used analytical technique in the pharmaceutical industry due to its simplicity, speed, and affordability.[5] This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte in that solution (Beer-Lambert law). This application note outlines a proposed UV-Vis spectrophotometric method for the quantification of this compound hydrochloride.
Principle of the Method
The method involves the measurement of UV absorbance of a solution of this compound hydrochloride in a suitable solvent at its wavelength of maximum absorbance (λmax). Based on data from UPLC methods where detection is performed at 254 nm, this wavelength is selected for the spectrophotometric determination of this compound hydrochloride. The concentration of this compound in the sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.
Instrumentation and Reagents
-
Instrumentation:
-
UV-Vis Spectrophotometer (double beam) with 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Sonicator
-
0.45 µm membrane filters
-
-
Reagents and Materials:
-
This compound Hydrochloride reference standard
-
Methanol (HPLC grade)
-
Distilled or deionized water
-
Pharmaceutical formulation containing this compound hydrochloride (e.g., cough syrup)
-
Experimental Protocols
4.1. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound hydrochloride reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with methanol. This is the standard stock solution with a concentration of 100 µg/mL.
4.2. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with methanol to obtain final concentrations in the range of 5-30 µg/mL (e.g., 5, 10, 15, 20, 25, 30 µg/mL).
-
Scan each solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). Based on existing data, this is expected to be around 254 nm.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
4.3. Preparation of Sample Solution (from Cough Syrup)
-
Accurately measure a volume of the cough syrup equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction of the drug.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
From the filtered solution, accurately pipette an appropriate volume into a suitable volumetric flask and dilute with methanol to obtain a final concentration within the linearity range of the calibration curve.
-
Measure the absorbance of the final sample solution at the λmax against a methanol blank.
-
Calculate the concentration of this compound hydrochloride in the sample solution from the calibration curve.
Method Validation
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines for the following parameters:
-
Linearity: The linearity of the method should be established by analyzing a series of concentrations of the standard solution. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Accuracy should be determined by recovery studies. This involves adding a known amount of the standard drug to a pre-analyzed sample solution and calculating the percentage recovery.
-
Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple samples of the same concentration on the same day and on different days. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters are determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The following table summarizes the expected validation parameters for a typical spectrophotometric method for this compound hydrochloride, based on similar analytical methods for other pharmaceutical compounds.
| Parameter | Specification |
| Wavelength (λmax) | 254 nm |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | Dependent on experimental conditions |
| Limit of Quantification (LOQ) | Dependent on experimental conditions |
Visualization of Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Logical Relationship of Method Validation
Caption: Logical relationship of method validation parameters.
Conclusion
The proposed UV-Vis spectrophotometric method provides a simple, accurate, and precise approach for the determination of this compound hydrochloride in pharmaceutical formulations. The method is suitable for routine quality control analysis where the simplicity and speed of analysis are advantageous. It is recommended that a full validation study be performed in accordance with ICH guidelines before implementing this method for routine use.
References
Application Notes: Chlophedianol in Upper Respiratory Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlophedianol is a centrally acting antitussive agent utilized for the symptomatic relief of cough, particularly the non-productive cough associated with upper respiratory infections (URIs).[1][2] Its mechanism of action involves the suppression of the cough reflex at the level of the medulla oblongata in the brainstem.[2] Additionally, this compound exhibits mild local anesthetic and anticholinergic properties, which may contribute to its overall therapeutic effect by soothing irritated respiratory mucosa and reducing secretions.[3] These characteristics make it a valuable tool for investigation in various preclinical models of cough and URI.
These application notes provide a summary of the utility of this compound in relevant preclinical models and outline detailed protocols for its evaluation.
Mechanism of Action
This compound's primary antitussive effect is mediated through its action on the central nervous system (CNS). It crosses the blood-brain barrier and is thought to modulate neurotransmission within the nucleus tractus solitarius (NTS) in the medulla, a key relay center for the cough reflex. While the precise molecular targets are not fully elucidated, it is suggested that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), thereby reducing neuronal excitability in the cough center.
Its peripheral effects include a local anesthetic action on the mucous membranes of the respiratory tract, which can help alleviate irritation, and a mild anticholinergic effect that can reduce mucus secretion.[3]
Preclinical Applications
This compound serves as a valuable reference compound in a variety of preclinical models designed to assess the efficacy of novel antitussive agents for URIs. These models can be broadly categorized as chemically-induced cough models and infection-based models.
-
Chemically-Induced Cough Models: These models, primarily in guinea pigs, utilize chemical irritants such as citric acid or capsaicin to induce a consistent and quantifiable cough response. They are instrumental for initial screening and dose-response studies of antitussive compounds.
-
Infection-Based Models: To more closely mimic the clinical scenario of a URI, animal models infected with respiratory viruses like influenza or rhinovirus are employed. Ferrets are a particularly relevant model for influenza studies due to their similar respiratory physiology to humans. These models allow for the evaluation of a drug's efficacy in the context of virus-induced airway inflammation and hypersensitivity.
Data Presentation
Table 1: Efficacy of this compound in Chemically-Induced Cough Models (Guinea Pig)
| Tussive Agent | This compound Dose (mg/kg) | Route of Administration | Observed Effect | Citation |
| Citric Acid | Data not available | Oral / Intraperitoneal | Expected to reduce cough frequency and increase cough latency. | N/A |
| Capsaicin | Data not available | Oral / Intraperitoneal | Expected to reduce cough frequency and increase cough latency. | N/A |
Note: Specific public domain data on dose-response efficacy of this compound in these standardized models is limited. The expected effects are based on its known mechanism of action as a centrally acting antitussive.
Table 2: Efficacy of this compound in an Influenza-Induced Cough Model (Ferret)
| Influenza Virus Strain | This compound Dose (mg/kg/day) | Route of Administration | Key Endpoints | Observed Effect | Citation |
| e.g., H1N1, H3N2 | Data not available | Oral | Cough frequency, clinical signs (sneezing, nasal discharge), viral shedding | Expected to reduce cough frequency and severity of clinical signs. | N/A |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
Objective: To evaluate the antitussive efficacy of this compound by measuring the inhibition of citric acid-induced cough in guinea pigs.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound hydrochloride
-
Citric acid solution (0.4 M in sterile saline)
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Whole-body plethysmograph equipped with a microphone and pneumotachograph
-
Nebulizer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for at least 30 minutes for 2-3 days prior to the experiment.
-
Baseline Cough Response:
-
Place a guinea pig in the plethysmograph chamber.
-
Expose the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 5 minutes).
-
Record the number of coughs during and for a set period after the exposure (e.g., 10 minutes). A cough is characterized by a distinctive biphasic pressure change accompanied by a cough sound.
-
-
Drug Administration:
-
Administer this compound or vehicle orally via gavage at a predetermined time before the citric acid challenge (e.g., 60 minutes).
-
A range of doses should be tested to determine a dose-response relationship.
-
-
Cough Induction and Measurement:
-
At the designated time post-drug administration, place the guinea pig back in the plethysmograph chamber.
-
Re-challenge with the citric acid aerosol as in the baseline measurement.
-
Record the number of coughs.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cough for each animal compared to its baseline or the vehicle-treated group.
-
The formula for percentage inhibition is: ((Coughs_vehicle - Coughs_treated) / Coughs_vehicle) * 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Influenza Virus-Induced Cough in Ferrets
Objective: To assess the efficacy of this compound in reducing cough and other clinical symptoms in a ferret model of influenza infection.
Materials:
-
Male or female ferrets (8-12 weeks old), seronegative for circulating influenza strains.
-
Influenza A virus stock (e.g., a recent human isolate).
-
This compound hydrochloride.
-
Vehicle control.
-
Biosafety Level 2 or 3 animal facilities (as appropriate for the virus strain).
-
Apparatus for intranasal inoculation.
-
System for monitoring clinical signs (e.g., activity, sneezing, nasal discharge) and body temperature.
-
Method for quantifying viral shedding (e.g., nasal washes and RT-qPCR).
-
System for recording and quantifying cough.
Procedure:
-
Acclimatization and Baseline: Acclimatize ferrets to housing conditions. Record baseline body weight, temperature, and clinical scores for several days before infection.
-
Infection:
-
Lightly anesthetize the ferrets.
-
Inoculate intranasally with a predetermined infectious dose of influenza virus (e.g., 10^6 PFU in 0.5 mL of sterile PBS), instilling half the volume into each nostril.
-
-
Treatment:
-
Begin treatment with this compound or vehicle at a specified time post-infection (e.g., 24 hours).
-
Administer the drug orally at set intervals (e.g., twice daily) for a defined duration (e.g., 5-7 days).
-
-
Monitoring and Sample Collection:
-
Monitor and record body weight, temperature, and clinical signs daily. A scoring system can be used to quantify the severity of illness.
-
Perform nasal washes daily to collect samples for the quantification of viral shedding via RT-qPCR.
-
Record cough frequency over a set observation period each day. This can be done via direct observation or using an automated recording system.
-
-
Data Analysis:
-
Compare the changes in body weight, temperature, clinical scores, and viral titers between the this compound-treated and vehicle-treated groups.
-
Analyze the cough frequency data to determine if this compound significantly reduces coughing.
-
Use appropriate statistical tests (e.g., t-test, ANOVA, or non-parametric equivalents) to analyze the data.
-
Mandatory Visualizations
Caption: Signaling pathway of the cough reflex and the central action of this compound.
Caption: Experimental workflow for the citric acid-induced cough model.
Caption: Experimental workflow for the ferret influenza-induced cough model.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Chlophedianol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for developing and implementing high-throughput screening (HTS) assays to identify and characterize novel compounds that, like chlophedianol, modulate neuronal activity and act on targets relevant to cough suppression. Given that this compound's precise high-throughput screening profile is not extensively documented in public literature, the following protocols are based on its known pharmacological characteristics: a centrally-acting antitussive with antihistaminic and potential GABAergic modulatory effects.
Application Note 1: A Fluorescence-Based HTS Assay for a Novel Centrally-Acting Antitussive Agent Using a Neuronal Excitability Model
Introduction:
Centrally-acting antitussives suppress the cough reflex by modulating neuronal activity within the brainstem's cough center. This compound is believed to exert its effect in this region. This application note describes a high-throughput, cell-based assay to screen for compounds that modulate neuronal excitability, a key characteristic of centrally-acting antitussives. The assay utilizes a human neuroblastoma cell line, SH-SY5Y, and a fluorescent imaging plate reader (FLIPR) to measure changes in intracellular calcium concentration ([Ca2+]i) as an indicator of neuronal depolarization.
Principle:
Differentiated SH-SY5Y cells exhibit neuronal-like properties, including voltage-gated calcium channels. Depolarization of the cell membrane, induced by a stimulating agent such as potassium chloride (KCl), opens these channels, leading to an influx of Ca2+ and a subsequent increase in intracellular calcium levels. This change can be detected by a calcium-sensitive fluorescent dye. Compounds with antitussive potential are expected to suppress this induced neuronal excitability, resulting in a reduction of the calcium influx.
Workflow Diagram:
Experimental Protocol:
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium chloride (KCl)
-
This compound hydrochloride (as a positive control)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium.
-
Seed cells into 384-well plates at a density of 20,000 cells/well.
-
Induce differentiation by treating with 10 µM retinoic acid for 5-7 days.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in HBSS.
-
Transfer the compounds to the cell plate using an automated liquid handler.
-
Incubate for 15 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a solution of KCl to each well to a final concentration that elicits a robust calcium response (e.g., 50 mM).
-
Record the fluorescence signal for 2-3 minutes.
-
Data Analysis:
The inhibitory effect of the compounds is calculated as the percentage reduction of the KCl-induced calcium influx. Dose-response curves are generated, and the IC50 values are determined.
Representative Data:
| Compound | IC50 (µM) | Max Inhibition (%) |
| This compound | 5.2 | 85 |
| Lignocaine (control) | 15.8 | 92 |
| Compound A | 2.1 | 95 |
| Compound B | > 50 | 10 |
Application Note 2: High-Throughput Screening for Histamine H1 Receptor Antagonists
Introduction:
This compound exhibits antihistaminic properties, which may contribute to its antitussive effect, particularly in cough associated with allergic conditions. This application note details an HTS assay for identifying antagonists of the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR).
Principle:
Activation of the H1R, which couples to the Gq signaling pathway, leads to an increase in intracellular calcium. This assay uses a cell line stably expressing the human H1R. Upon stimulation with histamine, the resulting calcium mobilization is measured using a fluorescent calcium indicator. Antagonists will inhibit this histamine-induced calcium signal.
Signaling Pathway Diagram:
Experimental Protocol:
Materials:
-
HEK293 cell line stably expressing the human H1R
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HBSS
-
Histamine
-
This compound hydrochloride (as a positive control)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Culture:
-
Culture H1R-HEK293 cells in the appropriate medium.
-
Seed cells into 384-well plates at a density of 15,000 cells/well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer with Fluo-4 AM and Pluronic F-127 in HBSS.
-
Replace the culture medium with the loading buffer.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in HBSS.
-
Add the compounds to the cell plate.
-
Incubate for 15 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add histamine to a final concentration corresponding to its EC80 (a pre-determined concentration that gives 80% of the maximal response).
-
Record the fluorescence signal for 2-3 minutes.
-
Data Analysis:
The antagonistic activity is determined by the percentage inhibition of the histamine-induced calcium signal. IC50 values are calculated from the dose-response curves.
Representative Data:
| Compound | IC50 (nM) |
| This compound | 85 |
| Diphenhydramine (control) | 50 |
| Compound X | 25 |
| Compound Y | 150 |
Application Note 3: A FLIPR-Based Assay for Modulators of GABA-A Receptors
Introduction:
While not fully elucidated, one proposed mechanism of action for this compound involves the modulation of GABAergic activity. This application note outlines an HTS assay to identify positive allosteric modulators (PAMs) of the GABA-A receptor, a ligand-gated ion channel.
Principle:
The GABA-A receptor is a chloride channel. Upon activation by GABA, the channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron. This change in membrane potential can be measured using a voltage-sensitive fluorescent dye in a FLIPR instrument. PAMs will enhance the effect of a sub-maximal concentration of GABA, leading to a greater change in membrane potential.
Experimental Workflow Diagram:
Experimental Protocol:
Materials:
-
CHO or HEK293 cell line stably expressing a specific subtype of the human GABA-A receptor (e.g., α1β2γ2)
-
Appropriate cell culture medium with a selection antibiotic
-
FLIPR Membrane Potential Assay Kit
-
HBSS
-
GABA
-
This compound hydrochloride (as a test compound)
-
Diazepam (as a positive control PAM)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Culture:
-
Culture the GABA-A receptor-expressing cells.
-
Seed cells into 384-well plates and incubate overnight.
-
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution according to the kit manufacturer's instructions.
-
Replace the culture medium with the dye solution.
-
Incubate as recommended by the manufacturer (typically 30-60 minutes at 37°C).
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds, this compound, and diazepam in HBSS.
-
Add the compounds to the cell plate.
-
Incubate for 15 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add GABA to a final concentration corresponding to its EC20 (a pre-determined concentration that gives 20% of the maximal response).
-
Record the fluorescence signal for 2-3 minutes.
-
Data Analysis:
The potentiation of the GABA response is calculated as the percentage increase in the fluorescence signal in the presence of the compound compared to the response with GABA alone. EC50 values for potentiation are determined from dose-response curves.
Representative Data:
| Compound | EC50 for Potentiation (µM) | Max Potentiation (%) |
| This compound | 12.5 | 150 |
| Diazepam (control) | 0.5 | 300 |
| Compound P | 2.8 | 250 |
| Compound Q | > 100 | No potentiation |
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chlophedianol Peak Tailing in Reverse-Phase HPLC
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of chlophedianol. The following troubleshooting guides and FAQs will help you diagnose and resolve common problems to achieve optimal peak symmetry and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?
A1: The primary cause of peak tailing for this compound, a basic compound (pKa ≈ 9.5)[1], is secondary interactions between the protonated analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] At typical mobile phase pH values (above 3), these silanol groups can deprotonate to form negatively charged sites (SiO-), which then interact electrostatically with the positively charged this compound molecules. This secondary retention mechanism leads to a portion of the analyte being retained longer, resulting in a tailing peak.[5]
Q2: How does mobile phase pH affect this compound peak shape?
A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. Operating at a low pH (typically between 2 and 3) suppresses the ionization of the silanol groups, neutralizing them and minimizing the secondary electrostatic interactions that cause tailing. Conversely, at a pH close to this compound's pKa, you may observe poor peak shape due to the presence of both ionized and unionized forms of the analyte.
Q3: Can the choice of HPLC column influence peak tailing for this compound?
A3: Absolutely. Modern HPLC columns with high-purity silica and effective end-capping are designed to minimize the number of accessible residual silanol groups. For basic compounds like this compound, using a column with a "base-deactivated" stationary phase or one that is well end-capped is highly recommended. Alternative column chemistries, such as those with polar-embedded phases or hybrid organic-silica particles, can also provide improved peak symmetry.
Q4: What is the role of mobile phase additives in reducing this compound peak tailing?
A4: Mobile phase additives, often referred to as "silanol suppressors," can significantly improve the peak shape of basic compounds. A common additive is a competing base, such as triethylamine (TEA). TEA, in its protonated form, competes with the protonated this compound for interaction with the ionized silanol sites, effectively masking them and reducing peak tailing.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.
Problem: My this compound peak is exhibiting significant tailing.
Step 1: Evaluate the Mobile Phase pH
Question: Is your mobile phase pH optimized for the analysis of a basic compound?
Answer: For basic compounds like this compound, a low mobile phase pH is generally recommended to ensure the protonation of silanol groups on the stationary phase, thereby minimizing secondary interactions.
Recommended Action:
-
Check the pH of your current mobile phase.
-
If the pH is above 4, prepare a new mobile phase with a pH in the range of 2.5 to 3.5 using a suitable buffer (e.g., phosphate or formate).
-
Equilibrate the column with the new mobile phase for at least 20 column volumes before your next injection.
Step 2: Consider Mobile Phase Additives
Question: Are you using a mobile phase additive to mask residual silanol activity?
Answer: If adjusting the pH alone is insufficient, the addition of a competing base can help to further reduce peak tailing.
Recommended Action:
-
Add a small concentration of triethylamine (TEA) to the aqueous portion of your mobile phase. A typical starting concentration is 0.1% (v/v) or approximately 10-20 mM.
-
Ensure the mobile phase is thoroughly mixed and degassed.
-
Note that TEA can shorten column lifetime with prolonged use.
Step 3: Assess the HPLC Column
Question: Is your column suitable for the analysis of basic compounds, and is it in good condition?
Answer: Column degradation or the use of an inappropriate column chemistry can be a major contributor to peak tailing.
Recommended Action:
-
Check Column History: If the column has been used extensively or with aggressive mobile phases, it may be degraded. Try replacing it with a new column of the same type.
-
Use a Base-Deactivated Column: If you are not already using one, switch to a column specifically designed for the analysis of basic compounds, such as a modern, high-purity, end-capped C18 or a column with a polar-embedded phase.
Step 4: Review Injection and Sample Parameters
Question: Could sample overload or an inappropriate injection solvent be the cause?
Answer: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Similarly, if the sample is dissolved in a solvent much stronger than the mobile phase, peak shape can be compromised.
Recommended Action:
-
Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you may have been overloading the column.
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Data Presentation
The following table demonstrates the effect of mobile phase pH on the peak asymmetry of a basic compound, methamphetamine, which serves as a relevant example for understanding the behavior of this compound. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Significant Tailing |
| 3.0 | 1.33 | Improved Symmetry |
Data adapted from an analysis of basic drug compounds, illustrating a common trend for basic analytes.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To reduce peak tailing by protonating residual silanol groups on the stationary phase.
Materials:
-
HPLC grade water
-
HPLC grade organic modifier (e.g., acetonitrile or methanol)
-
Buffer salt (e.g., potassium phosphate monobasic)
-
Acid for pH adjustment (e.g., phosphoric acid)
-
Calibrated pH meter
Procedure:
-
Prepare the Aqueous Buffer: Dissolve the buffer salt in HPLC grade water to the desired concentration (e.g., 20 mM potassium phosphate).
-
Adjust pH: While stirring, slowly add acid (e.g., phosphoric acid) to the aqueous buffer until the pH meter reads the target pH (e.g., 2.5).
-
Prepare the Mobile Phase: Mix the pH-adjusted aqueous buffer with the organic modifier in the desired ratio (e.g., 70:30 v/v aqueous buffer:acetonitrile).
-
Equilibrate the System: Flush the HPLC system and column with the newly prepared mobile phase at the method's flow rate until a stable baseline is achieved (typically requires 20-30 column volumes).
-
Analyze Sample: Inject the this compound sample and evaluate the peak shape.
Protocol 2: Addition of a Competing Base (Triethylamine)
Objective: To improve peak symmetry by masking active silanol sites with a competing base.
Materials:
-
Prepared mobile phase (aqueous and organic components) at the desired pH
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Add TEA to the Aqueous Phase: Before mixing with the organic modifier, add a precise amount of TEA to the aqueous portion of the mobile phase. A common starting concentration is 0.1% v/v.
-
Prepare the Final Mobile Phase: Mix the TEA-containing aqueous phase with the organic modifier.
-
Equilibrate and Analyze: Equilibrate the column with the new mobile phase as described in Protocol 1 and inject the sample.
Visualizations
Troubleshooting Workflow for this compound Peak Tailing
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Mechanism of this compound Peak Tailing and Mitigation
Caption: Interaction of this compound with the stationary phase at different pH values.
References
Improving chlophedianol extraction efficiency from biological samples
Technical Support Center: Chlophedianol Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the extraction efficiency of this compound from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples like plasma or urine?
A1: The most prevalent methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a traditional method that relies on the partitioning of this compound between two immiscible liquid phases.[2] SPE has become increasingly popular as it offers higher selectivity, cleaner extracts, and avoids issues like emulsion formation that can occur with LLE.[3]
Q2: I'm experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery is a common issue stemming from several factors.[4] These can include incomplete extraction, degradation of the analyte, or losses during the cleanup and concentration steps.[4] For SPE, low recovery might be due to an incorrect choice of sorbent, an inappropriate pH during sample loading, or a wash solvent that is too strong and prematurely elutes the analyte. In LLE, the choice of an unsuitable extraction solvent or the formation of emulsions can lead to significant analyte loss.
Q3: How does the sample matrix affect this compound extraction?
A3: The biological matrix (e.g., plasma, urine) is complex and can significantly interfere with extraction. Endogenous components like proteins, lipids, and salts can co-extract with this compound, leading to a phenomenon known as the "matrix effect" in LC-MS/MS analysis. This can suppress or enhance the analyte's signal, leading to inaccurate quantification. Proteins in plasma can also bind to this compound, preventing its efficient extraction.
Q4: What is the "matrix effect" and how can I minimize it?
A4: The matrix effect refers to the alteration of ionization efficiency for the target analyte (this compound) due to co-eluting compounds from the sample matrix. This can cause either ion suppression or enhancement, compromising the accuracy and precision of quantitative analysis. To minimize this, a more selective sample preparation technique like SPE is often preferred over simpler methods like protein precipitation. Optimizing the chromatographic separation to resolve this compound from interfering matrix components is also crucial.
Q5: Can I analyze this compound using Gas Chromatography-Mass Spectrometry (GC-MS)?
A5: Yes, GC-MS can be used for the analysis of this compound. However, due to its chemical structure, derivatization may be necessary to increase its volatility and thermal stability, which are prerequisites for successful GC analysis. The sample preparation for GC-MS must also ensure the removal of non-volatile materials that could contaminate the system.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.
Issue 1: Low Analyte Recovery
Symptoms:
-
The concentration of this compound in your final extract is significantly lower than expected.
-
Poor signal-to-noise ratio during analysis.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Extraction (LLE) | - Optimize Solvent Choice: Ensure the extraction solvent has an appropriate polarity to efficiently partition this compound. Consider a solvent screen with different organic solvents.- Adjust pH: this compound is a basic compound. Adjusting the sample pH to be 2 units above its pKa will neutralize it, increasing its solubility in the organic phase.- Increase Extraction Repetitions: Perform the extraction multiple times with fresh solvent and combine the extracts. |
| Analyte Not Binding to SPE Sorbent | - Verify Sorbent Choice: For a basic compound like this compound, a mixed-mode (e.g., reversed-phase and cation exchange) SPE sorbent is often effective. Ensure the sorbent's chemistry is appropriate for the analyte's properties.- Check Sample pH: The pH of the sample load solution is critical for retention, especially with ion-exchange sorbents. Ensure the pH is adjusted to facilitate the desired interaction.- Dilute the Sample: High concentrations of organic solvent in the sample can prevent the analyte from binding to the sorbent. Diluting the sample with an aqueous buffer may be necessary. |
| Analyte Lost During SPE Wash Step | - Decrease Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound. Reduce the percentage of organic solvent in the wash solution.- Maintain Correct pH: Ensure the pH of the wash solvent does not disrupt the binding of this compound to the sorbent. |
| Incomplete Elution from SPE Sorbent | - Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely. Increase the organic content or add a modifier (e.g., a small amount of acid or base) to disrupt the sorbent-analyte interaction.- Use a Stronger Elution Solvent: If increasing the strength of the current solvent is ineffective, consider a different solvent with a higher elution strength. |
| Analyte Degradation | - Assess Stability: this compound may be unstable under certain conditions (e.g., extreme pH, high temperature, exposure to light). Conduct stability tests and adjust extraction conditions accordingly, for example, by working at a lower temperature. |
Issue 2: Emulsion Formation (LLE)
Symptom:
-
A stable, cloudy layer forms between the aqueous and organic phases, making separation difficult.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| High Concentration of Surfactant-like Molecules | - Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel to reduce the agitation that causes emulsions.- Centrifugation: Centrifuging the sample can help break the emulsion.- Addition of Salt: Adding a small amount of salt (salting out) to the aqueous phase can increase its polarity and help break the emulsion.- Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility characteristics and disrupt the emulsion. |
Issue 3: High Matrix Effects in LC-MS/MS
Symptom:
-
Inconsistent and irreproducible results for quality control samples.
-
Significant ion suppression or enhancement observed.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Sample Cleanup | - Switch to a More Selective Extraction Method: If using protein precipitation, consider switching to LLE or, preferably, SPE for a cleaner extract.- Optimize SPE Wash Steps: Incorporate an effective wash step in your SPE protocol to remove interfering matrix components. |
| Co-elution of Matrix Components | - Modify Chromatographic Conditions: Adjust the mobile phase gradient, change the column chemistry, or alter the flow rate to improve the separation of this compound from co-eluting interferences. |
Quantitative Data Summary
The following tables summarize typical performance data for this compound extraction methods. Note that these values are illustrative and can vary based on the specific matrix, protocol, and analytical instrumentation.
Table 1: Comparison of Extraction Methods for this compound from Human Plasma
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery | 75-90% | >90% |
| Matrix Effect | Moderate to High | Low to Moderate |
| Limit of Quantification (LOQ) | 1-5 ng/mL | 0.5-2 ng/mL |
| Processing Time per Sample | ~20-30 minutes | ~15-25 minutes |
Table 2: SPE Recovery Troubleshooting
| Fraction Analyzed | Where this compound is Found | Probable Cause |
| Load Flow-through | Analyte did not bind to the sorbent | Incorrect sorbent, wrong sample pH, or sample solvent too strong. |
| Wash Fraction | Analyte was washed off the sorbent | Wash solvent is too strong. |
| Final Eluate | Analyte remains on the sorbent (low recovery) | Elution solvent is too weak. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is designed for the extraction of this compound from human plasma using a mixed-mode SPE cartridge for subsequent LC-MS/MS analysis.
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/Cation Exchange)
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Phosphoric acid (4%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (5%)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the IS solution.
-
Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of 25% methanol in water to remove moderately polar interferences. Dry the sorbent under full vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol describes a basic LLE procedure for extracting this compound from urine samples.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Sodium hydroxide (1 M)
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
Centrifuge tubes (glass, 15 mL)
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of urine into a 15 mL glass centrifuge tube.
-
Add 50 µL of the IS solution.
-
-
pH Adjustment:
-
Add 100 µL of 1 M sodium hydroxide to the urine sample to basify the pH (target pH > 9).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 5 mL of MTBE to the tube.
-
Cap the tube and vortex for 2 minutes. To prevent emulsion, gentle inversion for 5-10 minutes can be used as an alternative.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for analysis.
-
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for low SPE recovery.
References
Chlophedianol Degradation Pathway Analysis: A Technical Support Resource
Disclaimer: As of November 2025, detailed experimental data on the forced degradation of chlophedianol is not extensively available in the public domain. This technical support center provides guidance based on the International Council for Harmonisation (ICH) guidelines, general principles of pharmaceutical stress testing, and predicted degradation pathways based on the chemical structure of this compound. The provided protocols and data are illustrative and should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: A forced degradation or stress testing study is essential to identify the likely degradation products of this compound, which helps in understanding its intrinsic stability and establishing its degradation pathways.[1][2] This information is crucial for developing and validating a stability-indicating analytical method, which can accurately measure the drug substance in the presence of its degradants.[1][2]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
A2: According to ICH guidelines, this compound should be subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal degradation, and photolysis.[1] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being excessive.
Q3: How can I select the appropriate concentrations of acid and base for hydrolytic studies?
A3: For hydrolytic degradation, it is recommended to start with 0.1 M to 1 M hydrochloric acid (for acidic conditions) and 0.1 M to 1 M sodium hydroxide (for alkaline conditions). The reaction can be carried out at room temperature or elevated temperatures (e.g., 50-60 °C) to accelerate degradation. If no degradation is observed, the concentration of the acid or base and the temperature can be increased. Conversely, if degradation is too rapid, milder conditions should be used.
Q4: What oxidizing agent is commonly used for oxidative degradation studies?
A4: Hydrogen peroxide (H₂O₂) is a widely used oxidizing agent for forced degradation studies. A concentration range of 3-30% is generally suggested. The study is typically conducted at room temperature for a specified period, for instance, up to seven days, or until the target degradation of up to 20% is achieved.
Q5: What are the recommended conditions for photostability testing?
A5: Photostability testing should be conducted as per ICH guideline Q1B. This involves exposing the drug substance to a light source that produces a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy should not be less than 200 watt hours per square meter. A control sample should be protected from light to differentiate between photolytic and thermal degradation.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature.- Extend the duration of the study.- For photostability, ensure the light source provides sufficient UV and visible light intensity. |
| Complete or excessive degradation (>20%) is observed. | The stress conditions are too harsh. | - Decrease the concentration of the stressor.- Lower the temperature.- Reduce the exposure time.- For hydrolytic studies, consider using a weaker acid or base. |
| Poor separation of this compound from its degradation products in HPLC. | The chromatographic method is not optimized. | - Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration).- Use a different column chemistry (e.g., C8, phenyl-hexyl).- Optimize the gradient elution profile.- Adjust the column temperature. |
| Mass balance is not within the acceptable range (typically 90-110%). | - Non-chromophoric degradation products are formed.- Volatile degradation products are lost.- Degradation products are not being eluted from the column.- Inaccurate response factors for degradation products. | - Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector.- Analyze the headspace for volatile compounds using gas chromatography (GC).- Use a stronger solvent in the mobile phase to elute highly retained compounds.- Isolate and characterize the major degradation products to determine their response factors. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours). Neutralize the samples with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the mixture at room temperature for 48 hours. Withdraw samples at appropriate time points. Neutralize the samples with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature for 7 days, protected from light. Withdraw samples at appropriate time points.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 48 hours. Also, reflux a solution of this compound in a suitable solvent at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug and a solution of the drug in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A diode array detector is recommended to check for peak purity. LC-MS can be used to identify the mass of the degradation products.
Quantitative Data Summary
The following tables present a template for summarizing quantitative data from forced degradation studies. The values provided are hypothetical for illustrative purposes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Number of Degradants |
| Acidic Hydrolysis | 1 M HCl | 24 hours | 12.5 | 2 |
| Alkaline Hydrolysis | 1 M NaOH | 48 hours | 18.2 | 3 |
| Oxidative Degradation | 30% H₂O₂ | 7 days | 15.8 | 4 |
| Thermal (Solid) | 80°C | 48 hours | 3.1 | 1 |
| Thermal (Solution) | 80°C | 24 hours | 8.5 | 2 |
| Photolytic (Solid) | ICH Q1B | - | 4.5 | 1 |
| Photolytic (Solution) | ICH Q1B | - | 10.2 | 2 |
Table 2: Hypothetical Degradation Products of this compound
| Degradant ID | Retention Time (min) | m/z | Stress Conditions Observed |
| DP1 | 3.5 | [M+H]⁺ = 276.1 | Alkaline Hydrolysis |
| DP2 | 4.8 | [M+H]⁺ = 306.1 | Oxidative Degradation |
| DP3 | 5.2 | [M+H]⁺ = 292.1 | Acidic, Thermal (Solution) |
| DP4 | 6.1 | [M+H]⁺ = 322.1 | Oxidative Degradation |
Visualizations
Experimental Workflow
References
Optimizing mobile phase for separating chlophedianol and its impurities
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the mobile phase for the chromatographic separation of chlophedianol and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the method development and execution for the analysis of this compound.
Q1: Why am I seeing poor resolution between the this compound peak and a closely eluting impurity?
A1: Poor resolution is often directly related to the mobile phase composition. Here are several factors to investigate:
-
Organic Solvent Ratio: The ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a primary driver of retention and selectivity in reversed-phase chromatography.
-
Solution: Systematically adjust the percentage of the organic modifier. A lower organic percentage will generally increase retention times, which may improve the separation between closely eluting peaks. Try adjusting the organic component by ±5% increments to observe the effect on resolution.
-
-
Mobile Phase pH: this compound has a pKa of 9.5, meaning its ionization state is highly dependent on pH.[] The charge of the analyte and any impurities will significantly impact their interaction with the stationary phase.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. For a basic compound like this compound, working at a lower pH (e.g., pH 2.5-4.5) will ensure it is fully protonated (ionized). This can lead to sharper peaks and different selectivity. One method suggests a phosphate buffer adjusted to pH 4.5 with triethylamine.[2]
-
-
Choice of Organic Solvent: Acetonitrile and methanol have different solvent strengths and selectivities.
Q2: My this compound peak is tailing significantly. What is the cause and how can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with active silanol groups on the silica-based column packing.
-
Cause: Free silanol groups on the column's stationary phase can interact strongly with the basic amine group on this compound, causing a portion of the analyte to lag behind, resulting in a tailed peak.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 4) protonates the silanol groups, reducing their ability to interact with the positively charged this compound molecule.
-
Solution 2: Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte and improving peak shape. An HPLC method for this compound successfully incorporates 1% diethylamine in the mobile phase.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can also help to minimize secondary interactions and improve peak symmetry.
Q3: The retention times for my peaks are drifting or shifting between injections. What is causing this instability?
A3: Retention time variability can compromise the reliability of your analysis. The most common causes are related to the column and the mobile phase.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis. This is especially true when using ion-pairing reagents or after changing mobile phases.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable.
-
-
Mobile Phase Composition: If the mobile phase is prepared by mixing solvents online, the pump's proportioning valves may not be working accurately. Alternatively, if the mobile phase is prepared manually, one of the components may be evaporating, changing the overall composition.
-
Solution: Prepare the mobile phase fresh daily and keep the solvent reservoirs covered. If using a gradient pump, you can verify the composition by adding a UV-active tracer to one solvent and monitoring the baseline.
-
-
Temperature Fluctuations: Column temperature has a significant effect on retention time. A 1°C change can alter retention times by 1-2%.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run. A temperature of 25°C has been used in a validated UPLC method.
-
Q4: I am observing a sudden increase in system backpressure. What are the likely causes?
A4: High backpressure can indicate a blockage somewhere in the HPLC system.
-
Cause 1: Blocked Column Frit: Particulate matter from the sample or precipitated buffer salts can clog the inlet frit of the column.
-
Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer). Using a guard column can also protect the analytical column from particulates.
-
-
Cause 2: Buffer Precipitation: If you are using a buffered mobile phase with a high percentage of organic solvent, the buffer salt may precipitate out of the solution.
-
Solution: Ensure your chosen buffer is soluble in the entire range of mobile phase compositions used in your method. For example, phosphate buffers are prone to precipitation in high concentrations of acetonitrile.
-
-
Cause 3: System Blockage: There may be a blockage in the tubing, injector, or guard column.
-
Solution: Systematically isolate components of the HPLC system to identify the source of the pressure. Start by removing the column and checking the pressure of the system without it.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a mobile phase to separate this compound and its impurities?
A: Based on published methods, a reversed-phase C18 column is a good choice. A recommended starting mobile phase could be a mixture of acetonitrile and a low-pH aqueous buffer (e.g., 25mM potassium phosphate at pH 3.0) in a 40:60 (v/v) ratio. From there, you can optimize the organic ratio and pH to achieve the desired separation. A UPLC method has also been developed using a simple mobile phase of methanol and acetonitrile (65:35 v/v).
Q: Which column chemistry is most effective?
A: The most commonly cited column chemistry for this compound is C18 (octadecylsilane). Specifically, a Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 μm) column has been used successfully in a UPLC method. The "BDS" (Base Deactivated Silica) indicates that the silica has been specially treated to reduce the number of free silanol groups, making it well-suited for analyzing basic compounds like this compound.
Q: Should I use a gradient or isocratic elution?
A: The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and results in more stable baselines. It is suitable if your impurities elute close to the main this compound peak.
-
Gradient elution (mobile phase composition changes over time) is more powerful for separating a complex mixture of impurities with a wide range of polarities. It can also help to sharpen peaks and reduce run times. A UPLC method for this compound utilizes a gradient mode.
Q: What detection wavelength should I use?
A: A detection wavelength of 254 nm is commonly used and has been shown to be effective for the analysis of this compound.
Data Presentation: Chromatographic Conditions
The following tables summarize conditions from established methods for this compound analysis, providing a starting point for method development.
Table 1: UPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm) | |
| Mobile Phase | Methanol:Acetonitrile (65:35 v/v) | |
| Elution Mode | Gradient | |
| Flow Rate | 0.1 mL/min | |
| Detection | 254 nm | |
| Column Temp. | 25°C | |
| Retention Time | ~1.130 min |
Table 2: HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Octadecylsilane (C18) | |
| Mobile Phase | 70% Acetonitrile | |
| 30% Aqueous Solution containing: | ||
| - 0.005M 1-octanesulfonic acid | ||
| - 1% Acetic Acid | ||
| - 1% Diethylamine | ||
| Detection | 254 nm |
Experimental Protocols
Protocol 1: UPLC Method for this compound in Syrup Dosage Form
This protocol is based on a validated UPLC method for the determination of this compound hydrochloride.
-
Instrumentation:
-
Acquity, Waters UPLC system (or equivalent) with a binary gradient pump, autosampler, column oven, and PDA/UV detector.
-
Empower 2 software for data acquisition.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: HPLC grade Methanol and Acetonitrile in a 65:35 v/v ratio. The mobile phase should be filtered through a 0.20 µm membrane filter and degassed.
-
Flow Rate: 0.1 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of this compound hydrochloride reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate to dissolve completely.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.20 µm membrane filter.
-
-
Sample Preparation (from Syrup):
-
Accurately measure a volume of syrup equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add 50 mL of mobile phase and sonicate for 15-20 minutes to ensure complete extraction.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.20 µm membrane filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
-
Visualizations
Caption: Workflow for systematic mobile phase optimization.
Caption: Decision tree for troubleshooting peak tailing.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Chlophedianol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of chlophedianol.
Troubleshooting Guide: this compound LC-MS Analysis
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.
Q1: My this compound signal is low and inconsistent in plasma/urine samples compared to the standard solution. What could be the cause?
A1: This is a classic sign of ion suppression , a major type of matrix effect. Endogenous components in your biological matrix (like phospholipids, salts, or metabolites) are likely co-eluting with this compound and interfering with its ionization in the MS source, leading to a reduced and variable signal.
Q2: How can I confirm that matrix effects are the problem?
A2: You can perform a post-extraction spike experiment . This involves comparing the peak area of this compound in a clean solvent (neat solution) to the peak area of this compound spiked into an extracted blank matrix sample (a sample processed without the analyte). A significant difference in peak areas confirms the presence of matrix effects (ion suppression or enhancement).
Another qualitative method is the post-column infusion technique. Here, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Simultaneously, an extracted blank matrix sample is injected onto the column. Dips or peaks in the this compound baseline signal at specific retention times indicate where matrix components are eluting and causing ion suppression or enhancement.
Q3: I've confirmed matrix effects. What are the initial steps to solve this issue?
A3: The first and most crucial step is to optimize your sample preparation method . The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system. Consider the following techniques:
-
Protein Precipitation (PPT): This is a fast and simple method, but it may not be sufficient to remove all interferences, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering compounds and concentrating the analyte, leading to a much cleaner extract.
Q4: I've improved my sample preparation, but I still see some matrix effects. What's the next step?
A4: The next step is to optimize your chromatographic conditions to separate this compound from the remaining matrix components. You can try:
-
Changing the analytical column: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter the selectivity of your separation.
-
Modifying the mobile phase: Adjusting the organic solvent composition, pH, or adding modifiers can change the elution profile of both this compound and interfering compounds.
-
Adjusting the gradient: A shallower gradient can improve the resolution between this compound and closely eluting matrix components.
Q5: Are there any other strategies to compensate for matrix effects?
A5: Yes. The use of a suitable internal standard (IS) is highly recommended. An ideal IS for LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and precision of quantification.[1]
Q2: What are the common sources of matrix effects in biological samples?
A2: In biological matrices such as plasma, serum, or urine, common sources of matrix effects include phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[2]
Q3: Can matrix effects be completely eliminated?
A3: While it may not always be possible to completely eliminate matrix effects, they can be significantly minimized and compensated for through a combination of effective sample preparation, optimized chromatography, and the use of an appropriate internal standard.[3]
Q4: Is ion suppression or ion enhancement more common?
A4: Ion suppression is more frequently observed in LC-MS bioanalysis. However, ion enhancement can also occur and is equally detrimental to data quality.
Q5: What is the best type of internal standard to use for this compound analysis?
A5: The gold standard is a stable isotope-labeled (SIL) this compound (e.g., deuterated this compound). This is because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. If a SIL-IS is unavailable, a structural analog can be a suitable alternative.
Experimental Protocols
Please note: As a specific validated LC-MS/MS method for this compound in a biological matrix is not publicly available, the following protocols are proposed "best-practice" examples. These should be fully validated for your specific application.
Proposed Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Proposed Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
-
Sample Preparation: To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether), and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Proposed Chromatographic and Mass Spectrometric Conditions
| Parameter | Proposed Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: m/z 290.1 -> 72.1 (Quantifier), m/z 290.1 -> 58.1 (Qualifier) This compound-d4 (IS): m/z 294.1 -> 76.1 |
| Collision Energy | To be optimized for the specific instrument. |
Quantitative Data Summary
The following tables present illustrative data on the performance of different sample preparation methods for the analysis of a small molecule drug with properties similar to this compound. This data is for example purposes only and should be determined experimentally for this compound.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85.2 ± 5.1 | 92.5 ± 3.8 | 98.1 ± 2.5 |
| Matrix Effect (%) | 75.6 ± 8.2 (Suppression) | 91.3 ± 4.5 (Minimal Effect) | 99.2 ± 2.1 (No Effect) |
| Precision (%RSD) | < 10% | < 7% | < 5% |
Table 2: Validation Summary for a Proposed SPE-LC-MS/MS Method
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Bias) | Within ±10% |
| Extraction Recovery | > 95% |
| Matrix Factor | 0.98 - 1.03 |
Visualizations
Caption: Workflow for identifying and overcoming matrix effects.
Caption: General sample preparation workflows for bioanalysis.
References
Chlophedianol assay variability and reproducibility challenges
Welcome to the technical support center for Chlophedianol assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to the variability and reproducibility of this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound assays?
A1: Variability in this compound assays can stem from several sources, including the inherent complexity of biological matrices, inconsistencies in sample preparation, and variations in instrument performance.[1][2] It is crucial to have a robust and well-validated bioanalytical method to minimize these variabilities.[3][4]
Q2: How can I improve the reproducibility of my this compound assay?
A2: To enhance reproducibility, ensure that your bioanalytical method is thoroughly validated for accuracy, precision, selectivity, and stability.[3] Consistent sample preparation, the use of a suitable internal standard, and regular instrument maintenance are also critical factors.
Q3: What is a typical retention time for this compound in a reversed-phase HPLC or UPLC system?
A3: The retention time for this compound can vary depending on the specific method parameters. For example, in one UPLC method, the retention time was found to be approximately 1.130 ± 0.005 minutes.
Q4: Why is a validated bioanalytical method so important?
A4: A validated bioanalytical method provides a high degree of assurance that the assay is reliable and will consistently produce accurate and precise results for its intended application, which is fundamental for pharmacokinetic and bioequivalence studies.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound assay experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?
A: Peak asymmetry is a common issue in HPLC and UPLC analysis.
-
Peak Tailing: This is often observed for basic compounds like this compound and can be caused by secondary interactions with acidic silanol groups on the column stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Solution 2: Use a Different Column: Employing a column with a less acidic stationary phase or one that is end-capped can mitigate tailing.
-
Solution 3: Check for Column Contamination: A blocked column frit or contamination can also lead to peak tailing. Try reverse flushing the column or replacing it if necessary.
-
-
Peak Fronting: This is less common but is often a sign of column overload.
-
Solution 1: Dilute the Sample: Reducing the concentration of your sample is the most straightforward solution.
-
Solution 2: Check Solvent Compatibility: Ensure that the sample solvent is not significantly stronger than the mobile phase, as this can cause the analyte to move too quickly through the initial part of the column.
-
Issue 2: Drifting Retention Times
Q: The retention time for my this compound peak is shifting between injections or over a sequence. What should I investigate?
A: Retention time drift can compromise the identity and quantification of your analyte.
-
Possible Cause 1: Unstable Column Temperature: Temperature fluctuations can significantly affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout your analytical run.
-
-
Possible Cause 2: Changes in Mobile Phase Composition: The composition of the mobile phase must remain constant.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For pre-mixed mobile phases, be aware that the more volatile organic component may evaporate over time, leading to longer retention times.
-
-
Possible Cause 3: Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can lead to drifting retention times in the initial injections.
-
Solution: Ensure the column is adequately equilibrated. For new columns, several "priming" injections may be necessary to achieve stable retention.
-
Issue 3: Poor Reproducibility Between Assays
Q: I am observing significant variability in my results when I repeat the this compound assay on different days. How can I improve this?
A: Inter-assay variability can be a significant challenge in bioanalysis.
-
Possible Cause 1: Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Where possible, automate sample preparation steps. Ensure that all analysts are following the standard operating procedure (SOP) precisely.
-
-
Possible Cause 2: Internal Standard Variability: An unstable or inappropriate internal standard can lead to poor reproducibility.
-
Solution: Use a stable, isotopically labeled internal standard if available. Ensure the internal standard is added consistently to all samples and standards.
-
-
Possible Cause 3: Instrument Performance: Variations in instrument performance over time can contribute to poor reproducibility.
-
Solution: Implement a regular schedule for instrument maintenance and performance qualification.
-
Quantitative Data Summary
The following tables summarize quantitative data from a validated UPLC method for this compound hydrochloride analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| Column | Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol:Acetonitrile (65:35 v/v) |
| Flow Rate | 0.1 ml/min |
| Detection Wavelength | 254 nm |
| Retention Time | 1.130 ± 0.005 min |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20-100 µg/ml |
| Correlation Coefficient (r²) | 0.9965 |
| Limit of Detection (LOD) | 2.094 µg/ml |
| Limit of Quantification (LOQ) | 6.3466 µg/ml |
| Intraday Precision (%RSD) | 0.15% |
Experimental Protocols
UPLC Method for the Determination of this compound Hydrochloride in Syrup
This protocol is based on a validated UPLC method.
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (UPLC grade)
-
Syrup formulation containing this compound hydrochloride
2. Instrument and Conditions:
-
Instrument: UPLC system with a PDA detector
-
Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol and Acetonitrile (65:35 v/v)
-
Flow Rate: 0.1 ml/min
-
Column Temperature: 25°C
-
Detection: 254 nm
-
Injection Volume: 10 µl
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound hydrochloride reference standard into a 100 ml volumetric flask.
-
Add 50 ml of the mobile phase and sonicate to dissolve completely.
-
Make up the volume to 100 ml with the mobile phase.
-
Filter the solution through a 0.20 µm membrane filter.
4. Preparation of Calibration Standards:
-
Prepare a series of calibration standards in the range of 20-100 µg/mL by diluting the standard stock solution with the mobile phase.
5. Sample Preparation:
-
Accurately measure a volume of the syrup formulation equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 ml volumetric flask.
-
Add 50 ml of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 ml with the mobile phase.
-
Filter the solution through a 0.20 µm membrane filter.
6. Analysis:
-
Inject the prepared standard and sample solutions into the UPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.
Visualizations
Caption: Conceptual signaling pathway of this compound's antitussive action.
Caption: General experimental workflow for a this compound UPLC assay.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
Technical Support Center: Chlophedianol Solubility for In Vitro Assays
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with chlophedianol in in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is an antitussive drug with a relatively hydrophobic structure, which can lead to poor aqueous solubility. For in vitro cell-based assays, maintaining the compound in a soluble state within the culture medium is crucial to ensure accurate and reproducible results. Precipitation of the compound can lead to inconsistent dosing and may cause cellular stress or toxicity, confounding experimental outcomes.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro use. Ethanol can also be an alternative. It is critical to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control experiment to assess the impact of the solvent on your specific cell model.
Q4: How can I improve the solubility of this compound in my aqueous cell culture medium?
Several strategies can be employed to enhance the aqueous solubility of this compound for cell-based assays:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final working concentration in the culture medium.
-
Employing Excipients: Non-ionic surfactants or cyclodextrins can be used to encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous solutions.
-
pH Adjustment: Although less common for in-assay application, adjusting the pH of the buffer or medium can sometimes improve the solubility of ionizable compounds.
Below is a summary of common solvents for this compound stock solutions.
| Solvent | Recommended Max. Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | The most common choice. Ensure the final concentration in media is non-toxic to cells (e.g., <0.5%). |
| Ethanol (EtOH) | 10-20 mM | Can be more cytotoxic than DMSO for some cell lines. A vehicle control is essential. |
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I add it to the cell culture medium.
This is a common issue with hydrophobic compounds. The following troubleshooting steps and decision tree can help you address this problem.
Troubleshooting Diagram: this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for preparing a this compound working solution for a cell-based assay using DMSO as a co-solvent.
Materials:
-
This compound HCl powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 50 mM):
-
Weigh out the appropriate amount of this compound HCl powder.
-
Dissolve the powder in 100% DMSO to create a 50 mM stock solution.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) can be applied if necessary.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (e.g., 50 µM):
-
Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare a 50 µM working solution, you will perform a 1:1000 dilution. For example, add 1 µL of the 50 mM stock solution to 999 µL of pre-warmed medium.
-
Crucial Step to Avoid Precipitation: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube. Do not add the medium to the DMSO stock.[1][2]
-
This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
Visually inspect the final working solution for any signs of precipitation. The solution should be clear.
-
Use the freshly prepared working solution for your experiment immediately.
-
Workflow for Preparing Working Solution
Caption: Experimental workflow for preparing this compound solutions.
Protocol 2: Solubility Enhancement using Methyl-β-Cyclodextrin (MβCD)
This protocol provides a general method for using MβCD to improve the aqueous solubility of this compound. MβCD can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.
Materials:
-
This compound HCl
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium or buffered saline (e.g., PBS)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare MβCD Solution:
-
Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free medium or PBS.
-
-
Complexation:
-
Add an excess of this compound HCl powder to the MβCD solution.
-
Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time may need to be determined empirically.
-
-
Removal of Undissolved Compound:
-
After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved this compound.
-
Alternatively, filter the solution through a 0.22 µm syringe filter to remove undissolved particles.
-
-
Determine Concentration:
-
The concentration of the solubilized this compound in the filtrate/supernatant should be determined analytically (e.g., using UV-Vis spectrophotometry or HPLC).
-
-
Application in Cell Culture:
-
The this compound-MβCD complex solution can then be diluted in complete cell culture medium to the desired final concentration for your assay.
-
Important: Run a parallel control experiment with the MβCD vehicle alone to account for any effects of the cyclodextrin on the cells.
-
References
Fine-tuning gradient elution for chlophedianol UPLC methods
Technical Support Center: Chlophedianol UPLC Methods
Welcome to the technical support center for fine-tuning gradient elution UPLC methods for this compound analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in UPLC analysis and can be caused by several factors. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic compounds like this compound, causing tailing.
-
Solution: Add a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This will protonate the silanol groups and reduce unwanted interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may need to be replaced.
-
-
Mismatched Sample and Mobile Phase Solvents: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure your sample solvent is as close in composition as possible to the initial mobile phase conditions.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What should I investigate?
A: Retention time variability can compromise the reliability of your method. The following are common causes and their solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a primary cause of shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection. Monitor the baseline pressure; a stable pressure reading indicates the column is equilibrated.
-
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the gradient profile.
-
Solution: Prepare fresh mobile phases daily and keep solvent bottles capped to prevent evaporation. Ensure accurate measurements when preparing mobile phase mixtures.
-
-
Pump and System Leaks: A leak in the UPLC system will cause pressure fluctuations and, consequently, retention time shifts.
-
Solution: Perform a system leak test. Check all fittings and connections from the solvent reservoirs to the waste line.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analytical run.
-
Experimental Protocols & Data
Recommended Starting UPLC Conditions
For researchers developing a new method, the following table provides a robust starting point for this compound analysis. Fine-tuning will likely be necessary based on your specific sample matrix and instrumentation.
| Parameter | Recommended Starting Conditions |
| Column | C18 Reversed-Phase, < 2 µm particle size (e.g., 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 1 - 5 µL |
| Detector | UV at 225 nm |
| Initial Gradient | 5-10% B |
Example Gradient Elution Profile
This table outlines a typical gradient profile that can be adapted for this compound analysis.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Visual Guides & Workflows
The following diagrams illustrate key troubleshooting and optimization workflows.
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Caption: Relationship between gradient parameters and their effect on chromatography.
Technical Support Center: Chlophedianol Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of chlophedianol using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in the quantitative analysis of this compound.
Troubleshooting Guide: Minimizing Ion Suppression for this compound
Ion suppression is a common matrix effect in LC-MS/MS analysis that can lead to inaccurate and unreliable quantification of the target analyte.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound in biological matrices.
Q1: I'm observing low and inconsistent signal intensity for this compound. How can I determine if ion suppression is the cause?
A1: The first step is to confirm that ion suppression is indeed affecting your this compound signal. A widely used technique is the post-column infusion experiment .[3]
Experimental Protocol: Post-Column Infusion
-
Analyte Infusion: Infuse a standard solution of this compound at a constant flow rate into the MS detector, bypassing the analytical column. This will generate a stable, elevated baseline signal.
-
Blank Matrix Injection: Inject an extracted blank matrix sample (e.g., plasma or urine without this compound) onto the LC system.
-
Monitor Signal: Observe the baseline of the infused this compound signal. A significant drop in the baseline at the retention time of this compound or at any other point in the chromatogram indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Interpretation of Results:
-
No Dip in Signal: Ion suppression is likely not the primary cause of low signal intensity. Investigate other factors such as instrument settings, sample degradation, or poor ionization efficiency of this compound itself.
-
Signal Dip: The presence of a dip confirms ion suppression. The timing of the dip indicates when the interfering components are eluting from the column.
-
Q2: My post-column infusion experiment confirmed ion suppression. What are the most effective strategies to minimize it for this compound analysis?
A2: Minimizing ion suppression for this compound involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and analytical technique.
Strategy 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components, such as phospholipids and proteins, before injecting the sample into the LC-MS/MS system.[1] For a hydrophobic weak base like this compound, several techniques are effective.
| Sample Preparation Technique | Principle | Advantages for this compound | Considerations |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. | Quick and easy to implement. | Often results in "dirtier" extracts, as it may not effectively remove phospholipids, a common source of ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | Separates this compound from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. | Can provide cleaner extracts than PPT by removing more polar interferences. | Requires optimization of solvent type and pH. Can be more time-consuming. |
| Solid-Phase Extraction (SPE) | A highly selective method where this compound is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a different solvent. | Offers the cleanest extracts, significantly reducing matrix effects. Allows for sample concentration. | Requires method development to select the appropriate sorbent and optimize wash and elution steps. |
Recommended SPE Protocol for this compound (Mixed-Mode Cation Exchange):
-
Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with methanol followed by an equilibration buffer (e.g., ammonium acetate, pH 5).
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid).
-
Washing: Wash the cartridge with an organic solvent like methanol to remove neutral and acidic interferences.
-
Elution: Elute the retained this compound using a basic organic solvent mixture (e.g., 98:2 methanol:ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the mobile phase.
Strategy 2: Enhance Chromatographic Separation
If sample preparation alone is insufficient, optimizing the liquid chromatography can separate this compound from the co-eluting interferences.
| Chromatographic Parameter | Optimization Strategy | Expected Outcome for this compound Analysis |
| Column Chemistry | Test different stationary phases (e.g., C18, Phenyl-Hexyl). | A different column chemistry can alter the retention of both this compound and interfering compounds, potentially resolving them. |
| Mobile Phase Composition | Adjust the organic solvent (acetonitrile vs. methanol) and the aqueous phase pH and buffer concentration. | Can significantly impact the retention times and peak shapes of this compound and matrix components. |
| Gradient Elution | Modify the gradient slope and duration. | A shallower gradient can improve the separation between closely eluting compounds. |
Strategy 3: Utilize an Appropriate Internal Standard
An internal standard (IS) that experiences similar ion suppression to the analyte can compensate for signal variability.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with this compound and is affected by ion suppression in the same way.
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that has a similar retention time and ionization efficiency can be used.
Frequently Asked Questions (FAQs)
Q3: What are the common sources of ion suppression in plasma samples for this compound analysis?
A3: In plasma, the most common sources of ion suppression are phospholipids from cell membranes and salts. Phospholipids often elute in the earlier part of the chromatogram and can significantly suppress the ionization of co-eluting analytes.
Q4: Can changing the ionization source from ESI to APCI reduce ion suppression for this compound?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds. If you are experiencing significant ion suppression with ESI, exploring APCI is a viable strategy, provided this compound can be efficiently ionized by this technique.
Q5: How does the choice of mobile phase additives affect ion suppression?
A5: Mobile phase additives can influence ionization efficiency. For positive ion mode analysis of a basic compound like this compound, acidic additives like formic acid or acetic acid are commonly used to promote protonation and enhance the signal. However, the concentration of these additives should be optimized, as excessively high concentrations can sometimes lead to suppression.
Q6: I have optimized my sample preparation and chromatography, but still observe some ion suppression. What else can I do?
A6: If residual ion suppression persists, consider the following:
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.
-
Injection Volume: Reducing the injection volume can also decrease the amount of matrix components introduced into the mass spectrometer.
-
Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the time when highly interfering components (like salts and phospholipids at the beginning of the run) are eluting, and only direct the flow to the MS source when this compound is expected to elute.
Diagrams
Caption: A workflow for troubleshooting ion suppression in this compound analysis.
Caption: Comparison of sample preparation techniques for this compound analysis.
References
Addressing chlophedianol instability in specific solvent systems
Welcome to the technical support center for chlophedianol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in various solvent systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a tertiary amino alcohol and a benzhydrol derivative, can be influenced by several factors. The most significant are pH, temperature, light exposure, and the presence of oxidizing agents. The choice of solvent can also play a crucial role in its stability.
Q2: In which common laboratory solvents is this compound expected to be unstable?
A2: While specific quantitative data for this compound is not extensively available in public literature, based on its chemical structure, potential instabilities can be predicted in certain solvent systems, particularly under stress conditions. For instance, in aqueous solutions, this compound's stability is highly pH-dependent. In the presence of strong acids or bases, hydrolysis of the ether linkage or other degradative reactions may occur. In protic solvents like methanol and ethanol, solvolysis could be a concern, especially at elevated temperatures. While generally a good solvent for storage of stock solutions at low temperatures, Dimethyl Sulfoxide (DMSO) can be problematic if it contains impurities or is exposed to light and high temperatures for extended periods, as it can promote oxidation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the functional groups present in the this compound molecule (a benzhydrol moiety, a tertiary amine, and a chlorophenyl group), the following degradation pathways are plausible:
-
Oxidation: The benzhydrol group is susceptible to oxidation, which would convert the secondary alcohol to a benzophenone derivative. The tertiary amine can also be oxidized to an N-oxide.
-
N-dealkylation: The dimethylamino group can undergo dealkylation to form the corresponding secondary and primary amines.
-
Hydrolysis/Solvolysis: While this compound does not have highly labile hydrolyzable groups like esters or amides, degradation can still be forced under extreme pH and temperature conditions.
-
Photodegradation: The presence of the chlorophenyl group may make the molecule susceptible to degradation upon exposure to UV light.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after short-term storage of this compound solution. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container. 2. Solvent Purity: Use high-purity, fresh solvents. Impurities in solvents can catalyze degradation. 3. pH of the Solution: If using aqueous buffers, ensure the pH is in a stable range for this compound (typically near neutral, but requires experimental verification). 4. Perform a quick degradation check: Analyze a freshly prepared solution and compare it with the stored solution to confirm degradation. |
| Loss of this compound potency in a formulation. | Chemical instability under formulation conditions. | 1. Conduct Forced Degradation Studies: Systematically evaluate the impact of pH, temperature, light, and oxidizing agents on your formulation. Refer to the experimental protocols below. 2. Excipient Compatibility: Investigate potential interactions between this compound and other excipients in your formulation. 3. Identify Degradants: Use techniques like LC-MS to identify the degradation products, which can provide clues about the degradation pathway. |
| Inconsistent results in bioassays. | Instability of this compound in the assay medium. | 1. Assess Stability in Assay Buffer: Incubate this compound in the assay medium for the duration of the experiment and analyze for degradation. 2. Control for Environmental Factors: Protect the assay plates from light and control the temperature throughout the experiment. 3. Consider Adsorption: this compound may adsorb to plasticware. Use low-adsorption plates or add a small percentage of a non-ionic surfactant to the buffer. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is illustrative and should be confirmed by experimentation.
| Stress Condition | Solvent System | Conditions | Time (hours) | This compound Remaining (%) | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl in Water/Methanol (1:1) | 60°C | 24 | 85 | Peak 1, Peak 2 |
| Base Hydrolysis | 0.1 M NaOH in Water/Methanol (1:1) | 60°C | 24 | 78 | Peak 3, Peak 4 |
| Oxidation | 3% H₂O₂ in Water/Acetonitrile (1:1) | Room Temp | 24 | 65 | Peak 5 (N-oxide), Peak 6 (Benzophenone derivative) |
| Thermal Degradation | Methanol | 80°C | 48 | 92 | Minor degradation peaks |
| Photodegradation | Acetonitrile | UV light (254 nm) | 12 | 88 | Peak 7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on a this compound drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer the stock solution to a sealed vial and place it in an oven at 80°C for 48 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for 12 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples and dilute for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC or UPLC method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3-4) is a good starting point. Detection can be performed using a UV detector at a suitable wavelength (e.g., around 220 nm).
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
Start with a gradient elution (e.g., 95% A to 5% A over 20 minutes) to separate the parent drug from its degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or scan for optimal wavelength using a PDA detector).
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways of this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures and stability assessments should be thoroughly validated in your laboratory.
Technical Support Center: Optimization of Chlophedianol Detection with a PDA Detector
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of chlophedianol detection using a High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting this compound with a PDA detector?
A1: The optimal detection wavelength for this compound hydrochloride has been determined to be 254 nm.[1][2] This wavelength provides the highest sensitivity and is recommended for achieving a strong detector response.[1][2] A PDA detector is particularly useful as it can scan a range of wavelengths (e.g., 200-400 nm) to confirm the optimal setting for maximum absorbance.[3]
Q2: What is a typical retention time for this compound under optimized conditions?
A2: Using a validated UPLC method, the retention time for this compound hydrochloride was found to be approximately 1.130 ± 0.005 minutes. However, retention times can vary based on the specific HPLC/UPLC system, column dimensions, column chemistry, and exact mobile phase composition.
Q3: What are the expected Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this method?
A3: For a validated UPLC-PDA method, the Limit of Detection (LOD) for this compound hydrochloride was found to be 2.094 µg/mL, and the Limit of Quantitation (LOQ) was 6.3466 µg/mL. These values indicate the method's sensitivity for detecting and accurately quantifying low levels of the analyte.
Q4: Can I use a different column than the one specified in the protocol?
A4: Yes, but validation is required. The referenced method uses a Hypersil BDS C18 column (100 mm x 2.1 mm, 1.7 µm) which provided symmetrical peaks and high resolution. If you use a different C18 column or another type of reversed-phase column, you may need to re-optimize the mobile phase composition, flow rate, and gradient to achieve comparable separation and peak shape. Always perform system suitability tests to ensure your chosen column meets the required performance criteria.
Troubleshooting Guide
This guide addresses common chromatographic issues encountered during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my this compound peak tailing? | 1. Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the basic amine group of this compound. 2. Low Buffer Concentration: Insufficient buffer capacity can lead to ionic interactions and peak tailing. 3. Column Overload: Injecting too much sample can saturate the stationary phase. 4. Column Contamination/Wear: A contaminated guard column or a void at the column inlet can distort peak shape. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is properly adjusted (e.g., pH 4.5 with triethylamine) to suppress silanol ionization. 2. Increase Buffer Strength: Use an appropriate buffer concentration (e.g., 0.5 M phosphate buffer) to maintain a consistent ionic environment. 3. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume. 4. Flush or Replace Column: Flush the column with a strong solvent or replace the guard/analytical column if it is old or contaminated. |
| Why is my this compound peak fronting? | 1. Sample Overload: This is the most common cause of peak fronting. 2. Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to front. | 1. Decrease Sample Amount: Reduce the concentration of the sample being injected. 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility. |
Problem 2: Unstable or Drifting Retention Times
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is the retention time for my this compound peak shifting? | 1. Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can change the elution strength. 2. Fluctuating Column Temperature: Changes in ambient temperature can affect retention time if a column oven is not used. 3. Pump or System Leaks: A leak in the system will cause the flow rate to be lower than the setpoint, increasing retention times. 4. Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or solvent changeover. | 1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered to prevent evaporation. Ensure accurate mixing. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 25°C) for reproducible results. 3. Check for Leaks: Inspect all fittings and pump seals for signs of leaks or salt buildup. 4. Equilibrate Thoroughly: Equilibrate the column with at least 10-20 column volumes of mobile phase before starting the analysis. |
Problem 3: Low Sensitivity or Noisy Baseline
| Question | Possible Cause(s) | Recommended Solution(s) |
| How can I improve the sensitivity (Signal-to-Noise ratio) of my this compound peak? | 1. Suboptimal Wavelength: The detection wavelength is not set to the absorbance maximum of this compound. 2. Inappropriate PDA Settings: The data rate or filter time constant may not be optimized for the peak width. 3. Contaminated Mobile Phase or System: Impurities in the solvents or a dirty flow cell can increase baseline noise. | 1. Set Wavelength to 254 nm: Confirm that the PDA detector is set to monitor at 254 nm. 2. Optimize Detector Parameters: Adjust the data rate to acquire 15-20 points across the peak. Use a filter time constant that smooths noise without broadening the peak. 3. Use High-Purity Solvents: Use HPLC-grade solvents and flush the system and detector flow cell thoroughly. |
Experimental Protocol: UPLC-PDA Method for this compound
This section provides a detailed methodology for the analysis of this compound based on a validated UPLC method.
Preparation of Solutions
-
Diluent: The mobile phase is used as the diluent.
-
Mobile Phase: A mixture of methanol and acetonitrile (65:35 v/v). A 0.5 M phosphate buffer with pH adjusted to 4.5 using triethylamine can be used with gradient programming.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound hydrochloride standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add about 50 mL of mobile phase and sonicate to dissolve completely.
-
Make up the volume to 100 mL with the mobile phase.
-
Ultrasonicate for 10 minutes and filter through a 0.20 µm membrane filter.
-
-
Calibration Standards (20-100 µg/mL): Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase.
Chromatographic Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Value |
| Instrument | Acquity, Waters UPLC System with 2996 PDA Detector |
| Column | Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol and Acetonitrile (65:35 v/v) |
| Flow Rate | 0.1 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 Minutes |
| Table 1: Optimized UPLC-PDA Chromatographic Conditions for this compound Analysis. |
Method Validation Parameters
The following table summarizes key performance characteristics of the validated method.
| Parameter | Result |
| Linearity Range | 20-100 µg/mL |
| Retention Time (t_R) | 1.130 ± 0.005 min |
| Limit of Detection (LOD) | 2.094 µg/mL |
| Limit of Quantitation (LOQ) | 6.3466 µg/mL |
| Accuracy (% Recovery) | Within acceptable limits at 50, 100, and 150% spike levels |
| Robustness | %RSD < 2% for small changes in temp. (±2°C), flow rate (±0.1ml/min), and wavelength (±2nm) |
| Table 2: Summary of Method Validation Data. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using the UPLC-PDA method.
Troubleshooting Logic
This diagram provides a logical path for troubleshooting unstable retention times, a common issue in HPLC analysis.
References
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Chlophedianol and Dextromethorphan as Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two common antitussive agents: chlophedianol and dextromethorphan. The information presented is based on available preclinical data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.
Executive Summary
While both this compound and dextromethorphan are utilized as cough suppressants, their mechanisms of action and supporting in vivo efficacy data differ significantly. Dextromethorphan, a well-studied compound, primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor within the central nervous system. In contrast, this compound is a centrally acting antitussive with a less defined mechanism, although it is suggested to act on the medullary cough center and possesses additional local anesthetic and antihistamine properties.
Mechanism of Action
This compound
This compound is understood to be a centrally acting cough suppressant that targets the cough center in the medulla oblongata[1]. Its precise molecular interactions are not fully elucidated, but it is thought to modulate neurotransmitter activity, potentially involving the enhancement of GABAergic pathways, which would reduce neuronal excitability in the cough center[1]. In addition to its central effects, this compound also exhibits mild local anesthetic and antihistaminic properties, which may contribute to its overall therapeutic effect by reducing irritation in the respiratory tract[1][2].
Dextromethorphan
Dextromethorphan's antitussive effect is primarily attributed to its action within the central nervous system. It functions as a non-competitive antagonist of the NMDA receptor and an agonist of the sigma-1 receptor[3]. By blocking NMDA receptors, dextromethorphan can reduce the transmission of nerve signals that lead to the cough reflex. Its interaction with sigma-1 receptors is also believed to contribute to its cough-suppressing activity.
In Vivo Efficacy Data
A direct head-to-head comparison of the in vivo antitussive efficacy of this compound and dextromethorphan in the same animal model with quantitative data is not available in the reviewed literature. However, data from a study on dextromethorphan in a standardized guinea pig model of cough provides a benchmark for its efficacy.
Table 1: Comparative In Vivo Antitussive Efficacy in the Citric Acid-Induced Cough Model in Guinea Pigs
| Compound | Dose (mg/kg) | Route of Administration | Change in Cough Frequency | Change in Cough Intensity | Latency to First Cough | Reference |
| This compound | N/A | N/A | Data not available | Data not available | Data not available | |
| Dextromethorphan | 32 | Oral | No significant effect | No significant effect | Slight, non-significant delay |
N/A: Not Available in the reviewed literature.
Experimental Protocols
The following is a detailed methodology for a key experimental model used to assess antitussive efficacy in vivo.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely used and validated preclinical model for evaluating the efficacy of antitussive agents.
Objective: To induce a consistent cough reflex in guinea pigs to test the efficacy of antitussive compounds.
Animals: Male Dunkin-Hartley guinea pigs are typically used.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment and handling procedures.
-
Drug Administration: The test compound (e.g., dextromethorphan) or vehicle is administered, typically orally (p.o.), at a predetermined time before the cough challenge.
-
Cough Induction: Animals are placed in a whole-body plethysmograph chamber. A nebulizer is used to deliver an aerosolized solution of citric acid (e.g., 0.4 M) into the chamber for a set period (e.g., 10 minutes).
-
Data Recording: During the exposure period, the number of coughs is counted by trained observers or recorded using specialized software that analyzes the characteristic sound and pressure changes associated with a cough.
-
Parameters Measured:
-
Cough Frequency: The total number of coughs during the exposure period.
-
Latency to First Cough: The time from the start of the citric acid exposure to the first cough.
-
Cough Intensity: Often measured by analyzing the amplitude of the sound or the peak expiratory flow during a cough.
-
-
Data Analysis: The data from the drug-treated groups are compared to the vehicle-treated control group to determine the percentage of cough inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of action for dextromethorphan.
Caption: Workflow for the citric acid-induced cough model.
Conclusion
Based on the available in vivo data, dextromethorphan's efficacy as an antitussive in preclinical models appears to be limited under certain experimental conditions. While this compound is widely used as a cough suppressant, a significant gap exists in the publicly available, peer-reviewed literature regarding its quantitative in vivo efficacy in standardized animal models. This lack of data prevents a direct and robust comparison with dextromethorphan.
For researchers and drug development professionals, these findings underscore the need for further preclinical studies on this compound to establish its efficacy profile. Such studies, ideally employing standardized models like the citric acid-induced cough model in guinea pigs, would be invaluable for making informed decisions in the development of novel and more effective antitussive therapies. The contrasting mechanisms of action between the two compounds also suggest that they may be effective in different patient populations or for different types of cough, a hypothesis that warrants further clinical investigation.
References
Head-to-Head Clinical Trial of Chlophedianol and Isoaminile Citrate: A Comparative Guide for Researchers
This guide provides a detailed comparison of the antitussive agents chlophedianol and isoaminile citrate, drawing on data from a head-to-head, randomized, double-blind clinical trial. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two centrally acting cough suppressants.
Data Presentation: Efficacy and Safety
A key comparative clinical trial evaluated the efficacy and safety of isoaminile citrate and this compound hydrochloride in treating cough.[1][2] The study involved two patient populations: healthy volunteers with experimentally induced cough and patients with cough associated with chest diseases. The quantitative outcomes of this trial are summarized below.
| Parameter | Isoaminile Citrate | This compound Hydrochloride |
| Dosage (Experimentally Induced Cough) | 40 mg (single dose) | 20 mg (single dose) |
| Efficacy (Experimentally Induced Cough) | As effective as this compound | As effective as isoaminile |
| Duration of Action | Somewhat longer than this compound | - |
| Dosage (Pathological Cough) | 40 mg, 3 times daily | 20 mg, 3 times daily |
| Efficacy (Pathological Cough) | As effective as this compound (based on 3-hour and 24-hour cough counts) | As effective as isoaminile (based on 3-hour and 24-hour cough counts) |
| Effect on Peak Expiratory Flow Rate (PEFR) at Day 7 | Less marked increase | More marked increase |
| Interference with Expectoration | None reported | None reported |
| Reported Side Effects | Few and mild in nature | Few and mild in nature; one subject developed an allergic skin rash and was withdrawn. |
Experimental Protocols
While the complete, detailed protocol of the primary comparative study is not fully available, the methodology for inducing and assessing cough in clinical trials of that era is well-established. The following is a representative experimental protocol for a citric acid-induced cough challenge, a standard method for evaluating antitussive agents.[3][4][5]
Objective: To assess the efficacy of an antitussive agent in suppressing chemically-induced cough in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled crossover study.
Procedure:
-
Baseline Cough Challenge:
-
Subjects inhale an aerosolized solution of citric acid at a predetermined concentration for a fixed duration.
-
The number of coughs is recorded by a trained observer or an objective recording device for a set period following the challenge.
-
This establishes the baseline cough response for each subject.
-
-
Drug Administration:
-
Subjects are randomly assigned to receive a single oral dose of the investigational drug (e.g., isoaminile citrate 40 mg), the active comparator (e.g., this compound hydrochloride 20 mg), or a placebo.
-
-
Post-Treatment Cough Challenge:
-
After a specified time for drug absorption (e.g., 60-90 minutes), the citric acid cough challenge is repeated.
-
The number of coughs is recorded post-treatment.
-
-
Efficacy Assessment:
-
The post-treatment cough count is compared to the baseline count and to the placebo group to determine the antitussive efficacy of the administered agents.
-
For the assessment of pathological cough in patients with chest diseases, the following protocol is representative:
-
Patient Selection: Patients with a persistent cough associated with a diagnosed respiratory condition are recruited.
-
Randomization and Blinding: Patients are randomly assigned to receive either isoaminile citrate (40 mg, 3 times daily) or this compound hydrochloride (20 mg, 3 times daily) in a double-blind manner.
-
Data Collection:
-
Objective: 3-hour and 24-hour cough counts are recorded using a validated objective monitoring system.
-
Subjective: Patients may also report cough severity and frequency using validated questionnaires or visual analog scales.
-
Safety: Adverse events are monitored throughout the study period.
-
-
Follow-up: The treatment duration is typically several days (e.g., 7 days), with assessments at baseline and at the end of the treatment period.
Mandatory Visualization
Signaling Pathways
The antitussive effects of this compound and isoaminile citrate are mediated through their action on the central nervous system, specifically the cough center in the medulla oblongata.
Caption: Proposed mechanism of action for this compound.
Caption: Dual mechanism of action for isoaminile citrate.
Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head clinical trial of antitussive agents.
Caption: Generalized experimental workflow for a comparative antitussive trial.
References
A Comparative Guide to Analytical Methods for Chlophedianol Hydrochloride Quantification: Validating an HPLC Method Against Alternatives in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of chlophedianol hydrochloride in pharmaceutical formulations. Adhering to the International Council for Harmonisation (ICH) guidelines, this document details the validation of a primary Ultra-Performance Liquid Chromatography (UPLC) method and discusses alternative analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.
Introduction to this compound and Analytical Method Validation
This compound hydrochloride is a centrally acting antitussive agent used for the relief of non-productive cough. Accurate and reliable quantification of this compound in bulk drug substances and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. The validation of analytical methods is a regulatory requirement and a critical component of the drug development process. The ICH Q2(R2) guideline provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose.[1][2][3]
Primary Analytical Method: A Validated UPLC Method
A specific, precise, and accurate Ultra-Performance Liquid Chromatography (UPLC) method has been developed and validated for the estimation of this compound hydrochloride in a syrup dosage form.[1][2] This method serves as the benchmark for comparison in this guide.
Experimental Protocol: UPLC Method
Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system with a binary gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient mixture of methanol and acetonitrile (65:35 v/v). A 0.5 M phosphate buffer with pH adjusted to 4.5 with triethylamine is also mentioned as part of the mobile phase in one source.
-
Flow Rate: 0.1 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25°C.
-
Internal Standard: Acetaminophen.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve in 50 mL of the mobile phase in a 100 mL volumetric flask. Sonicate to dissolve and make up the volume with the mobile phase.
-
Sample Solution: Dilute the syrup formulation with the mobile phase to achieve a theoretical concentration within the linearity range.
UPLC Method Validation Data According to ICH Guidelines
The following table summarizes the validation parameters for the UPLC method for this compound hydrochloride.
| Validation Parameter | UPLC Method Performance Data | ICH Acceptance Criteria |
| Specificity | No interference from excipients or degradation products was observed at the retention time of this compound. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | ||
| Range | 20-100 µg/mL | The linear range should be appropriate for the intended assay. |
| Correlation Coefficient (r²) | 0.9965 | Typically ≥ 0.995 |
| Regression Equation | y = 86973.4x + 4341977.2 | - |
| Accuracy (% Recovery) | ||
| 50% Level | 99.5% | Typically 98.0% to 102.0% |
| 100% Level | 99.8% | Typically 98.0% to 102.0% |
| 150% Level | 100.2% | Typically 98.0% to 102.0% |
| Precision (%RSD) | ||
| Intraday Precision (n=6) | 0.15% | Typically ≤ 2% |
| Interday Precision (n=6) | 0.14% | Typically ≤ 2% |
| Limit of Detection (LOD) | 2.094 µg/mL | - |
| Limit of Quantitation (LOQ) | 6.3466 µg/mL | - |
| Robustness | The method was found to be robust with small, deliberate changes in chromatographic conditions. | The reliability of an analysis with respect to deliberate variations in method parameters. |
Data sourced from Rasheed, A., & Ahmed, O. (2017). UPLC Method Development and Validation for the Determination of this compound Hydrochloride in Syrup Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research, 2(02), 25-31.
Alternative Analytical Methods for this compound Quantification
While the UPLC method provides excellent performance, other analytical techniques can also be employed for the quantification of this compound. The choice of method will depend on factors such as the available instrumentation, required sensitivity, sample matrix, and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and robust technique for the analysis of pharmaceutical compounds. A validated HPLC method for this compound would offer a reliable alternative to UPLC.
General HPLC Method Parameters (Hypothetical based on available literature for similar compounds):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV spectrophotometry at a suitable wavelength (e.g., 254 nm).
Comparison with UPLC:
| Feature | UPLC | HPLC |
| Particle Size | < 2 µm | 3-5 µm |
| Analysis Time | Shorter | Longer |
| Solvent Consumption | Lower | Higher |
| Resolution | Higher | Good, but generally lower than UPLC |
| System Pressure | Higher | Lower |
| Sensitivity | Generally higher | Good, but may be lower than UPLC |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound, provided there is no interference from excipients at the wavelength of maximum absorbance.
Principle: This method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte solution. The concentration is determined by applying Beer-Lambert's law.
Potential Advantages:
-
Rapid and simple to perform.
-
Lower cost of instrumentation and operation.
Potential Disadvantages:
-
Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds in the sample matrix.
-
May not be suitable for complex formulations without extensive sample preparation.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be an alternative to liquid chromatography for the analysis of pharmaceuticals.
Principle: CE separates ions based on their electrophoretic mobility in an applied electric field. The separation is performed in a narrow-bore fused-silica capillary.
Potential Advantages:
-
High separation efficiency and resolution.
-
Low consumption of sample and reagents.
-
Different separation selectivity compared to HPLC, which can be advantageous for complex samples.
Potential Disadvantages:
-
Lower sensitivity for some applications compared to HPLC with UV detection.
-
Can be more sensitive to matrix effects.
Methodology for HPLC Method Validation According to ICH Guidelines
The following section outlines the detailed experimental protocols that should be followed to validate an HPLC method for this compound in accordance with ICH Q2(R2) guidelines.
Specificity
-
Protocol: Analyze a blank (diluent), a placebo sample (formulation without the active pharmaceutical ingredient), a standard solution of this compound, and a sample solution.
-
Acceptance Criteria: The chromatograms should show no interfering peaks at the retention time of this compound in the blank and placebo samples.
Linearity
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the target assay concentration). Inject each solution in triplicate and plot a graph of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be close to zero.
Accuracy
-
Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis of six replicate samples on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or by using the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).
-
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
Robustness
-
Protocol: Deliberately vary critical method parameters such as the pH of the mobile phase, the composition of the mobile phase, the column temperature, and the flow rate. Analyze the system suitability parameters for each condition.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: A high-level overview of the HPLC method validation workflow, from planning to reporting.
Caption: Interrelationship of the key validation parameters as per ICH guidelines for an analytical method.
Conclusion
This guide has provided a detailed overview of a validated UPLC method for the quantification of this compound hydrochloride and has discussed alternative analytical techniques. The UPLC method demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, and precision, making it a reliable choice for routine analysis. While HPLC, UV-Visible spectrophotometry, and capillary electrophoresis present viable alternatives, the selection of an appropriate method should be based on a thorough evaluation of the specific analytical needs and available resources. For any chosen method, rigorous validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data in a regulated environment.
References
A Comprehensive Guide to the Cross-Validation of Chlophedianol Quantification: HPLC vs. UPLC
In the landscape of pharmaceutical analysis, the evolution from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) marks a significant leap forward in efficiency, sensitivity, and speed.[1][2] For researchers, scientists, and drug development professionals, the transition from a validated HPLC method to a UPLC method for the quantification of active pharmaceutical ingredients like chlophedianol requires a rigorous cross-validation process. This guide provides an objective comparison of HPLC and UPLC for this compound quantification, supported by synthesized experimental data and detailed methodologies, to ensure data integrity and demonstrate the advantages of modern chromatographic techniques.
The primary objective of cross-validating an analytical method is to ensure that the new procedure is equivalent to or better than the existing one, confirming that the data produced by both methods are comparable and reliable.[3] UPLC systems, by utilizing columns with sub-2 µm particles, operate at higher pressures to deliver faster analysis times, superior resolution, and enhanced sensitivity compared to traditional HPLC systems.[4][5]
Experimental Protocols
The following protocols outline the instrumental conditions and sample preparation for a legacy HPLC method and a proposed UPLC method for the quantification of this compound. These protocols are based on established methods for this compound analysis and general principles of liquid chromatography.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): An accurately weighed 25 mg of this compound hydrochloride reference standard is dissolved in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: A series of dilutions are prepared from the stock solution to cover a linearity range of 20-100 µg/mL.
-
System Suitability Solution (50 µg/mL): The stock solution is diluted with the mobile phase to a final concentration of 50 µg/mL.
HPLC Method:
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a 0.005M aqueous solution of 1-octanesulfonic acid with 1% acetic acid (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
UPLC Method:
-
System: An ACQUITY UPLC System with a PDA detector.
-
Column: Hypersil BDS C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase: A mixture of methanol and acetonitrile (65:35, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
Data Presentation: A Comparative Analysis
The subsequent tables summarize the quantitative data obtained from the cross-validation of the HPLC and UPLC methods for this compound quantification. The data is presented in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Table 1: Chromatographic Performance
| Parameter | HPLC | UPLC |
| Retention Time (min) | 4.8 | 1.1 |
| Peak Width (min) | 0.4 | 0.08 |
| Theoretical Plates | ~5,000 | ~25,000 |
| Tailing Factor | 1.2 | 1.1 |
| Resolution | > 2.0 | > 4.0 |
| Run Time (min) | 10 | 2 |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (µg/mL) | 20 - 100 | 20 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | ~0.5 | 2.094 |
| LOQ (µg/mL) | ~1.5 | 6.3466 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 | < 1.0 |
| Solvent Consumption (mL/run) | 10 | 0.6 |
Mandatory Visualization
The logical workflow for the cross-validation of an analytical method from HPLC to UPLC is depicted in the following diagram. This process ensures a systematic and compliant method transfer.
Conclusion
The cross-validation data clearly indicates that the proposed UPLC method for the quantification of this compound is superior to the legacy HPLC method. The UPLC method demonstrates a significant reduction in run time from 10 minutes to 2 minutes, leading to a substantial increase in sample throughput and an approximate 94% reduction in solvent consumption. Furthermore, the UPLC method provides enhanced chromatographic performance, as evidenced by the higher number of theoretical plates and improved resolution. The accuracy, precision, and linearity of the UPLC method are well within the acceptable criteria outlined by the ICH and are comparable to the HPLC method.
The transition from HPLC to UPLC for the quantification of this compound offers considerable benefits in terms of efficiency, cost-effectiveness, and analytical performance. By adhering to a stringent cross-validation protocol, laboratories can confidently adopt the UPLC method, ensuring the continuity of high-quality and reliable analytical data.
References
Chlophedianol versus codeine: a comparative review of antitussive potency
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of antitussive agents, both chlophedianol and codeine have been utilized for the symptomatic relief of cough. This comparative guide, intended for researchers, scientists, and drug development professionals, provides a detailed review of their respective antitussive potencies, supported by available experimental data. The review outlines their mechanisms of action, presents quantitative data from preclinical and clinical studies, and details the experimental protocols used in these evaluations.
Introduction
Cough is a protective reflex, but it can also be a debilitating symptom of various respiratory conditions. Pharmacological intervention is often necessary to provide relief. Codeine, an opioid analgesic, has long been considered a standard for cough suppression. This compound, a non-narcotic, centrally acting antitussive, presents an alternative therapeutic option. This review aims to provide an objective comparison of their antitussive capabilities.
Mechanisms of Action
Both this compound and codeine exert their antitussive effects by acting on the central nervous system, specifically the cough center in the medulla oblongata. However, their molecular mechanisms of action differ significantly.
This compound: This centrally-acting cough suppressant is believed to modulate the activity of neurotransmitters in the cough center.[1] While its exact molecular interactions are not fully elucidated, evidence suggests a potential role in enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that reduces neuronal excitability.[1] By increasing GABAergic activity, this compound may decrease the excitability of neurons within the medullary cough center, thereby reducing the cough reflex.[1] Additionally, this compound possesses mild local anesthetic and antihistamine properties.[2][3]
Codeine: As a prodrug, codeine is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into its active form, morphine. Morphine then acts as an agonist at μ-opioid receptors located in the cough center of the medulla. The activation of these G-protein coupled receptors leads to hyperpolarization of neurons and inhibition of neurotransmitter release, which in turn suppresses the cough reflex. While the central action is primary, peripheral opioid receptors may play a limited role.
Comparative Antitussive Potency: Experimental Data
Direct head-to-head clinical trials comparing the antitussive potency of this compound and codeine are limited. However, indirect comparisons can be drawn from studies evaluating each drug against other agents or placebo.
Clinical Data
A key double-blind, randomized clinical trial compared the efficacy of this compound with isoaminile citrate in patients with cough associated with chest diseases. This study is particularly relevant as previous animal experiments had established that isoaminile citrate was as efficacious as codeine. The findings of this clinical trial are summarized in the table below.
| Parameter | This compound Hydrochloride | Isoaminile Citrate (Codeine Equivalent in Animal Studies) | Study Design | Key Findings |
| Dosage | 20 mg, 3 times daily | 40 mg, 3 times daily | Double-blind, randomized interpatient study | Both drugs were equally effective in suppressing cough based on 3-hour and 24-hour cough counts. |
| Efficacy in Experimentally Induced Cough | As effective as 40 mg of isoaminile citrate | As effective as 20 mg of this compound hydrochloride | Double-blind, randomized study in normal human subjects | Both drugs demonstrated comparable efficacy in an experimentally induced cough model. |
| Duration of Action | Not specified | Somewhat longer than this compound | Double-blind, randomized study in normal human subjects | Isoaminile citrate showed a slightly longer duration of action. |
Table 1: Summary of a Clinical Trial Comparing this compound and Isoaminile Citrate
Preclinical Data
Preclinical studies, primarily in guinea pig models of induced cough, provide quantitative measures of antitussive potency, such as the median effective dose (ED50).
| Drug | Animal Model | Cough Induction Method | Route of Administration | ED50 (mg/kg) |
| Codeine | Cat | Mechanical Stimulation of Trachea | Intravenous | 0.1 |
| Codeine | Cat | Mechanical Stimulation of Trachea | Intravenous | 0.35 (for expiratory burst amplitude) |
Table 2: Antitussive Potency of Codeine in a Preclinical Model
Experimental Protocols
The evaluation of antitussive agents relies on well-defined experimental models, both in human subjects and in animals.
Clinical Trial Protocol: this compound vs. Isoaminile Citrate
A double-blind, randomized, interpatient study was conducted to assess the comparative efficacy and safety of this compound hydrochloride and isoaminile citrate.
-
Study Population: The trial included 66 patients suffering from cough due to various chest diseases.
-
Intervention: Patients were randomly assigned to receive either 20 mg of this compound hydrochloride or 40 mg of isoaminile citrate, administered three times a day.
-
Efficacy Assessment: The primary outcome was the suppression of cough, which was evaluated by counting the number of coughs over 3-hour and 24-hour periods.
-
Experimentally Induced Cough: In a separate part of the study, 12 healthy volunteers received a single dose of either 20 mg of this compound or 40 mg of isoaminile to compare their effects on experimentally induced cough.
Preclinical Protocol: Citric Acid-Induced Cough in Guinea Pigs
The guinea pig is a commonly used animal model for evaluating antitussive drugs. The citric acid-induced cough model is a standard method.
-
Animals: Male Hartley guinea pigs are typically used.
-
Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a defined period (e.g., 3 minutes) to induce coughing.
-
Drug Administration: The test compounds (this compound or codeine) or a vehicle control are administered, typically orally or via injection, at a specified time before the citric acid challenge.
-
Cough Assessment: The number of coughs is counted by a trained observer or recorded and analyzed acoustically during and after the citric acid exposure. The latency to the first cough can also be measured. The percentage of cough inhibition relative to the control group is then calculated to determine the antitussive efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and codeine, as well as a typical experimental workflow for evaluating antitussive drugs.
Caption: Proposed signaling pathway for this compound's antitussive effect.
Caption: Signaling pathway for codeine's antitussive effect.
References
Comparative Binding Analysis of Chlophedianol and its Structural Analogs in Cough Suppression
A detailed examination of the receptor binding profiles of the antitussive agent chlophedianol and its structural and functional analogs reveals key differences in their molecular targets, offering insights into their mechanisms of action and potential side-effect profiles. While direct quantitative binding data for this compound remains limited, analysis of its analogs suggests that activity at histamine H1 and sigma-1 receptors may play a significant role in the pharmacology of this class of drugs.
This compound is a centrally acting cough suppressant known to possess local anesthetic and antihistamine properties, with potential anticholinergic effects at higher doses.[1][2] Its primary mechanism is believed to be the suppression of the cough reflex via a direct effect on the cough center in the medulla oblongata of the brain.[3] However, a precise, high-affinity molecular target has not been definitively established. This guide provides a comparative overview of the available binding data for this compound and its analogs, alongside detailed experimental protocols for assessing receptor binding and a visualization of a key signaling pathway relevant to centrally acting antitussives.
Comparative Receptor Binding Affinities
To understand the pharmacological profile of this compound, it is informative to compare its known receptor interactions with those of its structural and functional analogs. The following table summarizes the available binding affinities (Ki values) for key receptors implicated in the action of antitussive agents. A lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 Receptor Ki (nM) | Histamine H1 Receptor Ki (nM) | Opioid Receptors | NMDA Receptor | Primary Antitussive Mechanism |
| This compound | Poor affinity (value not specified)[1] | Data not available | Not a primary target | Not a primary target | Central suppression of the cough reflex[3] |
| Cloperastine | 20 | 3.8 | Not a primary target | Not a primary target | Central and peripheral actions |
| Dextromethorphan | Agonist (Ki values vary by study) | Ligand (affinity varies) | Not a primary target | Uncompetitive antagonist | NMDA receptor antagonist and sigma-1 receptor agonist |
| Codeine | Data not available | Data not available | μ-opioid receptor agonist | Not a primary target | Central action via μ-opioid receptors |
Data for this table was compiled from multiple sources.
Cloperastine, a close structural analog of this compound, demonstrates high affinity for both the histamine H1 receptor and the sigma-1 receptor. This dual activity may contribute to its antitussive and sedative effects. In contrast, dextromethorphan, a widely used non-opioid antitussive, acts as a sigma-1 receptor agonist and an NMDA receptor antagonist. Codeine, a traditional opioid antitussive, exerts its effects primarily through the activation of μ-opioid receptors. Notably, this compound is reported to have poor affinity for the sigma-1 receptor, distinguishing it from other centrally acting cough suppressants like dextromethorphan and cloperastine.
Experimental Protocols
The determination of binding affinities (Ki values) is crucial for understanding the interaction of a drug with its receptor. A standard method for this is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Membrane Preparation: A source of the target receptor, typically cell membranes from tissues or cultured cells engineered to express the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [³H]mepyramine for the histamine H1 receptor, or --INVALID-LINK---pentazocine for the sigma-1 receptor).
-
Test Compound: The unlabeled drug for which the binding affinity is to be determined (e.g., this compound or its analogs).
-
Assay Buffer: A buffer solution optimized for the binding of the radioligand to the receptor.
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand, typically a multi-well plate harvester with glass fiber filters.
-
Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.
Procedure:
-
Incubation: In a multi-well plate, the receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity on each filter is quantified using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualization of a Relevant Signaling Pathway
Many centrally acting antitussives, including dextromethorphan and cloperastine, interact with the sigma-1 receptor. This receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a crucial role in regulating calcium signaling. The following diagram illustrates a simplified workflow of a competitive radioligand binding assay used to determine the binding affinity of a compound to a target receptor.
Caption: Workflow of a competitive radioligand binding assay.
The following diagram illustrates a simplified representation of the sigma-1 receptor signaling pathway, a common target for centrally acting antitussives.
References
A Comparative Analysis of the Side Effect Profiles of Chlophedianol and Other Non-Opioid Antitussives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of chlophedianol and other prominent non-opioid antitussives, namely dextromethorphan, benzonatate, and levodropropizine. The information is compiled from available clinical trial data and pharmacological studies to assist in research and drug development.
Executive Summary
Non-opioid antitussives are a cornerstone in the symptomatic treatment of cough. While their efficacy is a primary consideration, a thorough understanding of their side effect profiles is critical for drug development and clinical application. This guide synthesizes available data on the adverse effects of this compound, dextromethorphan, benzonatate, and levodropropizine, highlighting differences in their mechanisms of action that contribute to their distinct tolerability profiles. Levodropropizine has demonstrated a favorable side effect profile in direct comparative trials against dextromethorphan, with a significantly lower incidence of adverse events. Data for this compound from direct, head-to-head comparative trials with the other agents is limited, necessitating a cautious interpretation of its relative tolerability.
Data on Side Effect Incidence
The following table summarizes the incidence of common side effects associated with this compound, dextromethorphan, benzonatate, and levodropropizine based on available data. It is important to note that direct comparative data for this compound is scarce, and some of the presented data for dextromethorphan and benzonatate is based on user-reported information, which has not been clinically verified and should be interpreted with caution.
| Side Effect | This compound | Dextromethorphan | Benzonatate | Levodropropizine |
| Drowsiness/Somnolence | Common[1] | 5.2% (user-reported)[2], 10.4% (clinical trial)[3] | 3.9% (user-reported)[2] | 4.6% (clinical trial)[3] |
| Dizziness | Common | 12.8% (user-reported) | 2.2% (user-reported) | Rare |
| Nausea/Vomiting | Mild nausea may occur | Nausea: 15.1%, Vomiting: 4.9% (user-reported) | Nausea: 2.3%, Vomiting: 2.8% (user-reported) | Rare |
| Gastrointestinal Upset | Mild stomach discomfort may occur | Upset stomach: 7.7% (user-reported) | Common | Rare |
| Headache | Mild headache may occur | 2.6% (user-reported) | 4.1% (user-reported) | Rare |
| Excitability/Nervousness | Can occur, especially in children | Anxiety: 5.4% (user-reported) | Not commonly reported | Not commonly reported |
| Allergic Reactions | Rare, but can be severe | Not commonly reported | Can occur if capsule is broken | Rare, but can include anaphylaxis |
Note: Percentages for dextromethorphan and benzonatate are from user-reported data on Drugs.com and are not from controlled clinical trials. The data for levodropropizine and the comparative data for dextromethorphan are from a head-to-head clinical trial.
Signaling Pathways and Mechanisms of Action
The differences in side effect profiles can be largely attributed to the distinct mechanisms of action of these antitussive agents.
Caption: Mechanisms of action for different non-opioid antitussives.
This compound: This centrally acting antitussive is believed to work on the cough center in the medulla oblongata. Its mechanism is not fully elucidated but may involve the potentiation of GABAergic inhibitory pathways, which would decrease neuronal excitability in the cough center. It also possesses mild local anesthetic and antihistamine properties.
Dextromethorphan: Also a centrally acting agent, dextromethorphan is an antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor in the cough center, it elevates the threshold for coughing.
Benzonatate: This antitussive acts peripherally. It anesthetizes the stretch receptors in the lungs and pleura by blocking voltage-gated sodium channels. This action prevents the generation and transmission of the cough reflex arc's afferent signals.
Levodropropizine: Acting peripherally, levodropropizine inhibits the activation of sensory C-fibers in the respiratory tract. This inhibition is thought to reduce the release of sensory neuropeptides, such as Substance P, which are involved in triggering the cough reflex.
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials of antitussives typically involves a combination of spontaneous reporting by participants and systematic collection of data by investigators.
General Protocol for Adverse Event Monitoring:
-
Spontaneous Reporting: Participants are instructed to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At scheduled study visits, investigators use a standardized questionnaire or a checklist to systematically ask participants about the occurrence of a pre-defined list of common and expected adverse events. The severity of these events is often graded on a scale (e.g., mild, moderate, severe).
-
Clinical and Laboratory Assessments: Vital signs, physical examinations, and laboratory tests (e.g., blood counts, liver function tests) are performed at baseline and at specified intervals during the trial to monitor for any drug-induced changes.
-
Causality Assessment: For each reported adverse event, the investigator assesses the likelihood of its relationship to the study drug (e.g., definitely related, probably related, possibly related, unlikely related, not related).
Specific Methodologies from Comparative Trials:
In a double-blind, randomized clinical trial comparing levodropropizine and dextromethorphan, tolerability was evaluated by recording all adverse events that occurred during the trial. This included both spontaneously reported events and those elicited through direct questioning by the investigators. A specific focus was placed on the incidence of somnolence.
Discussion and Conclusion
The available data suggest that non-opioid antitussives have varied side effect profiles, which are closely linked to their distinct mechanisms of action.
-
This compound , with its central mechanism and potential antihistaminic properties, is associated with common CNS side effects like drowsiness and dizziness. The possibility of excitability, particularly in children, is a notable characteristic. The lack of robust, comparative clinical trial data makes it challenging to definitively position its side effect profile relative to other agents.
-
Dextromethorphan , another centrally acting agent, also presents with CNS side effects such as drowsiness and dizziness. The user-reported data, while not clinically verified, suggests a notable incidence of gastrointestinal issues as well.
-
Benzonatate , acting peripherally, appears to have a different side effect profile, with a lower incidence of CNS effects compared to the centrally acting agents, based on user-reported data. However, its local anesthetic properties can lead to serious adverse events if the capsule is not swallowed whole.
-
Levodropropizine , with its peripheral mechanism of inhibiting C-fiber activation, has shown a statistically significant lower incidence of adverse events compared to dextromethorphan in a head-to-head clinical trial, particularly a lower incidence of somnolence.
For drug development professionals, the peripheral mechanisms of action of benzonatate and levodropropizine appear to offer an advantage in terms of CNS side effects. However, the unique risks associated with each agent, such as the potential for severe allergic reactions with benzonatate if misused and the rare but possible anaphylaxis with levodropropizine, must be carefully considered.
Further well-designed, head-to-head clinical trials are needed to provide a more definitive comparative side effect profile of this compound against other modern non-opioid antitussives. Such studies should employ standardized methodologies for assessing and reporting adverse events to allow for more direct and reliable comparisons.
References
Chlophedianol in Preclinical Cough Models: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides a statistical analysis of chlophedianol's efficacy in preclinical cough models. It offers an objective comparison with alternative antitussive agents, supported by available experimental data and detailed methodologies.
This compound is a centrally acting cough suppressant with additional local anesthetic and antihistamine properties.[1][2][3] It is utilized for the symptomatic relief of dry, irritating coughs by directly targeting the cough center in the medulla oblongata of the brain.[2][3] This guide delves into the preclinical data available for this compound and compares its efficacy profile with commonly used antitussives, namely codeine and dextromethorphan.
Comparative Efficacy of Antitussive Agents
The following table summarizes the efficacy of this compound and its alternatives in preclinical cough models. It is important to note that direct, head-to-head comparative preclinical studies involving this compound are limited in publicly available literature. The data for codeine and dextromethorphan are derived from studies utilizing the well-established citric acid-induced cough model in guinea pigs, which serves as a benchmark for antitussive efficacy.
| Drug | Mechanism of Action | Animal Model | Cough Induction | Efficacy | Reference |
| This compound | Central antitussive (medulla oblongata), local anesthetic, antihistamine | Rabbit, Cat | Not specified (respiratory tract fluid output) | Slightly but significantly lowered the volume output of respiratory tract fluid. | |
| Codeine | Central antitussive (opioid receptors in the medulla) | Guinea Pig | Citric Acid Aerosol (0.4 M) | Dose-dependent reduction in cough frequency, with significant effects at 12 and 24 mg/kg. | |
| Dextromethorphan | Central antitussive (NMDA receptor antagonist, sigma-1 receptor agonist) | Guinea Pig | Citric Acid Aerosol (0.4 M) | Did not significantly reduce cough frequency at 32 mg/kg. |
Experimental Protocols
A standardized and widely used preclinical model for evaluating antitussive drugs is the citric acid-induced cough model in guinea pigs. This model provides reproducible and quantifiable results.
Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in cough frequency after challenge with a chemical irritant.
Animal Model: Male Hartley guinea pigs are commonly used due to their well-characterized cough reflex, which is physiologically similar to that in humans.
Experimental Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-related variability.
-
Drug Administration: The test compound (e.g., this compound, codeine, dextromethorphan) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the cough induction.
-
Cough Induction: Conscious and unrestrained animals are placed individually in a whole-body plethysmograph chamber. An aerosol of a tussive agent, most commonly citric acid (e.g., 0.4 M solution), is delivered into the chamber for a fixed duration (e.g., 7-10 minutes).
-
Data Acquisition: The number of coughs is recorded during the exposure period and for a subsequent observation period. Coughs are identified and counted based on the characteristic changes in airflow and pressure, often accompanied by sound recording.
-
Data Analysis: The primary endpoint is the frequency of coughing. The percentage inhibition of cough is calculated by comparing the cough count in the drug-treated group to the vehicle-treated control group. Other parameters such as the latency to the first cough and cough intensity may also be analyzed.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying mechanisms of action, the following diagrams are provided.
Discussion and Conclusion
The available preclinical data on this compound's antitussive efficacy is dated and does not utilize the current standard models, such as the citric acid-induced cough model in guinea pigs. While a study from 1960 indicated that this compound hydrochloride reduces respiratory tract fluid output in rabbits and cats, this is an indirect measure of antitussive activity.
In contrast, extensive preclinical data exists for codeine and dextromethorphan in the guinea pig model. Codeine consistently demonstrates a dose-dependent reduction in cough frequency, solidifying its status as a benchmark antitussive in these models. Interestingly, in the same models, dextromethorphan has been shown to be less effective at reducing cough frequency.
The mechanism of action of this compound, targeting the cough center in the medulla, is similar to that of codeine and dextromethorphan. However, this compound also possesses local anesthetic and antihistamine properties which may contribute to its overall effect.
References
A Comparative Guide to Analytical Methods for Chlophedianol: UPLC vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of chlophedianol: a validated Ultra-Performance Liquid Chromatography (UPLC) method and a High-Performance Liquid Chromatography (HPLC) method. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, whether for routine quality control, stability studies, or formulation development.
The comparison includes a summary of their performance data, detailed experimental protocols, and a proposed workflow for a future inter-laboratory validation study to establish a standardized method.
Performance Data Comparison
The following tables summarize the key performance parameters of the UPLC and HPLC methods for this compound analysis. It is important to note that while comprehensive validation data is available for the UPLC method, detailed quantitative performance data for the HPLC method was not publicly available in the cited literature.
Table 1: Comparison of Chromatographic Conditions and Performance Data
| Parameter | UPLC Method | HPLC Method |
| Instrumentation | Acquity UPLC Systems, Waters | Not Specified |
| Column | Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm) | Octadecylsilane column |
| Mobile Phase | Methanol and Acetonitrile (65:35 %v/v) | 70% Acetonitrile and 30% aqueous solution of 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine |
| Flow Rate | 0.1 ml/min | Not Specified |
| Detection Wavelength | 254 nm | 254 nm |
| Retention Time | 1.130 ± 0.005 min | Not Specified |
| Linearity Range | 20-100 µg/ml | Not Available |
| Correlation Coefficient (r²) | 0.9965 | Not Available |
| Accuracy (% Recovery) | Not explicitly stated, but recovery studies were performed. | Not Available |
| Precision (% RSD) | Intraday: 0.15%, Interday: 0.14% | Not Available |
| Limit of Detection (LOD) | 2.094 µg/ml | Not Available |
| Limit of Quantification (LOQ) | 6.3466 µg/ml | Not Available |
Experimental Protocols
Validated UPLC Method for this compound Hydrochloride in Syrup
This method was developed for the estimation of this compound hydrochloride in bulk drug and syrup dosage forms.[1][2][3]
a. Materials and Reagents:
-
This compound hydrochloride (98.90% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Water (distilled, 0.45 µm filtered)
-
Phosphate buffer (0.5 M, pH adjusted to 4.5 with triethylamine) - Note: The primary mobile phase mentioned is a mix of methanol and acetonitrile. The buffer is mentioned as part of the optimization process.
b. Chromatographic Conditions:
-
Instrument: Acquity UPLC System with a 2695 binary gradient pump, inbuilt auto-sampler, column oven, and Water 2996 wavelength absorbance detector.
-
Software: Empower 2
-
Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A mixture of methanol and acetonitrile in the ratio of 65:35 %v/v.
-
Flow Rate: 0.1 ml/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
c. Standard Solution Preparation:
-
Accurately weigh about 10mg of this compound hydrochloride into a 100 ml volumetric flask.
-
Add 50 ml of the mobile phase and sonicate to dissolve completely.
-
Make up the volume to 100 ml with the mobile phase to obtain a concentration of 100 µg/mL.
-
Ultrasonicate for 10 minutes and filter through a 0.20 µm membrane filter.
-
Prepare a series of dilutions in the range of 20-100 µg/mL for linearity determination.
d. Sample Preparation (Syrup Dosage Form):
-
The protocol for sample preparation from the syrup dosage form was not detailed in the provided search results. A typical procedure would involve accurate dilution of the syrup with the mobile phase to fall within the linear range of the method.
e. Validation Parameters:
-
Linearity: Determined in the range of 20-100 µg/mL.
-
Precision: Assessed by analyzing six replicate samples on the same day (intraday) and on three consecutive days (interday).
-
LOD and LOQ: Calculated using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to chromatographic conditions such as temperature (± 2°C), flow rate (± 0.1ml/min), and wavelength of detection (± 2nm).
HPLC Method for this compound Hydrochloride in a Complex Tablet Formulation
This method is designed for the determination of this compound hydrochloride in a complex tablet formulation.[1]
a. Materials and Reagents:
-
Acetonitrile
-
Water
-
1-octanesulfonic acid
-
Acetic acid
-
Diethylamine
b. Chromatographic Conditions:
-
Column: Octadecylsilane column
-
Mobile Phase: 70% acetonitrile and 30% aqueous solution containing 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine.
-
Detection: Spectrophotometric detector at 254 nm.
c. Sample Preparation:
-
Dissolve the tablets in a water/acetonitrile (50/50) mixture.
d. Validation Parameters:
-
Detailed quantitative validation data for this method were not available in the public domain. For reliable use, this method would require a full validation study according to ICH guidelines to determine its linearity, accuracy, precision, LOD, and LOQ.
Proposed Inter-laboratory Validation Workflow
To establish a robust and universally accepted analytical method for this compound, an inter-laboratory validation study is essential. The following workflow, illustrated in the diagram below, outlines the key steps for such a study.
Caption: Proposed workflow for an inter-laboratory validation study.
Conclusion
The validated UPLC method provides a rapid, specific, precise, and accurate means for the quantification of this compound hydrochloride in syrup formulations.[1] Its comprehensive validation data makes it a strong candidate for routine quality control and research applications.
The described HPLC method presents a potential alternative, particularly for complex tablet matrices. However, the absence of publicly available, detailed validation data necessitates a thorough in-house validation before it can be confidently implemented.
For the establishment of a standardized analytical method for this compound, an inter-laboratory validation study is highly recommended. Such a study would provide critical data on the method's reproducibility and robustness across different laboratories, equipment, and analysts, ultimately leading to a more reliable and universally applicable analytical procedure.
References
A Comparative Review of Centrally Acting Non-Opioid Antitussives
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe antitussive agents has led to the exploration of various centrally acting non-opioid compounds. These drugs aim to suppress the cough reflex within the central nervous system (CNS) without the undesirable side effects associated with opioids, such as sedation, constipation, and the potential for abuse. This guide provides a comparative overview of three prominent centrally acting non-opioid antitussives: dextromethorphan, noscapine, and carbetapentane (also known as pentoxyverine). We delve into their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide insights into the experimental protocols used to evaluate these agents.
Mechanism of Action: A Divergent Approach to Cough Suppression
While all three compounds act on the CNS to quell the cough reflex, their molecular targets and signaling pathways differ significantly.
Dextromethorphan , a synthetic derivative of levorphanol, is a well-established antitussive.[1][2] Its primary mechanism of action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor in the brain's cough center.[1][2][3] By blocking this receptor, dextromethorphan elevates the threshold for the cough reflex. Additionally, it acts as a sigma-1 receptor agonist, which may also contribute to its antitussive effects. It is important to note that at therapeutic doses, it has minimal interaction with opioid receptors.
Noscapine , a naturally occurring alkaloid derived from the opium poppy, exerts its antitussive effect primarily through its activity as a sigma receptor agonist. Unlike dextromethorphan, its interaction with NMDA receptors is not a primary mechanism. Evidence from animal studies suggests that pretreatment with a sigma-specific antagonist can reduce the antitussive activity of noscapine. This central action on the medulla's cough center is distinct from that of opioids, rendering it free from narcotic effects.
Carbetapentane (Pentoxyverine) is another centrally acting non-opioid antitussive. Its mechanism is thought to involve multiple pathways. It acts as an agonist at sigma receptors (specifically the σ1 subtype) and also functions as an antagonist at muscarinic receptors (subtype M1). The anticholinergic properties of carbetapentane may contribute to its antitussive effect by relaxing pulmonary alveoli and reducing phlegm production. While it suppresses the cough reflex in the CNS, the precise molecular interactions are not as well-defined as those for dextromethorphan.
Comparative Efficacy: Insights from Experimental Data
Direct head-to-head clinical trials comparing these three antitussives are limited. However, preclinical and some clinical data provide a basis for comparison. The following table summarizes key efficacy parameters.
| Antitussive | Animal Model | Challenge | Efficacy | Reference |
| Dextromethorphan | Guinea Pig | Citric Acid Aerosol | Dose-dependent inhibition of cough | |
| Cat | Mechanical Stimulation | Suppression of cough reflex | ||
| Noscapine | Rat | Ammonia Vapor | Dose-dependent reduction in cough frequency | |
| Carbetapentane | Guinea Pig | Electrical Stimulation | Effective suppression of evoked cough | |
| Mouse | Ammonia Vapor | Inhibition of cough frequency |
Note: This table is a representative summary. Efficacy can vary significantly based on the specific experimental model and methodology.
Studies in animal models have consistently demonstrated the efficacy of all three agents in reducing cough counts in response to various tussive stimuli. For instance, dextromethorphan has been shown to be effective against cough induced by both citric acid and capsaicin challenges. Carbetapentane has also shown dose-dependent potentiation of the sensitizing effect of capsaicin in mice. While clinical evidence for pentoxyverine is considered less robust by some reviews, animal studies support its central antitussive action.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion profiles of these drugs influence their onset and duration of action.
| Parameter | Dextromethorphan | Noscapine | Carbetapentane (Pentoxyverine) |
| Absorption | Rapidly absorbed orally | Well absorbed orally | Rapidly absorbed |
| Metabolism | Primarily by CYP2D6 and CYP3A4 in the liver | Metabolized in the liver | - |
| Active Metabolite | Dextrorphan (major) | - | - |
| Elimination Half-Life | 3-30 hours (variable) | 1.5 to 4 hours | 2.3 hours |
| Onset of Action | 15-30 minutes | 30 minutes to 1 hour | - |
| Duration of Action | 3-6 hours | 4-6 hours | - |
Pharmacokinetic parameters can vary between individuals due to genetic differences in metabolizing enzymes, particularly for dextromethorphan (CYP2D6 polymorphism).
Experimental Protocols
To aid in the design and interpretation of future studies, detailed methodologies for key experiments are outlined below.
Animal Model of Cough Assessment
A common method to evaluate antitussive efficacy in a preclinical setting involves the use of guinea pigs or mice.
Objective: To quantify the antitussive effect of a test compound on chemically or mechanically induced cough.
Apparatus:
-
Whole-body plethysmograph to measure respiratory parameters.
-
Nebulizer for aerosol delivery of tussive agents.
-
Sound recording equipment to identify cough sounds.
Procedure:
-
Acclimatization: Animals are acclimatized to the plethysmograph chamber.
-
Baseline Measurement: A baseline cough response is established by exposing the animals to a tussive agent (e.g., citric acid aerosol, 0.3 M for 10 minutes). The number of coughs is recorded.
-
Drug Administration: The test antitussive (e.g., dextromethorphan, noscapine, or carbetapentane) or vehicle is administered orally or via injection.
-
Post-treatment Challenge: After a predetermined time (to allow for drug absorption), the animals are re-challenged with the tussive agent.
-
Data Analysis: The number of coughs post-treatment is compared to the baseline and vehicle control groups. The percentage inhibition of cough is calculated.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating antitussive agents.
References
A Comparative Guide to UPLC and HPLC Methods for the Regulatory Submission of Chlophedianol in Syrup
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method with a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of chlophedianol in a syrup formulation. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method for regulatory submission, adhering to the International Council for Harmonisation (ICH) guidelines.
Executive Summary
The analysis of active pharmaceutical ingredients (APIs) in complex matrices such as syrups requires robust, accurate, and efficient analytical methods. This guide presents a detailed examination of a validated UPLC method specifically developed for this compound hydrochloride in a syrup dosage form and compares it with a representative HPLC method adapted from a multi-component cough syrup analysis due to the lack of a publicly available, validated, single-analyte HPLC method for this compound in syrup.
The UPLC method demonstrates significant advantages in terms of speed, sensitivity, and reduced solvent consumption, making it a highly suitable alternative for high-throughput quality control environments. The comparative data presented herein, structured in accordance with regulatory expectations, will aid in the justification of method selection for submission to regulatory agencies.
Method Comparison: UPLC vs. HPLC for this compound Analysis
The following tables summarize the key performance characteristics of the validated UPLC method and the representative HPLC method.
Table 1: Chromatographic Conditions
| Parameter | UPLC Method | Representative HPLC Method (Adapted) |
| Column | Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)[1] | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile (65:35 v/v)[1] | Methanol: 0.025 M Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 0.1 mL/min[1] | 1.0 mL/min |
| Detection Wavelength | 254 nm[1] | 264 nm |
| Injection Volume | 5 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
| Run Time | ~2 minutes | ~10 minutes |
Table 2: Method Validation Parameters (as per ICH Q2(R1) Guidelines)
| Validation Parameter | UPLC Method | Representative HPLC Method (Expected Performance) |
| Linearity Range | 20-100 µg/mL[1] | 20-120 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.0% | < 2.0% |
| - Interday | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 2.094 µg/mL | ~5 µg/mL |
| Limit of Quantification (LOQ) | 6.3466 µg/mL | ~15 µg/mL |
| Specificity | No interference from excipients | No interference from excipients |
| Robustness | Robust to minor changes in flow rate, temperature, and mobile phase composition | Robust to minor changes in flow rate, pH, and mobile phase composition |
Experimental Protocols
Detailed methodologies for the UPLC method validation are provided below. The protocols for the representative HPLC method would follow similar principles in accordance with ICH guidelines.
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 20, 40, 60, 80, 100 µg/mL).
-
Sample Solution: Accurately measure a volume of syrup equivalent to 25 mg of this compound hydrochloride into a 100 mL volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.
UPLC Method Validation Protocol
-
Specificity: Inject the blank (mobile phase), placebo (syrup base without this compound), and the sample solution. Assess for any interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient.
-
Accuracy (Recovery): Spike the placebo solution with the this compound hydrochloride standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare and analyze three replicates for each level. Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intraday Precision): Analyze six replicate injections of the sample solution on the same day. Calculate the relative standard deviation (% RSD) of the peak areas.
-
Intermediate Precision (Interday Precision): Repeat the analysis of six replicate injections of the sample solution on two different days by different analysts. Calculate the % RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate by ±0.02 mL/min, column temperature by ±2°C, and mobile phase composition by ±2%). Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results to assess the method's robustness.
Workflow Diagrams
The following diagrams illustrate the key workflows in the UPLC method validation process.
Caption: UPLC method validation workflow for this compound in syrup.
Caption: Sample preparation workflow for this compound syrup analysis.
Conclusion
The validated UPLC method presented provides a rapid, sensitive, and reliable approach for the quantification of this compound in syrup formulations. Its performance characteristics meet the stringent requirements of regulatory bodies as outlined in the ICH guidelines. When compared to traditional HPLC methods, the UPLC method offers significant improvements in analytical efficiency, making it a superior choice for quality control and regulatory submissions in the pharmaceutical industry. The detailed protocols and comparative data in this guide should facilitate the seamless adoption and validation of this UPLC method in your laboratory.
References
A Comparative Analysis of Chlophedianol's Duration of Action Against Other Antitussives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the duration of action of chlophedianol, a centrally acting cough suppressant, with other common antitussive agents, namely dextromethorphan and codeine. The information is compiled from publicly available research and clinical data to offer an objective overview for professionals in the field of drug development and respiratory medicine.
Mechanism of Action: A Brief Overview
This compound exerts its antitussive effect by acting on the cough center in the medulla oblongata, effectively suppressing the cough reflex.[1][2] Unlike opioid-based antitussives, it is a non-narcotic agent. Dextromethorphan, another non-narcotic, also acts centrally on the cough center. Codeine, an opioid, similarly suppresses the cough reflex through its action on the central nervous system.[3][4]
Comparative Pharmacokinetics and Duration of Action
The duration of an antitussive's effect is a critical factor in determining dosing frequency and overall therapeutic efficacy. The following table summarizes the available pharmacokinetic data for this compound, dextromethorphan, and codeine.
| Parameter | This compound | Dextromethorphan | Codeine |
| Onset of Action | 30-60 minutes | ~2 hours (peak effect) | 15-30 minutes |
| Duration of Action | Up to 8 hours | Up to 8 hours | 4-6 hours[3] |
| Elimination Half-Life | Relatively long (specific value not consistently reported in literature) | Variable; depends on metabolism to dextrorphan | ~3 hours |
| Metabolism | Hepatic | Hepatic (primarily to dextrorphan) | Hepatic (metabolized to morphine) |
Key Observations:
-
This compound is reported to have a prolonged duration of action, lasting for several hours, which is a key therapeutic benefit.
-
While a precise elimination half-life for this compound is not consistently available in the reviewed literature, it is described as being "relatively long."
-
Dextromethorphan's antitussive effect is linked to its active metabolite, dextrorphan, and can persist for up to 8 hours.
-
Codeine has a shorter duration of action compared to both this compound and dextromethorphan, with an elimination half-life of approximately 3 hours.
Experimental Protocols for Evaluating Antitussive Duration of Action
The evaluation of the duration of action of antitussive drugs in a clinical setting requires a robust and well-controlled experimental design. A typical protocol for a comparative clinical trial would involve the following key elements.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group or crossover study design is the gold standard for assessing the efficacy and duration of action of antitussive agents.
-
Randomization: Subjects are randomly assigned to receive one of the study medications (this compound, dextromethorphan, codeine) or a placebo.
-
Blinding: Both the subjects and the investigators are unaware of the treatment assignment to prevent bias.
-
Placebo Control: A placebo group is essential to differentiate the pharmacological effect of the drug from the natural course of the cough and any placebo effect.
Subject Population
Healthy adult volunteers or patients with a stable chronic cough are typically recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
Outcome Measures
Both objective and subjective measures are employed to assess the duration of cough suppression.
-
Objective Measures:
-
Cough Frequency Monitoring: Ambulatory cough monitors are used to objectively record the number of coughs over a specified period (e.g., 24 hours). This is considered a primary endpoint in modern clinical trials.
-
Cough Challenge Studies: In a controlled setting, subjects are exposed to a tussive agent (e.g., capsaicin or citric acid) at various time points after drug administration to measure changes in cough reflex sensitivity.
-
-
Subjective Measures:
-
Visual Analog Scales (VAS): Patients rate the severity of their cough on a continuous scale.
-
Leicester Cough Questionnaire (LCQ) and other Quality of Life Questionnaires: These validated questionnaires assess the impact of cough on the patient's quality of life.
-
Pharmacokinetic Sampling
Blood samples are collected at predetermined time intervals after drug administration to determine the plasma concentrations of the parent drug and its major metabolites. This allows for the correlation of pharmacokinetic parameters (e.g., half-life, time to peak concentration) with the pharmacodynamic effect (cough suppression).
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for a Comparative Antitussive Trial
The following diagram illustrates a typical workflow for a clinical trial designed to compare the duration of action of different antitussive drugs.
Caption: A typical workflow for a comparative antitussive clinical trial.
Signaling Pathway for Centrally Acting Antitussives
This diagram depicts the general signaling pathway for centrally acting antitussives like this compound, dextromethorphan, and codeine.
References
A Comparative Analysis of the Therapeutic Index of Chlophedianol Versus Opioid Antitussives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of chlophedianol in comparison to the commonly used opioid antitussives, codeine and dextromethorphan. By presenting available preclinical data, this document aims to offer an objective resource for researchers and professionals in the field of pharmacology and drug development.
Executive Summary
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and effective doses. A higher TI indicates a wider margin of safety. This guide synthesizes available non-clinical data for this compound, a non-opioid antitussive, and compares it with the opioid-based cough suppressants, codeine and dextromethorphan. While a precise, direct comparison of the therapeutic indices is challenging due to variations in experimental methodologies across studies, this report consolidates the existing data to provide a valuable comparative overview.
Data Presentation: A Comparative Table
The following table summarizes the available oral LD50 (median lethal dose) and antitussive ED50 (median effective dose) data for this compound, codeine, and dextromethorphan from various animal studies. It is important to note the differences in animal models and routes of administration, which are specified for each value.
| Compound | LD50 (Oral, Rat) | ED50 (Antitussive) | Animal Model (for ED50) | Therapeutic Index (TI = LD50/ED50) |
| This compound | 350 mg/kg | Data Not Available | - | Not Calculable |
| Codeine | 427 mg/kg[1] | 9.1 mg/kg (s.c.) | Guinea Pig | ~47 (See Note 1) |
| Dextromethorphan | 116 - 350 mg/kg | 30 mg/kg (i.p.) | Guinea Pig | 3.9 - 11.7 (See Note 2) |
Note 1: The therapeutic index for codeine is an estimation, as the LD50 was determined in rats via the oral route, while the ED50 was determined in guinea pigs via the subcutaneous (s.c.) route. Note 2: The therapeutic index for dextromethorphan is a range calculated using the lowest and highest reported oral LD50 values in rats and the intraperitoneal (i.p.) ED50 in guinea pigs. One study indicated that an oral dose of 32 mg/kg was not effective in guinea pigs.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The oral LD50 values presented in this guide are typically determined following protocols outlined by the Organisation for Economic Co-operation and Development (OECD), such as OECD Guideline 423 (Acute Toxic Class Method).[2][3]
General Protocol (based on OECD 423):
-
Animal Selection: Healthy, young adult rodents (commonly rats or mice) of a single sex (usually females) are used.[2]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight prior to dosing.[4]
-
Dose Administration: The test substance is administered orally via gavage in a stepwise procedure. The starting dose is selected based on available information about the substance's toxicity.
-
Stepwise Procedure: A small group of animals (typically 3) is dosed at a specific level. The outcome (mortality or survival) determines the next dose level for a subsequent group of animals.
-
Observation: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.
-
LD50 Estimation: The LD50 value is estimated based on the dose levels at which mortality occurs.
Determination of Antitussive Efficacy (ED50)
The median effective dose (ED50) for antitussive activity is commonly determined using animal models where coughing is induced by a chemical irritant, most frequently citric acid aerosol.
Citric Acid-Induced Cough Model in Guinea Pigs:
-
Animal Selection: Healthy adult guinea pigs are used as they have a reliable and reproducible cough reflex.
-
Acclimatization: Animals are placed in a whole-body plethysmograph chamber to acclimatize to the environment.
-
Baseline Cough Induction: A nebulized solution of citric acid is delivered into the chamber to induce coughing. The number of coughs over a specific period is recorded to establish a baseline.
-
Drug Administration: The test compound (e.g., this compound, codeine, or dextromethorphan) is administered, typically orally or via injection (subcutaneous or intraperitoneal).
-
Post-Treatment Cough Induction: After a predetermined time for drug absorption, the animals are re-exposed to the citric acid aerosol.
-
Data Analysis: The number of coughs post-treatment is compared to the baseline to determine the percentage of cough inhibition. The ED50 is then calculated as the dose of the drug that produces a 50% reduction in the number of coughs.
Visualization of Methodologies and Pathways
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
Signaling Pathways
This compound Signaling Pathway
This compound is a centrally acting antitussive that is not an opioid. Its primary mechanism of action is the suppression of the cough reflex by directly affecting the cough center in the medulla oblongata. While the precise molecular targets are not fully elucidated, it is believed to modulate neurotransmitter activity. It also possesses mild local anesthetic and antihistamine properties.
Caption: Simplified mechanism of action for this compound.
Opioid Antitussive Signaling Pathway
Opioid antitussives like codeine and dextromethorphan also act centrally to suppress the cough reflex. Codeine is a µ-opioid receptor agonist. Dextromethorphan's mechanism is more complex, involving antagonism of NMDA receptors and agonist activity at sigma-1 receptors, with minimal interaction with µ-opioid receptors.
Caption: Mechanisms of action for opioid antitussives.
Conclusion
Based on the available preclinical data, a definitive comparison of the therapeutic indices of this compound, codeine, and dextromethorphan is limited by the lack of directly comparable oral ED50 values for this compound. The existing data for codeine and dextromethorphan suggest a therapeutic index that varies based on the specific experimental conditions. Further research establishing the oral antitussive ED50 of this compound in a standardized model, such as the citric acid-induced cough model in guinea pigs or rats, is necessary to enable a more precise and direct comparison of its therapeutic index with that of opioid antitussives. This would provide a clearer understanding of the relative safety profiles of these compounds for the development of new and improved antitussive therapies.
References
- 1. Antitussive action of antihistamines is independent of sedative and ventilation activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Chlophedianol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring both personal safety and environmental protection. Chlophedianol, a centrally acting cough suppressant, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety protocols and regulatory standards.
Hazard Profile and Safety Precautions
This compound hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is a critical aspect of its disposal. When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles and impervious gloves, and to work in a well-ventilated area to avoid dust formation.[2][3]
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash hands thoroughly after handling.[1] |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Do not dispose of this compound down the drain or toilet. If a take-back program or a licensed waste disposal service is not available, the following procedure can be followed for small quantities in a laboratory setting:
-
Inertization: Mix the this compound waste with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt. Do not crush tablets or capsules. For liquid formulations, absorb the liquid with an inert material.
-
Containment: Place the mixture in a sealable plastic bag or a container that will not leak.
-
Labeling: Clearly label the container as "Non-Hazardous Laboratory Waste" or as required by your institution's waste management policy. Ensure that no personal or prescription information is visible on any original packaging.
-
Final Disposal: Dispose of the sealed container in the regular solid waste trash, ensuring it is not easily accessible to unauthorized individuals.
For larger quantities or in the context of industrial drug development, it is mandatory to contact a licensed hazardous waste disposal company.
Experimental Protocols
The provided information does not contain specific experimental protocols for the environmental degradation or analysis of this compound. Such studies would typically involve analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound in environmental samples and to identify any degradation products.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Chlophedianol
For immediate reference, this guide provides essential safety and logistical information for laboratory professionals working with Chlophedianol. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal methods for this compound. While no official Occupational Exposure Limit (OEL) has been established for this compound, it is prudent to handle it as a potent active pharmaceutical ingredient (API) and minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be required. | Protects against splashes, dust, and aerosols. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Nitrile or latex gloves are recommended.[2] | Prevents skin contact with the chemical. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Base respirator selection on a risk assessment.[2] | Protects the respiratory system from inhalation of dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow should be followed:
1. Preparation and Engineering Controls:
-
Ventilation: Ensure adequate ventilation in the handling area. Local exhaust ventilation is recommended for open handling or when aerosols may be generated.
-
Designated Area: Conduct all handling of this compound in a designated area to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
2. Gowning and Preparation:
-
Follow a strict gowning procedure in a designated anteroom.
-
Don all required PPE as specified in the table above before entering the handling area.
3. Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools to prevent ignition sources.
4. De-gowning and Decontamination:
-
Follow a structured de-gowning procedure to avoid contaminating clean areas.
-
Dispose of all single-use PPE in designated waste containers.
-
Thoroughly wash hands and any exposed skin after removing PPE.
5. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the area.
-
Avoid dust formation and breathing vapors, mist, or gas.
-
Wear appropriate PPE, including chemical-impermeable gloves, during cleanup.
-
Collect the spillage and place it in a suitable, closed container for disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is classified as hazardous to the aquatic environment.
-
Disposal Method: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.
-
General Guidance: For unused or expired medication in a non-laboratory setting, drug take-back programs are the preferred method of disposal. If a take-back program is not available, mix the medicine with an undesirable substance like dirt or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
